Product packaging for Rhodamine 640 perchlorate(Cat. No.:CAS No. 72102-91-1)

Rhodamine 640 perchlorate

Cat. No.: B1606875
CAS No.: 72102-91-1
M. Wt: 591 g/mol
InChI Key: DJWWHVKRLDNDJK-UHFFFAOYSA-N
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Description

Rhodamine 640 Perchlorate is a high-purity xanthene fluorescent dye with significant applications across scientific research. It is supplied as a crystalline powder with a purity of ≥90.0% (HPLC) and is characterized by a maximum absorption wavelength of 560–575 nm in methanol . This places its absorption in the yellow-red region of the visible spectrum, making it particularly suitable for experiments requiring long-wavelength light . A key area of research for this compound is in the development of random lasers and strongly scattering media . Studies have demonstrated laser action from Rhodamine 640 when dispersed in media containing TiO2 nanoparticles, with the lasing threshold being highly dependent on the concentrations of both the dye and the scattering particles . Furthermore, laser action has been observed in biological contexts, where dye-infused tissues were excited by a pulsed laser, indicating potential applications for superficial disease detection . In the field of oncology research, this compound has been investigated as a second-generation photosensitizer for Photodynamic Therapy (PDT) . In vitro studies on Rhabdomyosarcoma cancer cell lines have shown that the dye has excellent absorption in the therapeutic window (500–630 nm) and exhibits no significant dark cytotoxicity at optimal concentrations, allowing for selective destruction of cancer cells upon light irradiation . Beyond biomedical applications, this dye is also a subject of interest in environmental and material sciences. Its photophysical properties, including high quantum efficiency and photochemical stability, make it a valuable model compound for studying the adsorption behaviors of pollutants on surfactant-modified clay minerals, which is relevant for wastewater treatment technologies . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human use. Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and may intensify fire as an oxidizer .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H31ClN2O7 B1606875 Rhodamine 640 perchlorate CAS No. 72102-91-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid;perchlorate
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InChI

InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5)
Source PubChem
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InChI Key

DJWWHVKRLDNDJK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1072503
Record name Rhodamine 640 perchlorate
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Molecular Weight

591.0 g/mol
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Physical Description

Odorless, dark green crystals with a bronze sheen; [MSDSonline]
Record name Rhodamine 640 perchlorate
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CAS No.

72102-91-1
Record name Rhodamine 640 Perchlorate
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Record name 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate (1:1)
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Record name Rhodamine 640 perchlorate
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Record name 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate
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Foundational & Exploratory

An In-depth Technical Guide to Rhodamine 640 Perchlorate: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767) is a synthetic fluorescent dye belonging to the rhodamine family, a class of compounds renowned for their vibrant color and strong fluorescence.[] Characterized by a xanthene core structure, this dye is extensively utilized in various scientific and technological fields, including biotechnology, laser technology, and analytical chemistry.[2] Its high molar absorptivity and fluorescence quantum yield make it a valuable tool for sensitive detection and imaging applications. This guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, and key experimental protocols for the application of Rhodamine 640 perchlorate.

Chemical Structure and Identification

This compound is structurally characterized by a rigid xanthene tricycle with two amino groups and a pendant carboxyphenyl group. The perchlorate anion (ClO₄⁻) acts as the counter-ion to the cationic rhodamine fluorophore. It is frequently referred to by its synonym, Rhodamine 101 perchlorate.[] The optical properties of rhodamine dyes in dilute solutions are primarily determined by the dye cation, with the counter-anion having a minimal effect on the spectroscopic properties in polar solvents.

Table 1: Chemical Identification of this compound

IdentifierValueReference
CAS Number 72102-91-1[]
Molecular Formula C₃₂H₃₁N₂O₃·ClO₄ or C₃₂H₃₁ClN₂O₇[]
Molecular Weight 591.06 g/mol
Synonyms Rhodamine 101 perchlorate, Rhodamine 640P, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate[]
InChI InChI=1S/C32H30N2O3.ClHO4/c35-32(36)22-10-2-1-9-21(22)27-25-17-19-7-3-13-33-15-5-11-23(28(19)33)30(25)37-31-24-12-6-16-34-14-4-8-20(29(24)34)18-26(27)31;2-1(3,4)5/h1-2,9-10,17-18H,3-8,11-16H2;(H,2,3,4,5)[]
SMILES C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=CC=CC=C8C(=O)O)CCC7.[O-]Cl(=O)(=O)=O

Physicochemical and Spectroscopic Properties

This compound typically appears as odorless, dark green crystals with a bronze sheen.[3] It is known to be soluble in organic solvents such as methanol (B129727) and ethanol (B145695) and is also soluble in water.[] The dye is sensitive to light and may degrade with prolonged exposure.

The spectroscopic properties of this compound are central to its applications. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright red-orange fluorescence.

Table 2: Physicochemical and Spectroscopic Properties of this compound

PropertyValueSolventReference
Appearance Dark green crystals with a bronze sheen-[3]
Molar Absorptivity (ε) 10.50 x 10⁴ L·mol⁻¹·cm⁻¹Methanol[4]
Absorption Maximum (λ_abs_) 567 nmMethanol[4]
568 nm-[5]
575 nmBasic Ethanol[4]
Emission Maximum (λ_em_) 588 nmMethanol[2]
589 nm-[5]
594 nmBasic Ethanol[4]
Fluorescence Quantum Yield (Φ_f_) ~1.0Methanol[6]
0.96Basic Ethanol[4]
Fluorescence Lifetime (τ_f_) 6.92 ± 0.06 nsGas Phase[7]

Experimental Protocols

Preparation of Stock Solutions for Spectroscopy and Microscopy

Proper preparation of this compound solutions is crucial for obtaining reliable and reproducible experimental results.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Vortex mixer

  • Sonicator (optional)

  • Microcentrifuge

Protocol:

  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder in a microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 1-10 mM).

    • Vortex thoroughly to dissolve the powder. Sonication can be used to aid dissolution.

  • Working Solution Preparation:

    • For spectroscopic measurements, dilute the stock solution in the desired solvent (e.g., methanol, ethanol) to the target concentration.

    • For cellular staining, dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the final working concentration. The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

  • Storage:

    • Store the stock solution at -20°C, protected from light. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

    • Prepare fresh working solutions before each experiment.

Fluorescence Microscopy Staining of Fixed Cells

This protocol provides a general workflow for staining fixed cells with this compound. Optimization of incubation times and concentrations may be required depending on the cell type and target.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Bovine serum albumin (BSA) or normal serum (for blocking)

  • This compound working solution

  • Mounting medium with an anti-fade reagent

Protocol:

  • Cell Fixation:

    • Wash the cells grown on coverslips twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate the fixed cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining:

    • Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope with appropriate filter sets for rhodamine dyes (e.g., excitation ~560 nm, emission ~590 nm).

Photodynamic Therapy (PDT) Protocol Outline

This compound can be investigated for its potential as a photosensitizer in photodynamic therapy. This is a generalized protocol outline that requires significant optimization and validation for specific applications.

Materials:

  • This compound solution

  • Target cells or tissue

  • Light source with an appropriate wavelength for excitation (e.g., laser or LED)

Protocol:

  • Photosensitizer Administration:

    • The this compound solution is delivered to the target area. This can be done topically or via injection, depending on the application.

  • Incubation Period:

    • A specific incubation period (ranging from minutes to hours) is allowed for the photosensitizer to be selectively taken up by the target cells.

  • Light Activation:

    • The target area is illuminated with a specific wavelength of light that corresponds to the absorption peak of this compound.

    • The light dose (fluence) is a critical parameter that needs to be optimized.

  • Post-Treatment Care:

    • The treated area should be protected from light for a defined period to prevent non-specific photosensitivity.[3]

Visualizations

Experimental Workflow: Fluorescence Microscopy

Fluorescence_Microscopy_Workflow cluster_prep Sample Preparation cluster_staining Staining Procedure cluster_imaging Imaging cell_culture Cell Culture on Coverslip fixation Fixation (e.g., 4% PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking staining Incubation with This compound blocking->staining washing Washing Steps staining->washing mounting Mounting with Anti-fade washing->mounting microscopy Fluorescence Microscopy mounting->microscopy data_analysis Image Acquisition & Analysis microscopy->data_analysis

Caption: Workflow for staining fixed cells with this compound.

Logical Relationship: Photodynamic Therapy Mechanism

Photodynamic_Therapy_Mechanism cluster_process PDT Process cluster_inputs Key Components ps_admin Photosensitizer (this compound) Administration ps_uptake Selective Uptake by Target Cells ps_admin->ps_uptake light_activation Light Activation (Specific Wavelength) ps_uptake->light_activation ros_generation Generation of Reactive Oxygen Species (ROS) light_activation->ros_generation cell_death Target Cell Death ros_generation->cell_death photosensitizer Photosensitizer photosensitizer->ps_admin light Light light->light_activation oxygen Oxygen oxygen->ros_generation

Caption: The fundamental mechanism of action in photodynamic therapy.

Conclusion

This compound is a versatile and powerful fluorescent dye with significant applications in research and development. Its well-defined chemical structure and robust spectroscopic properties make it an invaluable tool for fluorescence microscopy, laser applications, and as a potential photosensitizer. The experimental protocols provided in this guide offer a starting point for the effective utilization of this compound. As with any chemical reagent, proper handling and optimization of experimental conditions are paramount to achieving accurate and reproducible results.

References

Molar Absorptivity of Rhodamine 640 Perchlorate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes like Rhodamine 640 perchlorate (B79767) is critical for accurate quantification and successful application in various assays. This technical guide provides an in-depth overview of the molar absorptivity of Rhodamine 640 perchlorate, including experimental protocols for its determination and a summary of available data.

Core Concept: Molar Absorptivity

Molar absorptivity, also known as the molar extinction coefficient (ε), is a measure of how strongly a chemical species absorbs light at a particular wavelength. It is an intrinsic property of a substance and is a key parameter in the Beer-Lambert law, which is fundamental for quantitative analysis in spectrophotometry. The Beer-Lambert law is expressed as:

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε is the molar absorptivity (L·mol⁻¹·cm⁻¹)

  • c is the molar concentration of the substance (mol·L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)

This compound is a synthetic fluorescent dye known for its vibrant red color and strong fluorescence, making it a valuable tool in applications such as fluorescence microscopy, biological staining, and as a tracer in fluid dynamics.[1] Its high molar absorptivity contributes to its effectiveness in spectroscopic applications.[1]

Quantitative Data on Molar Absorptivity

The molar absorptivity of this compound has been reported, although values in different solvents are not extensively documented in readily available literature. Below is a summary of the available data. It is important to note that this compound is often used as a synonym for Rhodamine 101, and thus, data for Rhodamine 101 is also included for a more comprehensive overview.

CompoundSolventMolar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Wavelength (λmax) (nm)
This compound Not Specified1.05 x 10⁵567
MethanolData not explicitly stated, but absorption spectrum available~575
EthanolData not explicitly stated, but absorption spectrum availableNot specified
Rhodamine 101 Ethanol1.18 x 10⁵577
Methanol1.12 x 10⁵573
Chloroform0.98 x 10⁵578
Dichloromethane1.05 x 10⁵579

Note: The molar absorptivity value for this compound is from a technical data sheet which also lists lasing data in ethanol, methanol, and methanol/water mixtures, suggesting the value is likely for one of these common solvents.

Experimental Protocol for Determining Molar Absorptivity

The following is a detailed methodology for the experimental determination of the molar absorptivity of this compound.

Objective: To determine the molar absorptivity of this compound in a specific solvent using UV-Visible spectrophotometry.

Materials:

  • This compound powder

  • Spectrophotometer (UV-Visible range)

  • Analytical balance

  • Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz or glass cuvettes (with a 1 cm path length)

  • Solvent of choice (e.g., ethanol, methanol, deionized water)

Procedure:

  • Preparation of a Stock Solution:

    • Accurately weigh a small amount of this compound powder using an analytical balance.

    • Dissolve the powder in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of a specific molar concentration. For example, to prepare a 1 mM stock solution (assuming a molecular weight of 591.05 g/mol ), dissolve 0.0591 g in 100 mL of solvent.

  • Preparation of Serial Dilutions:

    • From the stock solution, prepare a series of dilutions with decreasing concentrations. For instance, prepare five dilutions ranging from 1 µM to 10 µM.

    • Use volumetric flasks and pipettes to ensure accurate dilutions.

  • Spectrophotometer Setup and Calibration:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength to the expected absorption maximum (λmax) of this compound in the chosen solvent (around 570 nm).

    • Use a cuvette filled with the pure solvent as a blank to zero the absorbance of the instrument.

  • Absorbance Measurements:

    • Starting with the least concentrated solution, fill a clean cuvette with the sample.

    • Place the cuvette in the spectrophotometer and record the absorbance value.

    • Rinse the cuvette with the next concentration of the solution before filling it for the measurement.

    • Repeat the measurement for all the prepared dilutions.

  • Data Analysis:

    • Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis. This is known as a Beer-Lambert plot.

    • The plot should yield a straight line that passes through the origin.

    • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + b), where 'm' is the slope and 'b' is the y-intercept (which should be close to zero).

    • The slope of the line (m) is equal to the product of the molar absorptivity (ε) and the path length (l).

    • Calculate the molar absorptivity using the formula: ε = m / l . Since the path length (l) is typically 1 cm, the molar absorptivity is equal to the slope of the line.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the molar absorptivity of this compound.

G cluster_prep Solution Preparation cluster_measure Spectrophotometry cluster_analysis Data Analysis start Weigh this compound stock Prepare Stock Solution start->stock dilutions Create Serial Dilutions stock->dilutions setup Setup Spectrophotometer & Blank dilutions->setup measure Measure Absorbance of Dilutions setup->measure plot Plot Absorbance vs. Concentration measure->plot regression Perform Linear Regression plot->regression calculate Calculate Molar Absorptivity (ε = slope/path length) regression->calculate end end calculate->end Report Molar Absorptivity

References

Rhodamine 640 perchlorate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in research and development. The information is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations to support its practical application.

Chemical and Physical Properties

Rhodamine 640 perchlorate is a synthetic dye from the rhodamine family, recognized for its vibrant color and strong fluorescence.[1] It is also known by synonyms such as Rhodamine 101 perchlorate. The perchlorate anion enhances its solubility and ionic strength in solutions.[1] While stable under normal laboratory conditions, it can be sensitive to light.[1]

PropertyValueSource
CAS Number 72102-91-1[2][3][4]
Molecular Formula C₃₂H₃₁ClN₂O₇[1][5]
Alternate Molecular Formula C₃₂H₃₁N₂O₃·ClO₄[2][3][6]
Molecular Weight 591.06 g/mol [1]
Appearance Amber to dark green powder or crystals[5]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567nm in Methanol)[3]

Applications

This compound's utility spans various scientific fields due to its excellent photophysical properties.

Laser Technology

It is highly valued as a gain medium in dye lasers, facilitating the generation of tunable laser beams in the orange-red portion of the spectrum.[5] This characteristic is crucial for applications in spectroscopy and photochemistry.[5]

Biological Imaging and Staining

In biological research, it serves as a fluorescent marker for staining and visualizing cellular structures.[1][5] Its bright and stable fluorescence is advantageous for techniques like fluorescence microscopy and flow cytometry.[5]

Photodynamic Therapy Research

Recent studies have explored its potential as a photosensitizer in photodynamic therapy (PDT). Preliminary research on rhabdomyosarcoma cancer cells indicates that this compound shows promise for the selective destruction of cancer cells when activated by light, with minimal dark toxicity.[7] The optimal light absorption for this application is in the yellow-red range (around 630 nm), which allows for good tissue penetration.[7]

Experimental Protocols

Use as a Laser Dye

An experimental setup for investigating the laser action of this compound in a scattering medium involves a frequency-doubled Nd:YAG laser as the pump source.

Materials:

  • This compound

  • Methanol (B129727) (spectroscopic grade)

  • Titanium dioxide (TiO₂) nanoparticles (for scattering medium)

  • Nd:YAG laser (532 nm, 3-ns pulse duration)

  • 1-cm cuvette

  • Monochromator coupled to a liquid-cooled CCD camera

  • Optical fiber

Protocol:

  • Prepare a stock solution of this compound in methanol at a concentration of 2.5 x 10⁻² M.

  • If creating a scattering medium, disperse TiO₂ nanoparticles into the dye solution.

  • Transfer the solution to a 1-cm cuvette.

  • Direct the 532 nm pump laser beam onto the cuvette.

  • Collect the luminescence from the front face of the cuvette using an optical fiber.

  • Analyze the emitted light with a monochromator and CCD camera to measure the spectral and temporal characteristics of the laser action.[3][8]

G cluster_prep Solution Preparation cluster_exp Experimental Setup cluster_analysis Data Acquisition & Analysis prep1 Dissolve Rhodamine 640 in Methanol (2.5e-2 M) prep2 Disperse TiO2 nanoparticles (optional) prep1->prep2 exp1 Transfer solution to 1-cm cuvette prep2->exp1 exp2 Pump with 532 nm Nd:YAG laser exp1->exp2 analysis1 Collect luminescence with optical fiber exp2->analysis1 analysis2 Analyze with monochromator & CCD analysis1->analysis2

Workflow for Laser Dye Experiment.
Generalized Protocol for Fluorescent Staining of Cells

This protocol provides a general workflow for staining cells with rhodamine-based dyes, which can be adapted for this compound.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Microscope slides and coverslips

  • Cultured cells

Protocol:

  • Cell Preparation: Grow cells on coverslips to the desired confluency.

  • Fixation: Wash the cells with PBS, then add 4% paraformaldehyde to fix the cells for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS.

  • Permeabilization (for intracellular targets): Add 0.1% Triton X-100 in PBS and incubate for 10-15 minutes to permeabilize the cell membranes.

  • Staining: Dilute the this compound stock solution to the desired working concentration in PBS. Incubate the cells with the staining solution for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Washing: Wash the stained cells three times with PBS to remove unbound dye.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for rhodamine dyes.

G start Start: Cultured cells on coverslips fix Fixation (4% Paraformaldehyde) start->fix wash1 Wash (PBS) fix->wash1 perm Permeabilization (0.1% Triton X-100) wash1->perm stain Staining (Rhodamine 640 Solution) perm->stain wash2 Wash (PBS) stain->wash2 mount Mounting wash2->mount image Fluorescence Microscopy mount->image

Generalized Cell Staining Workflow.
In Vitro Cytotoxicity Assay for PDT Research

This protocol outlines a preliminary study of the photodynamic effects of this compound on a cancer cell line.[7]

Materials:

  • This compound

  • Rhabdomyosarcoma (RD) cancer cell line

  • Cell culture medium and supplements

  • 96-well plates

  • UV-Visible spectrophotometer

  • Light source for irradiation (e.g., yellow-red light)

  • Cell viability assay kit (e.g., MTT)

Protocol:

  • Cell Seeding: Seed RD cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Incubation: Prepare various concentrations of this compound in the cell culture medium. Replace the existing medium with the dye-containing medium and incubate. A control group should receive a medium without the dye.

  • Dark Cytotoxicity Assessment: After the incubation period, measure the viability of a set of cells that were not exposed to light to assess the dark toxicity of the dye.

  • Light Irradiation: Expose the remaining cells to a light source with a wavelength in the absorption range of the dye (e.g., 630 nm).

  • Post-Irradiation Incubation: After irradiation, return the cells to the incubator for a period (e.g., 24 hours) to allow for the phototoxic effects to manifest.

  • Viability Measurement: Assess the cell viability in all groups (control, dark toxicity, and phototoxicity) using a standard cell viability assay.

G cluster_setup Cell Culture & Treatment cluster_dark Dark Toxicity Pathway cluster_photo Phototoxicity Pathway seed Seed RD cells in 96-well plate incubate Incubate with various concentrations of Rhodamine 640 seed->incubate dark_assay Assess cell viability (No light exposure) incubate->dark_assay irradiate Irradiate with yellow-red light incubate->irradiate post_incubate Incubate post-irradiation irradiate->post_incubate photo_assay Assess cell viability post_incubate->photo_assay

Workflow for In Vitro Cytotoxicity Assay.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2][9] It may also cause respiratory irritation.[2] As a perchlorate salt, it is an oxidizer and may intensify fire.[9]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area. Avoid breathing dust. Wash skin thoroughly after handling.[2]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and face protection.[9]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[2] Store away from combustible materials.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant.[2]

Conclusion

This compound is a versatile and powerful fluorescent dye with established and emerging applications in science and technology. Its strong fluorescence, photostability, and specific spectral properties make it an invaluable tool in laser physics, advanced microscopy, and as a potential agent in photodynamic therapy. Adherence to proper experimental protocols and safety guidelines is essential for its effective and safe utilization in a research setting.

References

An In-depth Technical Guide to Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in scientific research and development. It details its chemical identity, spectroscopic properties, and key experimental applications, with a focus on its use in cellular imaging and photodynamic therapy research.

Chemical Identification

The nomenclature of Rhodamine 640 perchlorate can be complex. The most systematic name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate [1]. However, it is more commonly known by a variety of synonyms.

Identifier Value
IUPAC Name 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate[1]
Synonyms Rhodamine 101 perchlorate, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-18-ium perchlorate[2]
CAS Number 72102-91-1[2]
Molecular Formula C₃₂H₃₁ClN₂O₇[3]
Molecular Weight 591.05 g/mol

Spectroscopic and Photophysical Properties

This compound is well-regarded for its strong fluorescence and photostability, making it a valuable tool in fluorescence-based applications.[2] Its photophysical characteristics are solvent-dependent. Below is a summary of its key properties in common solvents.

Property Methanol Ethanol Basic Ethanol
Absorption Maximum (λabs) 567 nm~585-665 nm588 nm
Molar Absorptivity (ε) 10.50 x 10⁴ L mol⁻¹ cm⁻¹Not ReportedNot Reported
Emission Maximum (λem) Not ReportedNot ReportedNot Reported
Fluorescence Quantum Yield (Φf) Not Reported0.9130.96
Fluorescence Lifetime (τf) 4.9 ns4.6 ns, 5.3 nsNot Reported

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

1. In Vitro Cytotoxicity and Photodynamic Effect on Rhabdomyosarcoma (RD) Cancer Cells

This protocol details the evaluation of this compound as a photosensitizer for photodynamic therapy (PDT).

a. Preparation of Stock Solution:

  • Prepare a 5 mM stock solution of this compound in a suitable solvent (e.g., ethanol).[4]

  • For experiments, further dilute the stock solution to the desired concentrations (e.g., 500 µM for spectral analysis).[4]

b. Cell Culture and Maintenance:

  • Culture Rhabdomyosarcoma (RD) cancer cells in Minimum Essential Medium (MEM) supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells upon reaching 80-90% confluency.

c. Determination of Optimal Incubation Time:

  • Seed RD cells in a 96-well plate and allow them to attach for 18 hours.[4]

  • Treat the cells with a fixed concentration of this compound.

  • Measure the absorbance at different time points (e.g., 1, 2, 3, 4 hours) to determine the maximum uptake of the photosensitizer. An optimal uptake time of 3 to 4 hours has been reported.[4]

d. Cytotoxicity Assay (MTT Assay):

  • Seed RD cells in 96-well plates and incubate for 18 hours.[4]

  • Remove the medium and wash the cells with Phosphate Buffered Saline (PBS).[4]

  • Add fresh MEM containing various concentrations of this compound (e.g., 10, 20, 40, 50, 60, 80, 100, and 150 µM) to the wells.[4]

  • Incubate the plates for the predetermined optimal uptake time (e.g., 3 hours).[4]

  • Following incubation, perform an MTT assay to assess cell viability by measuring the absorbance with a microplate reader.[4]

e. Photodynamic Treatment (Illustrative):

  • After incubating the cells with this compound, expose the cells to a light source with a wavelength that overlaps with the absorption spectrum of the dye (in the yellow-red range).[4]

  • A control group of cells treated with the dye but kept in the dark should be included.

  • Assess cell viability post-irradiation using an MTT assay to determine the photodynamic efficacy.

2. General Protocol for Rhodamine-based Cellular Staining

This protocol provides a general workflow for staining cells with rhodamine derivatives for fluorescence microscopy.

a. Sample Preparation and Fixation:

  • Grow cells on coverslips or in culture dishes.

  • Fix the cells using a suitable fixative, such as 4% paraformaldehyde in PBS, for 10-20 minutes at room temperature.

b. Permeabilization (for intracellular targets):

  • If staining intracellular structures, permeabilize the cells with a detergent solution, such as 0.1-0.5% Triton X-100 in PBS, for 5-10 minutes.

c. Staining:

  • Prepare the desired concentration of the this compound staining solution in a suitable buffer (e.g., PBS).

  • Incubate the fixed and permeabilized cells with the staining solution for a specified time (e.g., 15-60 minutes) at room temperature, protected from light.

d. Washing:

  • After incubation, wash the cells several times with PBS to remove unbound dye and reduce background fluorescence.

e. Mounting and Imaging:

  • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for rhodamine dyes.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assay for this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_pdt Photodynamic Therapy (Optional) prep_cells Seed RD Cells in 96-well Plate incubate Incubate Cells with Dye (3-4 hours) prep_cells->incubate prep_dye Prepare this compound Solutions prep_dye->incubate wash Wash with PBS incubate->wash irradiate Irradiate with Light incubate->irradiate PDT Arm mtt_assay Perform MTT Assay wash->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate pdt_analysis Assess Cell Viability irradiate->pdt_analysis

Workflow for In Vitro Cytotoxicity Assay.

References

A Technical Guide to Synonyms for Rhodamine 640 Perchlorate in Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodamine 640 perchlorate (B79767) is a fluorescent dye belonging to the rhodamine family, recognized for its vibrant red fluorescence and utility in various scientific applications, including laser technology and biological imaging.[1][2] In scientific and commercial literature, this compound is referenced by several different names. This guide provides a comprehensive overview of the synonyms and chemical identifiers for Rhodamine 640 perchlorate to aid researchers in accurately identifying this compound and navigating relevant literature.

Synonyms and Chemical Identifiers

The nomenclature for this compound can vary, encompassing common or commercial names, systematic IUPAC names, and various registry numbers. Understanding these synonyms is crucial for conducting thorough literature searches and for unambiguous communication in scientific publications.

One of the most common synonyms for this compound is Rhodamine 101 perchlorate .[1][3] The core fluorescent cation is often referred to as Rhodamine 101, and "Rhodamine 640" is a commercial name for the same chemical entity, particularly when paired with a perchlorate anion.[4] While the dye cation is the primary determinant of the compound's spectroscopic properties, the counter-ion (in this case, perchlorate) can influence solubility.[4]

Other frequently encountered synonyms include Rhodamine 640P and various systematic names derived from its complex chemical structure.[1][3]

Below is a table summarizing the key synonyms and identifiers for this compound.

Identifier Type Identifier Source
Common Name This compound[1][2][3][5][6]
Synonym Rhodamine 101 perchlorate[1][3]
Synonym Rhodamine 640P[1][3]
Synonym Rhodamine 101[4][5]
Synonym RH101[7]
CAS Number 72102-91-1[1][5][6]
Systematic Name 1H,5H,11H,15H-Xantheno(2,3,4-ij:5,6,7-i'j')diquinolizin-18-ium, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-, perchlorate[1][5][6]
IUPAC Name 2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoic acid perchlorate[6]
Molecular Formula C₃₂H₃₁ClN₂O₇ or C₃₂H₃₁N₂O₃·ClO₄[1][2][5]
Other Identifiers CCRIS 4957, EINECS 276-345-8, DTXSID1072503[1][6]

Relationship Between Key Synonyms

The relationship between this compound and its primary synonyms can be visualized as a hierarchical structure where the systematic name provides the most detailed chemical description, while common and commercial names offer more convenient, though less specific, references.

Synonyms A This compound (Primary Name) B Rhodamine 101 Perchlorate (Common Synonym) A->B often used interchangeably C Rhodamine 640P (Abbreviated Synonym) A->C D Systematic & IUPAC Names (Chemical Definition) A->D is defined by E CAS: 72102-91-1 (Unique Identifier) A->E is registered as

References

Unveiling the Photonic Behavior of Rhodamine 640 Perchlorate: A Technical Guide to Quantum Yield in Diverse Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of fluorescent dyes is paramount. This in-depth technical guide explores the quantum yield of Rhodamine 640 perchlorate (B79767), a widely utilized fluorescent marker, across a spectrum of solvents. This document provides a comprehensive overview of its fluorescence efficiency, detailed experimental protocols for quantum yield determination, and logical workflows to guide researchers in their practical applications.

Rhodamine 640 perchlorate, often used interchangeably with its inner salt form, Rhodamine 101, is a robust fluorophore known for its high fluorescence quantum yield, a critical parameter that dictates the efficiency of the fluorescence process. The quantum yield (Φ) is defined as the ratio of photons emitted to the photons absorbed. A higher quantum yield signifies a brighter and more efficient fluorophore, a desirable trait in sensitive fluorescence-based assays.

Data Presentation: Quantum Yield of this compound in Various Solvents

The fluorescence quantum yield of this compound is significantly influenced by the surrounding solvent environment. Generally, the quantum yield of rhodamine dyes is known to decrease with an increase in solvent polarity. Below is a compilation of reported quantum yield values in different solvents.

SolventQuantum Yield (Φ)Reference
Ethanol0.96[1]
Ethanol0.913[2]
Basic Ethanol0.96[2]

Experimental Protocols: Determination of Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of a compound is the relative method. This comparative technique involves using a standard substance with a known, well-characterized quantum yield.

Principle

The relative quantum yield (Φ_sample) of a sample is calculated by comparing its fluorescence intensity and absorbance to that of a standard (Φ_std) with a known quantum yield. The governing equation is:

Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)

Where:

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • η is the refractive index of the solvent.

Key Experimental Steps

A meticulous experimental approach is crucial for obtaining accurate and reproducible quantum yield measurements.

1. Selection of a Suitable Standard:

  • The standard should have a well-documented and consistent quantum yield.

  • Its absorption and emission spectra should overlap significantly with the sample to minimize wavelength-dependent instrumental variations. For this compound, a common standard is Rhodamine 101 in ethanol, which has a quantum yield often cited as 0.96.[1]

2. Preparation of Solutions:

  • Prepare a series of dilute solutions of both the sample and the standard in the desired solvent(s).

  • It is critical to work with optically dilute solutions, where the absorbance at the excitation wavelength is below 0.1, and ideally between 0.02 and 0.05. This minimizes the inner filter effect, where the emitted fluorescence is reabsorbed by other fluorophore molecules in the solution.

3. Absorbance Measurements:

  • Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.

  • Determine the absorbance at the chosen excitation wavelength for both the sample and the standard.

4. Fluorescence Measurements:

  • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

  • The excitation wavelength should be the same for both the sample and the standard.

  • Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

5. Data Analysis:

  • Integrate the area under the fluorescence emission spectrum for each solution.

  • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard. The resulting plots should be linear, and the slope of these lines is proportional to the quantum yield.

  • Using the equation mentioned in the principle section, calculate the quantum yield of the sample relative to the standard.

Mandatory Visualization: Experimental Workflow

The following diagrams illustrate the logical flow of the experimental and data analysis processes for determining the relative fluorescence quantum yield.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_spec Record Absorbance Spectra (UV-Vis Spectrophotometer) prep_sample->abs_spec fluo_spec Record Fluorescence Spectra (Spectrofluorometer) prep_sample->fluo_spec prep_std Prepare Standard Solutions (Abs < 0.1) prep_std->abs_spec prep_std->fluo_spec plot Plot Intensity vs. Absorbance abs_spec->plot integrate Integrate Fluorescence Intensity fluo_spec->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Experimental workflow for relative quantum yield determination.

Data_Analysis_Flow cluster_processing Calculation Steps input Absorbance (A) & Integrated Fluorescence (I) for Sample & Standard get_slopes Determine Slopes (m) from I vs. A plots input->get_slopes calculation Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) get_slopes->calculation get_eta Obtain Refractive Indices (η) of Solvents get_eta->calculation get_phi_std Known Quantum Yield of Standard (Φ_std) get_phi_std->calculation output Quantum Yield of Sample (Φ_sample) calculation->output

Caption: Data analysis workflow for calculating relative quantum yield.

References

An In-depth Technical Guide to the Absorption and Emission Spectra of Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in scientific research, including laser technology and cellular imaging.[1] This document details its absorption and emission characteristics, outlines experimental protocols for their measurement, and presents the data in a clear, accessible format.

Core Photophysical Properties

Rhodamine 640 perchlorate, also known as Rhodamine 101, is a xanthene dye recognized for its strong fluorescence and high molar absorptivity.[2][3] These properties make it a valuable tool in various spectroscopic and microscopic applications.[1][2] The dye's absorption and emission spectra are influenced by the solvent environment, a critical consideration for experimental design.[4]

Quantitative Spectroscopic Data

The following tables summarize the key absorption and emission data for this compound in various solvents.

SolventAbsorption Maximum (λmax, abs)Molar Absorptivity (ε) at λmaxReference
Methanol (B129727)567 nm10.50 x 104 L mol-1 cm-1[3]
MethanolNot SpecifiedNot Specified[5]
Ethanol (acidic)575 nmNot Specified[6]
Ethanol (basic)575 nmNot Specified[6]
CH2Cl2Not SpecifiedNot Specified[7]
SolventEmission Maximum (λmax, em)Excitation WavelengthReference
Methanol~625 nm570 nm[3]
MethanolNot SpecifiedNot Specified[5]
Ethanol (acidic)594 nmNot Specified[6]
Ethanol (basic)594 nmNot Specified[6]

Experimental Protocols

Accurate determination of the absorption and emission spectra of this compound requires precise experimental procedures. The following protocols are synthesized from established methodologies for fluorescent dye characterization.[8][9][10][11]

I. Preparation of Stock and Working Solutions

A critical first step is the preparation of accurate and stable solutions of the dye.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in a spectroscopic grade solvent (e.g., methanol or ethanol) to create a concentrated stock solution (e.g., 1 mM). To ensure complete dissolution, sonication may be employed.

    • Store the stock solution in a dark, airtight container at a low temperature to prevent degradation.

  • Working Solution Preparation:

    • Perform serial dilutions of the stock solution to prepare working solutions of desired concentrations. For absorption measurements, concentrations in the micromolar range (e.g., 1-10 µM) are typically used to ensure the absorbance falls within the linear range of the spectrophotometer (generally below 1.0). For fluorescence measurements, more dilute solutions (e.g., sub-micromolar) are often necessary to avoid inner filter effects.[8]

II. Measurement of Absorption Spectrum

The absorption spectrum reveals the wavelengths of light the molecule absorbs.

  • Instrumentation: A UV-Visible spectrophotometer is required.

  • Procedure:

    • Calibrate the spectrophotometer using a blank solution (the pure solvent used to prepare the dye solutions).

    • Rinse a quartz cuvette with the blank solution and then fill it with the blank to record a baseline spectrum.

    • Empty the cuvette, rinse it with the this compound working solution, and then fill it with the working solution.

    • Measure the absorbance of the sample across a relevant wavelength range (e.g., 400-700 nm).[12]

    • The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

III. Measurement of Emission Spectrum

The emission spectrum illustrates the wavelengths of light emitted by the molecule after excitation.

  • Instrumentation: A spectrofluorometer is required.

  • Procedure:

    • Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.

    • Set the excitation wavelength to the absorption maximum (λmax) determined from the absorption spectrum.

    • Use a quartz cuvette to measure the fluorescence of a blank solution (pure solvent) to obtain a background spectrum.

    • Replace the blank with the this compound working solution.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., λmax,abs + 10 nm to 800 nm).

    • The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λmax,em).

    • Subtract the background spectrum from the sample spectrum to obtain the corrected emission spectrum.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

ExperimentalWorkflow cluster_prep Solution Preparation cluster_abs Absorption Measurement cluster_em Emission Measurement weigh Weigh Rhodamine 640 Perchlorate Powder dissolve Dissolve in Spectroscopic Grade Solvent weigh->dissolve stock 1 mM Stock Solution dissolve->stock dilute Serial Dilution stock->dilute working Working Solutions (µM and sub-µM) dilute->working spec_abs UV-Visible Spectrophotometer working->spec_abs For Absorption spec_em Spectrofluorometer working->spec_em For Emission blank_abs Measure Blank (Solvent) spec_abs->blank_abs sample_abs Measure Sample Absorbance blank_abs->sample_abs lambda_max_abs Determine λmax,abs sample_abs->lambda_max_abs set_ex Set Excitation to λmax,abs lambda_max_abs->set_ex spec_em->set_ex blank_em Measure Blank (Solvent) set_ex->blank_em sample_em Measure Sample Emission blank_em->sample_em lambda_max_em Determine λmax,em sample_em->lambda_max_em JablonskiDiagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption (Excitation) (λmax,abs) S1->S0 Fluorescence (Emission) (λmax,em) S1->S0 Internal Conversion (non-radiative) S1->S1 Vibrational Relaxation (non-radiative) Vib_S0 Vibrational Levels of S₀ Vib_S1 Vibrational Levels of S₁

References

Solubility of Rhodamine 640 perchlorate in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Rhodamine 640 perchlorate (B79767), a fluorescent dye widely utilized in various scientific applications, including laser technology, fluorescence microscopy, and cellular imaging. This document compiles available data on its solubility in water and common organic solvents, outlines a general experimental protocol for solubility determination, and presents a typical workflow for its application in cellular staining.

Core Properties of Rhodamine 640 Perchlorate

This compound (C₃₂H₃₁ClN₂O₇), with a molecular weight of 591.05 g/mol , is a synthetic dye belonging to the rhodamine family. It typically appears as dark green crystals with a bronze sheen. The perchlorate anion contributes to its solubility and ionic strength in solution. While generally stable under laboratory conditions, it can be sensitive to light.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on application notes and related compounds, the following information has been compiled. It is important to note that the solubility of dyes can be influenced by factors such as temperature, pH, and the presence of other solutes.

SolventQuantitative SolubilityQualitative DescriptionCitation
Water Data not availablePartially soluble
Methanol (B129727) ~ 3 g/LHigh solubility
Ethanol (B145695) Data not availableSoluble
Dimethyl Sulfoxide (DMSO) Data not availableSoluble
Organic Solvents (General) Data not availableHigh solubility

Note: The quantitative solubility in methanol is calculated from a cited concentration of 60 mg in 20 mL.

For comparison, Rhodamine B, a structurally related dye, has a reported solubility in water of approximately 8-15 g/L and in ethanol of around 15 g/L. These values may offer a general, albeit not direct, reference for the potential solubility range of this compound.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound in a solvent of interest. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye.

Materials:

  • This compound

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • Spectrophotometer

  • Vortex mixer

  • Syringe filters (0.2 µm)

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed container. The exact amount should be more than what is expected to dissolve to ensure saturation.

    • Agitate the mixture vigorously using a vortex mixer for several minutes.

    • Allow the solution to equilibrate at a constant temperature for an extended period (e.g., 24 hours) with continuous gentle agitation to ensure maximum dissolution.

  • Separation of Undissolved Solid:

    • Centrifuge the saturated solution at a high speed to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • For further clarification, filter the supernatant through a 0.2 µm syringe filter.

  • Quantification of Dissolved Dye:

    • Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the maximum absorption wavelength (λmax) of this compound (approximately 560-575 nm in methanol) using a spectrophotometer.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted saturated solution.

    • Use the calibration curve to determine the concentration of the diluted solution and then back-calculate the concentration of the original saturated solution, which represents the solubility of the dye in that solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the application of this compound in cellular imaging, a common use for this fluorescent dye. Rhodamine dyes are frequently employed to stain various cellular components, including mitochondria, the cytoskeleton, and cell membranes.

G cluster_prep Solution Preparation cluster_cell_culture Cell Culture & Staining cluster_imaging Fluorescence Microscopy prep_stock Prepare Stock Solution (e.g., in DMSO or Methanol) prep_working Dilute to Working Concentration (in appropriate buffer/media) prep_stock->prep_working cell_staining Incubate Cells with This compound Solution prep_working->cell_staining Add to cells cell_culture Culture Cells on Coverslips or in Imaging Dishes cell_culture->cell_staining cell_wash Wash Cells to Remove Excess Dye cell_staining->cell_wash microscopy Mount Sample on Microscope cell_wash->microscopy Prepare for imaging excitation Excite with Appropriate Wavelength (e.g., ~560 nm laser) microscopy->excitation emission Detect Emission (e.g., ~580-650 nm) excitation->emission image_acq Image Acquisition & Analysis emission->image_acq

Workflow for Cellular Staining with this compound.

This document provides a foundational understanding of the solubility of this compound for research and development purposes. Due to the limited availability of precise quantitative data, it is highly recommended that researchers experimentally determine the solubility in their specific solvent systems and under their experimental conditions to ensure accurate and reproducible results.

A Technical Guide to the Photophysical Properties of Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767) is a synthetic fluorescent dye from the rhodamine family, recognized for its vibrant red-orange fluorescence and high molar absorptivity.[1] It is chemically identified as 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H-xantheno[2,3,4-ij:5,6,7-i'j']-diquinolizin-18-ium perchlorate.[2] It is often considered a synonym for Rhodamine 101, with the primary difference being the perchlorate counter-anion, which can influence solubility but generally has minimal effect on the photophysical properties in dilute solutions.[2][3] This dye is a valuable tool in various scientific fields, including laser technology, where it serves as a gain medium, and in biological sciences for applications like fluorescence microscopy, biological staining, and flow cytometry.[1][4] Its utility is rooted in its fundamental photophysical properties, which dictate its interaction with light and its performance as a fluorescent marker. This guide provides an in-depth overview of these properties, detailed experimental protocols for their measurement, and logical workflows for characterization.

Core Photophysical Properties

The key photophysical parameters of Rhodamine 640 perchlorate are solvent-dependent. The following tables summarize the reported quantitative data for this dye in common spectroscopic solvents.

Table 1: Absorption and Emission Properties

PropertyValueSolventCitation
Absorption Maximum (λmax) 567 nmMethanol[2]
509–615 nm (Broad Q band)Ethanol[5]
Emission Maximum (λem) 607-659 nmMethanol[2]
Molar Absorptivity (ε) 10.50 x 10⁴ L mol⁻¹ cm⁻¹Not Specified[2]
Appearance Dark green crystals with a bronze sheenSolid State[2][6]

Table 2: Fluorescence Quantum Yield and Lifetime

PropertyValueSolventCitation
Fluorescence Quantum Yield (ΦF) 0.96Basic Ethanol[2]
0.913Ethanol[2]
Fluorescence Lifetime (τF) 5.3 nsEthanol[2]
4.9 nsMethanol[2]
4.6 nsEthanol[2]

Experimental Protocols

Accurate characterization of photophysical properties requires standardized experimental procedures. Below are detailed methodologies for key measurements.

Absorption Spectroscopy (UV-Vis)

This protocol determines the absorption spectrum and molar absorptivity (ε) of the dye.

  • Objective: To measure the absorbance of this compound across a wavelength range and calculate its molar absorptivity at λmax.

  • Materials:

    • This compound

    • Spectroscopic grade solvent (e.g., methanol, ethanol)[7]

    • Calibrated dual-beam UV-Vis spectrophotometer

    • 1 cm path length quartz cuvettes

    • Volumetric flasks and pipettes

  • Methodology:

    • Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 1 mM).

    • Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will result in absorbance values between 0.1 and 1.0 at the absorption maximum to ensure linearity according to the Beer-Lambert law.[8]

    • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range for scanning (e.g., 400-700 nm).[5]

    • Blank Measurement: Fill a cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.

    • Sample Measurement: Record the absorption spectra for each of the diluted dye solutions.

    • Data Analysis:

      • Identify the wavelength of maximum absorbance (λmax).

      • Plot absorbance at λmax versus concentration.

      • Perform a linear regression on the data. The slope of the line corresponds to the molar absorptivity (ε) in L mol⁻¹ cm⁻¹, according to the Beer-Lambert Law (A = εcl).[9]

Fluorescence Spectroscopy

This protocol is used to obtain the fluorescence emission spectrum.

  • Objective: To determine the characteristic emission wavelength (λem) of this compound upon excitation at or near its λmax.

  • Materials:

    • A dilute solution of this compound (absorbance < 0.1 at excitation wavelength to avoid inner filter effects).

    • Spectrofluorometer with an excitation source (e.g., Xenon lamp) and an emission detector.

    • 1 cm path length quartz fluorescence cuvettes.

  • Methodology:

    • Instrument Setup: Turn on the spectrofluorometer and allow it to stabilize. Set the excitation wavelength (typically at or near the λmax, e.g., 570 nm).[2]

    • Slit Widths: Set the excitation and emission slit widths to control the spectral resolution and signal intensity (e.g., 5 nm).

    • Blank Spectrum: Record a spectrum of the pure solvent to identify any background fluorescence or Raman scattering peaks.

    • Sample Spectrum: Place the cuvette with the dye solution in the sample holder and record the fluorescence emission spectrum. The scan range should cover the expected emission (e.g., 580-750 nm).

    • Data Analysis: Identify the wavelength corresponding to the peak of the emission spectrum. This is the fluorescence emission maximum (λem).

Relative Fluorescence Quantum Yield (ΦF) Determination

The comparative method is most commonly used to determine the fluorescence quantum yield.[10]

  • Objective: To calculate the ΦF of this compound relative to a well-characterized fluorescence standard.

  • Materials:

    • Solutions of this compound (sample) and a standard dye (e.g., Rhodamine 6G in ethanol, ΦF = 0.95) of varying concentrations.[11]

    • UV-Vis spectrophotometer and spectrofluorometer.

  • Methodology:

    • Solution Preparation: Prepare a series of dilutions for both the sample and the standard dye in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (< 0.1).[12]

    • Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength.

    • Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (excitation wavelength, slit widths) for both the sample and the standard.

    • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Data Analysis:

      • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

      • Determine the gradient (slope) of the linear fit for both plots.

      • Calculate the quantum yield of the sample (ΦX) using the following equation:[10][13] ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) Where:

        • ΦST is the quantum yield of the standard.

        • GradX and GradST are the gradients for the sample and standard, respectively.

        • ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used).[13]

Fluorescence Lifetime (τF) Measurement

Time-Correlated Single Photon Counting (TCSPC) is the preferred method for measuring fluorescence lifetimes in the nanosecond range.[14][15]

  • Objective: To measure the decay of fluorescence intensity over time after excitation by a short pulse of light.

  • Materials:

    • TCSPC system, including a pulsed light source (e.g., picosecond diode laser), a fast single-photon detector, and timing electronics.[16][17]

    • Dilute solution of this compound.

  • Methodology:

    • Excitation: The sample is excited by repetitive, short pulses of light from the laser source.[15]

    • Photon Detection: The system detects single emitted photons.

    • Timing: For each detected photon, the electronics measure the precise time delay between the excitation pulse and the photon's arrival at the detector.[14][17]

    • Histogram Construction: This process is repeated many times, and the data is used to build a histogram of photon counts versus time. This histogram represents the fluorescence decay curve.

    • Data Analysis: The decay curve is fitted with one or more exponential functions. For a simple system, a single exponential decay is expected, and the time constant of this decay is the fluorescence lifetime (τF).

Visualizations: Workflows and Principles

To better illustrate the experimental and logical processes involved in characterizing this compound, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_abs Absorption Analysis cluster_fluor Fluorescence Analysis cluster_qy Quantum Yield Determination prep Prepare Stock Solution (this compound) dilute Create Serial Dilutions prep->dilute uvvis Measure Absorbance (UV-Vis Spectrophotometer) dilute->uvvis For Absorbance fluor_spec Measure Emission Spectra (Spectrofluorometer) dilute->fluor_spec For Emission tcspc Measure Fluorescence Decay (TCSPC) dilute->tcspc For Lifetime qy_fluor Measure Fluorescence of Sample & Standard dilute->qy_fluor For QY qy_abs Measure Absorbance of Sample & Standard dilute->qy_abs For QY beer_plot Plot Absorbance vs. Conc. uvvis->beer_plot calc_eps Calculate Molar Absorptivity (ε) & Determine λ_max beer_plot->calc_eps det_em Determine λ_em fluor_spec->det_em calc_tau Calculate Lifetime (τ_F) tcspc->calc_tau qy_plot Plot Int. Intensity vs. Abs. qy_fluor->qy_plot qy_abs->qy_plot calc_qy Calculate Quantum Yield (Φ_F) qy_plot->calc_qy

Caption: Workflow for the photophysical characterization of a fluorescent dye.

G S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 hν (Photon) S1->S0 hν' (Photon) S1->S0 Non-radiative T1 T₁ (First Excited Triplet State) S1->T1 T1->S0 hν'' (Photon) fluor Fluorescence ic Internal Conversion isc Intersystem Crossing phos Phosphorescence

Caption: Simplified Jablonski diagram illustrating electronic transitions.

G start Start: Prepare Sample (e.g., Cells stained with Rhodamine 640) sample Sample Plane start->sample light_source Light Source (e.g., Laser, LED) excitation_filter Excitation Filter (Selects excitation λ) light_source->excitation_filter Light Path dichroic Dichroic Mirror excitation_filter->dichroic objective Objective Lens dichroic->objective emission_filter Emission Filter (Selects emission λ) dichroic->emission_filter Fluorescence objective->dichroic objective->sample Focus/Collection sample->objective detector Detector (e.g., PMT, Camera) emission_filter->detector image Generate Image detector->image

Caption: General workflow for a fluorescence microscopy experiment.

References

An In-depth Technical Guide to the Material Safety of Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for Rhodamine 640 perchlorate (B79767) (CAS No. 72102-91-1), a fluorescent dye commonly utilized in laboratory research, including biological staining, fluorescence microscopy, and as a tracer in fluid dynamics.[1] This document synthesizes available safety data sheets (SDS), physicochemical properties, and safe handling procedures to ensure user safety and proper management.

Chemical and Physical Properties

Rhodamine 640 perchlorate, also known as Rhodamine 101, is a synthetic dye from the rhodamine family, appearing as dark green crystals with a bronze sheen.[2][3][4] It is recognized for its strong fluorescence and high molar absorptivity, making it valuable in various spectroscopic applications.[1] The compound is stable under recommended storage conditions but can be light-sensitive.[1][2]

PropertyValueSource(s)
Synonyms Rhodamine 101, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H,-xantheno[2,3,4-ij:5,6,7-i'j']diquinolizin-4-ium perchlorate[2][4]
CAS Number 72102-91-1[2][4][5]
Molecular Formula C₃₂H₃₁ClN₂O₇ or C₃₂H₃₁N₂O₃·ClO₄[4][5]
Molecular Weight 591.05 g/mol [4][5]
Appearance Dark green crystals with a bronze sheen[2][3][4]
Melting Point 200-210 °C[2]
Solubility Partially soluble in water; Soluble in methanol[2][3]
Molar Absorptivity 10.50 x 10⁴ L·mol⁻¹·cm⁻¹ (at 567 nm in methanol)[4]
Maximum Absorption 570 nm (in methanol)[6]
Maximum Emission 589 nm (in methanol)[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2][5] It is an oxidizer and can cause skin, eye, and respiratory irritation.[3][5]

Hazard ClassGHS CategoryHazard Statement
Oxidizing solidsCategory 2/3H272: May intensify fire; oxidizer
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation

Source:[2][3][5]

Toxicological Information

To date, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[2] No quantitative data such as LD50 (median lethal dose) or LC50 (median lethal concentration) values are available for this specific compound. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2]

The known health effects are consistent with its GHS classification:

  • Inhalation : May cause respiratory irritation.[2]

  • Skin Contact : Causes skin irritation.[2]

  • Eye Contact : Causes serious eye irritation.[2]

  • Ingestion : May be harmful if swallowed.[5]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

Experimental Protocols

Detailed experimental protocols for the toxicological testing of this compound are not publicly available. However, this section provides standardized protocols for the safe handling, storage, and disposal of this chemical in a laboratory setting, based on information from safety data sheets and general chemical safety guidelines.

4.1. Protocol for Safe Handling and Use

This protocol outlines the necessary steps for safely handling this compound powder in a laboratory environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. Use of a chemical fume hood is recommended to minimize inhalation of dust.[2]

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]

    • Hand Protection : Wear impermeable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact.[2]

    • Body Protection : Wear a lab coat or other impervious clothing to prevent skin contact.[2]

    • Respiratory Protection : If ventilation is inadequate or dust is generated, use a NIOSH-approved N95 dust mask or higher-level respirator.[2]

  • Handling Procedure :

    • Avoid the formation of dust and aerosols.[2]

    • Avoid contact with skin, eyes, and clothing.

    • Keep the container tightly closed when not in use.[2]

    • Keep away from heat and combustible materials.

    • Wash hands thoroughly with soap and water after handling.[2]

4.2. Protocol for Storage

  • Storage Conditions :

    • Store in a cool, dry, and well-ventilated place.[2] A recommended storage temperature is between 2-8°C.[5]

    • Keep the container tightly closed and stored in a locked-up area.[2]

    • Store away from incompatible materials, such as strong oxidizing agents.[2]

4.3. Protocol for Waste Disposal

  • Chemical Waste :

    • Dispose of surplus and non-recyclable this compound through a licensed disposal company.[2]

    • Do not dispose of the chemical down the drain or in regular trash.[5]

  • Contaminated Materials :

    • Dispose of contaminated packaging, gloves, and other materials as unused product in a sealed, labeled container.[2]

    • Contaminated clothing should be removed and washed before reuse.[2]

Visualized Workflows and Relationships

The following diagrams illustrate key safety and logical workflows for handling this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Work in Ventilated Area (Fume Hood) check_safety Check Eyewash/Shower prep_area->check_safety don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) check_safety->don_ppe weigh Weigh Chemical don_ppe->weigh dissolve Prepare Solution weigh->dissolve close_container Tightly Close Container dissolve->close_container clean_area Clean Work Area close_container->clean_area dispose_waste Dispose of Waste Properly clean_area->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: General Handling Workflow for this compound.

G Emergency Response for Chemical Spill cluster_minor Minor Spill cluster_major Major Spill spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess Spill (Minor or Major?) evacuate->assess ppe Don PPE assess->ppe Minor call_ehs Call Emergency Services / EHS assess->call_ehs Major contain Contain Spill (Absorbent Material) ppe->contain cleanup Pick up and Shovel into Waste Container contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate secure Secure Area Prevent Entry call_ehs->secure wait Wait for Response Team secure->wait G Hazard Relationship Logic substance This compound prop_oxidizer Oxidizing Properties (Perchlorate Anion) substance->prop_oxidizer prop_irritant Irritant Properties (Rhodamine Structure) substance->prop_irritant hazard_fire H272: May Intensify Fire prop_oxidizer->hazard_fire hazard_skin H315: Causes Skin Irritation prop_irritant->hazard_skin hazard_eye H319: Causes Serious Eye Irritation prop_irritant->hazard_eye hazard_resp H335: May Cause Respiratory Irritation prop_irritant->hazard_resp control_storage Store Away from Combustibles hazard_fire->control_storage control_ppe Wear Protective Gloves/Eyewear hazard_skin->control_ppe hazard_eye->control_ppe control_ventilation Use in Well-Ventilated Area hazard_resp->control_ventilation

References

An In-Depth Technical Guide to the Synthesis and Purification of Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Rhodamine 640 perchlorate (B79767), a fluorescent dye with significant applications in scientific research, including fluorescence microscopy and as a laser dye. This document outlines the chemical principles, experimental protocols, and data presentation for the preparation of high-purity Rhodamine 640 perchlorate.

Introduction

This compound, also known as Rhodamine 101, is a synthetic dye belonging to the rhodamine family. It is characterized by its strong fluorescence and high photostability. The synthesis of rhodamine dyes typically involves the condensation of a substituted aminophenol with phthalic anhydride (B1165640). In the case of Rhodamine 640, the specific aminophenol reactant is 8-hydroxyjulolidine (B559601). The subsequent purification is crucial to remove unreacted starting materials and byproducts, ensuring the high purity required for its applications.

Synthesis of Rhodamine 640

The synthesis of Rhodamine 640 involves a condensation reaction between 8-hydroxyjulolidine and phthalic anhydride in the presence of an acid catalyst. The reaction proceeds through the formation of a xanthene core structure.

Experimental Protocol

Materials:

  • 8-hydroxyjulolidine

  • Phthalic anhydride

  • Phosphoric acid (catalyst)

  • Ethanol (B145695)

  • Sodium hydroxide (B78521) solution (20%)

  • Hydrochloric acid (concentrated)

  • Sodium chloride

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-hydroxyjulolidine and phthalic anhydride in a 2:1 molar ratio.

  • Add phosphoric acid as a catalyst.

  • Heat the mixture in an oil bath to 165 °C and maintain this temperature for 6 hours with continuous stirring.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dissolve the resulting solid in ethanol.

  • Neutralize the solution with a 20% sodium hydroxide solution to a pH of 5-6 to precipitate the crude product.

  • Add a large volume of water to the mixture and stir to ensure complete precipitation.

  • Filter the crude product using a Buchner funnel and wash the solid with deionized water.

Chemical Reaction

The following diagram illustrates the synthesis of the Rhodamine 640 cation from 8-hydroxyjulolidine and phthalic anhydride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 8-Hydroxyjulolidine (2 equiv.) Product Rhodamine 640 (cation) Reactant1->Product Reactant2 Phthalic Anhydride (1 equiv.) Reactant2->Product Condition1 Phosphoric Acid (Catalyst) Condition2 165 °C, 6 hours

Caption: Synthesis of Rhodamine 640 cation.

Purification of this compound

Purification of the crude Rhodamine 640 is essential to achieve the high purity required for its applications. A multi-step purification process involving recrystallization is employed.

Experimental Protocol

Materials:

  • Crude Rhodamine 640

  • Ethanol

  • Deionized water

  • Perchloric acid

Procedure:

  • Dissolve the crude Rhodamine 640 solid in a minimal amount of hot ethanol.

  • Slowly add deionized water to the solution until the point of incipient precipitation.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Filter the purified Rhodamine 640 crystals.

  • Repeat the recrystallization process (steps 1-4) five times to remove byproducts and unreacted starting materials effectively.

  • To obtain the perchlorate salt, dissolve the purified Rhodamine 640 in ethanol and add a stoichiometric amount of perchloric acid.

  • The this compound will precipitate from the solution.

  • Filter the final product, wash with a small amount of cold ethanol, and dry under vacuum.

Purification Workflow

The following flowchart illustrates the purification process for this compound.

G Start Crude Rhodamine 640 Dissolve Dissolve in hot ethanol Start->Dissolve AddWater Add water to precipitate Dissolve->AddWater Cool Cool to crystallize AddWater->Cool Filter1 Filter Cool->Filter1 Repeat Repeat recrystallization (5x) Filter1->Repeat Repeat->Dissolve no Dissolve2 Dissolve in ethanol Repeat->Dissolve2 yes AddAcid Add Perchloric Acid Dissolve2->AddAcid Precipitate Precipitate this compound AddAcid->Precipitate Filter2 Filter and wash Precipitate->Filter2 Dry Dry under vacuum Filter2->Dry End Pure this compound Dry->End

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Synthesis
Yield>90% (after purification)[1]
Characterization
Molecular FormulaC₃₂H₃₀N₂O₃ · ClO₄
Molecular Weight591.05 g/mol
Purity>99.5%[1]
AppearanceGreen crystals
Spectroscopic Properties
Absorption Maximum (λmax)565 nm[2]
Emission Maximum (λem)595 nm[2]

Conclusion

This guide provides a detailed methodology for the synthesis and purification of this compound. The described protocols are designed to yield a high-purity product suitable for demanding research and development applications. Adherence to the outlined procedures and safety precautions is essential for successful and safe execution.

References

A Technical Guide to High-Purity Rhodamine 640 Perchlorate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the properties, suppliers, and applications of the fluorescent dye, Rhodamine 640 perchlorate (B79767), tailored for scientific and biomedical research.

This technical guide provides a comprehensive overview of high-purity Rhodamine 640 perchlorate, a fluorescent dye with significant applications in laser technology, spectroscopy, and cellular imaging. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed technical information, including commercial sourcing, material specifications, and practical experimental methodologies.

Commercial Suppliers and Purity Specifications

High-purity this compound is available from a range of commercial suppliers, catering to the needs of research laboratories and industrial applications. The purity of the compound is a critical factor for ensuring reproducibility and accuracy in experimental settings, with most suppliers offering a purity of ≥90% as determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierPurity SpecificationMolecular FormulaMolecular Weight ( g/mol )CAS Number
MySkinRecipes ≥90%C₃₂H₃₁ClN₂O₇591.0672102-91-1
CP Lab Safety min 90% (HPLC)C₃₂H₃₁ClN₂O₇591.0672102-91-1[]
Fisher Scientific (TCI America) ≥90.0% (HPLC)C₃₂H₃₁ClN₂O₇591.0672102-91-1[2][3]
Exciton Not specified, provides spectroscopic dataC₃₂H₃₁N₂O₃·ClO₄591.0572102-91-1[2]
CymitQuimica >90.0%(HPLC)C₃₂H₃₁ClN₂O₇591.0672102-91-1[4]

Physicochemical and Spectroscopic Properties

This compound, also known by its synonym Rhodamine 101, is a xanthene dye characterized by its strong fluorescence in the orange-red region of the visible spectrum.[2] Its chemical structure and the perchlorate counter-ion contribute to its solubility and photophysical properties.

A summary of its key spectroscopic properties is provided in the table below, primarily based on data from Exciton.

ParameterValueSolvent
Molar Absorptivity (ε) 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm)Methanol[2]
Absorption Maximum (λ_abs) ~570 nmMethanol[2]
Emission Maximum (λ_em) ~588 nmBasic Ethanol[2]
Fluorescence Quantum Yield (Φ_f) 0.96Basic Ethanol[2]
Fluorescence Lifetime (τ_f) 5.3 nsEthanol[2]
Fluorescence Lifetime (τ_f) 4.9 nsMethanol[2]

Experimental Protocols

This section details methodologies for key applications of this compound in a research setting.

In Vitro Cytotoxicity Assay for Photodynamic Therapy Research

This protocol is adapted from a study on the cytotoxicity of this compound on the rhabdomyosarcoma (RD) cancer cell line.[5]

Objective: To determine the cytotoxic effects of this compound on a cancer cell line, both in the dark and upon photoactivation, to assess its potential as a photosensitizer in photodynamic therapy (PDT).

Materials:

  • This compound

  • Rhabdomyosarcoma (RD) cell line

  • Eagle's Minimum Essential Medium (MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Inverted microscope

  • Microwell plate reader

  • Diode laser (630 nm)

Methodology:

  • Cell Culture:

    • Culture RD cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of this compound Stock Solution:

    • Prepare a 5 mM stock solution of this compound in an appropriate solvent (e.g., DMSO) and further dilute to the desired concentrations in cell culture medium.

  • Determination of Optimal Incubation Time:

    • Seed RD cells in a 96-well plate and allow them to adhere overnight.

    • Incubate the cells with a fixed concentration of this compound for varying time points (e.g., 1, 2, 3, 4, 6, 12, 24 hours).

    • Measure the absorbance at each time point to determine the optimal uptake time, which corresponds to the highest absorbance. An optimal incubation time of 3 to 4 hours has been reported.[5]

  • Dark Cytotoxicity Assay:

    • Seed RD cells in a 96-well plate and allow them to adhere for 18 hours.

    • Remove the medium and wash the cells with PBS.

    • Add fresh MEM containing various concentrations of this compound (e.g., 10, 20, 40, 50, 60, 80, 100, and 150 µM) to the wells.[5]

    • Incubate the plate in the dark for the predetermined optimal incubation time.

    • Perform an MTT assay to assess cell viability. This involves adding MTT solution to each well, incubating, and then solubilizing the formazan (B1609692) crystals with DMSO before reading the absorbance on a microplate reader.

  • Phototoxicity Assay:

    • Follow the same procedure as the dark cytotoxicity assay.

    • After the incubation period with this compound, expose the cells to a light source, such as a 630 nm diode laser, at a specific light dose (e.g., 2, 5, or 15 J/cm²).[4]

    • Following light exposure, return the cells to the incubator for a further 24 hours.

    • Perform an MTT assay to determine cell viability.

General Protocol for Cellular Staining with Rhodamine Dyes

Objective: To fluorescently label cellular structures for visualization by fluorescence microscopy.

Materials:

  • This compound

  • Cultured cells on coverslips or in imaging dishes

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) (for intracellular targets)

  • Mounting medium

  • Fluorescence microscope

Methodology for Fixed-Cell Staining:

  • Cell Preparation:

    • Grow cells on sterile glass coverslips or in imaging-grade dishes.

  • Fixation:

    • Gently wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined empirically, starting with a range from 1 to 10 µM.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope with filter sets appropriate for this compound (Excitation ~570 nm, Emission ~590 nm).

Safety, Handling, and Storage

This compound is a chemical that requires careful handling in a laboratory setting.

  • Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

  • Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows described in the protocols.

experimental_workflow_cytotoxicity cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_dark Dark Cytotoxicity cluster_photo Phototoxicity start Seed RD cells in 96-well plate adhere Allow cells to adhere overnight start->adhere add_dye Add this compound solution adhere->add_dye incubate Incubate for optimal time (3-4 hours) add_dye->incubate mtt_dark Perform MTT assay incubate->mtt_dark irradiate Irradiate with 630 nm laser incubate->irradiate read_dark Read absorbance mtt_dark->read_dark incubate_post Incubate for 24 hours irradiate->incubate_post mtt_photo Perform MTT assay incubate_post->mtt_photo read_photo Read absorbance mtt_photo->read_photo

Caption: Workflow for in-vitro cytotoxicity assay of this compound.

experimental_workflow_staining cluster_prep Sample Preparation cluster_stain Staining Procedure cluster_imaging Imaging start Culture cells on coverslips fix Fix with 4% PFA start->fix permeabilize Permeabilize with Triton X-100 (optional) fix->permeabilize add_rhodamine Incubate with this compound solution permeabilize->add_rhodamine wash Wash to remove unbound dye add_rhodamine->wash mount Mount coverslip wash->mount image Image with fluorescence microscope mount->image

Caption: General workflow for fixed-cell staining with this compound.

References

Methodological & Application

Application Notes and Protocols for Rhodamine 640 Perchlorate in Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767), also known by its synonym Rhodamine 101, is a fluorescent dye belonging to the rhodamine family.[1] Characterized by its vibrant red-orange fluorescence and high quantum yield, it serves as a valuable tool in various biological and analytical applications, including fluorescence microscopy.[] Its utility extends to cellular imaging, providing high-contrast visualization of cellular structures. This document provides detailed application notes and protocols for the effective use of Rhodamine 640 perchlorate in fluorescence microscopy.

Physicochemical and Spectral Properties

A comprehensive understanding of the dye's properties is crucial for designing and troubleshooting fluorescence microscopy experiments.

PropertyValueReference
Synonym Rhodamine 101[1][3]
Molecular Weight 591.05 g/mol [3]
Appearance Dark green crystals with a bronze sheen[3]
Excitation Maximum (λex) ~575 nm (in Ethanol)[3]
Emission Maximum (λem) ~594 nm (in Ethanol)[3]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm)[3]
Solubility Soluble in organic solvents like methanol (B129727) and ethanol (B145695).[3]

Applications in Fluorescence Microscopy

This compound is a versatile fluorescent probe for a range of applications in cellular imaging:

  • General Cellular Staining: It can be used to stain the cytoplasm and provide clear visualization of cell morphology.

  • Counterstaining: Due to its distinct red fluorescence, it is suitable for multicolor imaging in conjunction with blue and green fluorescent probes, such as DAPI for nuclear staining.[]

  • Tracer Studies: Its solubility and bright fluorescence make it an effective tracer in studies of cellular uptake and localization.

  • Potential for Organelle Staining: While not specific, rhodamine dyes, in general, are known to accumulate in mitochondria based on membrane potential.[4] Further investigation is needed to characterize the specific organellar localization of this compound.

Experimental Protocols

Below are detailed protocols for the preparation of this compound solutions and its application in staining both fixed and live cells for fluorescence microscopy.

Stock Solution Preparation

Proper preparation and storage of the stock solution are critical for reproducible results.

Materials:

  • This compound powder

  • High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) or ethanol

  • Microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh out a small amount of this compound powder in a microcentrifuge tube.

  • Dissolving: Add the appropriate volume of DMSO or ethanol to achieve a stock solution concentration of 1-10 mM. For example, to make a 1 mM stock solution, dissolve 0.591 mg of the dye in 1 mL of solvent.

  • Mixing: Vortex thoroughly until the dye is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

G Stock Solution Preparation Workflow cluster_prep Preparation cluster_storage Storage weigh Weigh Rhodamine 640 Perchlorate Powder dissolve Dissolve in DMSO or Ethanol (1-10 mM) weigh->dissolve vortex Vortex to Ensure Complete Dissolution dissolve->vortex aliquot Aliquot into Smaller Volumes vortex->aliquot store Store at -20°C, Protected from Light aliquot->store

Workflow for preparing this compound stock solution.
Staining Protocol for Fixed Cells

This protocol is suitable for staining cells that have been fixed with a crosslinking agent like paraformaldehyde.

Materials:

  • Fixed cells on coverslips or in a multi-well plate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • This compound working solution (see step 2 below)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Protocol:

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each to remove any residual fixative.

  • Permeabilization (for intracellular targets): If staining intracellular structures, incubate the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.

  • Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific cell type and experimental conditions. Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound dye.

  • Counterstaining (Optional): If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's protocol.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for Rhodamine (Excitation/Emission: ~575/594 nm) and DAPI (if used).

G Fixed Cell Staining Workflow start Start with Fixed Cells wash1 Wash with PBS (3x) start->wash1 permeabilize Permeabilize with Triton X-100 (Optional) wash1->permeabilize wash2 Wash with PBS (3x) permeabilize->wash2 stain Stain with Rhodamine 640 Perchlorate (1-10 µM) wash2->stain wash3 Wash with PBS (3x) stain->wash3 counterstain Counterstain with DAPI (Optional) wash3->counterstain mount Mount with Antifade Medium counterstain->mount image Image with Fluorescence Microscope mount->image

Step-by-step workflow for staining fixed cells.
Staining Protocol for Live Cells

This protocol is for staining living cells. It is crucial to use sterile techniques and appropriate cell culture media to maintain cell viability.

Materials:

  • Live cells in a suitable imaging dish or chamber

  • Complete cell culture medium

  • This compound working solution (see step 1 below)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Protocol:

  • Preparation of Staining Solution: Prepare a working solution of this compound by diluting the stock solution in pre-warmed complete cell culture medium to a final concentration of 0.5-5 µM. The optimal concentration should be determined empirically to minimize cytotoxicity.

  • Staining: Remove the existing medium from the cells and replace it with the staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing (Optional): For some applications, washing may not be necessary. If a high background is observed, gently replace the staining solution with fresh, pre-warmed complete cell culture medium.

  • Imaging: Image the live cells immediately using a fluorescence microscope equipped with a stage-top incubator to maintain temperature, humidity, and CO₂ levels.

G Live Cell Staining Workflow start Start with Live Cells in Imaging Dish prepare_stain Prepare Staining Solution in Culture Medium (0.5-5 µM) start->prepare_stain stain Replace Medium with Staining Solution prepare_stain->stain incubate Incubate at 37°C (15-30 min) stain->incubate wash Wash with Fresh Medium (Optional) incubate->wash image Image Immediately in Live-Cell Chamber wash->image

Step-by-step workflow for staining live cells.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Signal - Low dye concentration- Insufficient incubation time- Photobleaching- Increase the working concentration of the dye.- Increase the incubation time.- Minimize light exposure during staining and imaging. Use an antifade mounting medium for fixed cells.
High Background - High dye concentration- Insufficient washing- Decrease the working concentration of the dye.- Increase the number and duration of washing steps.
Cell Toxicity (Live-Cell Imaging) - High dye concentration- Prolonged incubation- Decrease the working concentration of the dye.- Reduce the incubation time.
Non-Specific Staining - Dye aggregation- Hydrophobic interactions- Ensure the stock solution is fully dissolved.- Consider adding a small amount of a non-ionic detergent (e.g., 0.05% Tween® 20) to the staining buffer for fixed cells.

Safety Precautions

This compound is a chemical and should be handled with appropriate safety precautions. Wear personal protective equipment, including gloves, a lab coat, and eye protection. Avoid inhalation of the powder and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.

References

Application Notes and Protocols for Rhodamine 640 Perchlorate in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767) is a fluorescent dye belonging to the rhodamine family, which is widely used in various biological imaging applications. Its favorable photophysical properties, including a high molar absorptivity and good quantum yield, make it a suitable candidate for live-cell fluorescence microscopy.[1] This document provides detailed application notes and protocols for the use of Rhodamine 640 perchlorate in live-cell imaging, with a particular focus on its application as a mitochondrial stain. Rhodamine dyes, being cationic and lipophilic, can accumulate in mitochondria, driven by the negative mitochondrial membrane potential.[2][3][4] This characteristic allows for the visualization of mitochondrial morphology, distribution, and the assessment of mitochondrial health in real-time.

Data Presentation

Photophysical Properties of this compound

The following table summarizes the key photophysical properties of this compound, which are essential for configuring imaging systems and designing multicolor experiments.

PropertyValueSolventReference
Synonym Rhodamine 101-[1]
Molecular Weight 591.05 g/mol -[1]
Chemical Formula C₃₂H₃₁N₂O₃·ClO₄-[1]
Appearance Dark green crystals-[1]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹Methanol[1]
Absorption Max (λabs) ~575 nmBasic Ethanol[1]
Emission Max (λem) ~594 nmBasic Ethanol[1]
Quantum Yield High-
Lifetime --
Recommended Microscope Configuration

For optimal imaging of this compound, the following microscope settings are recommended. These are based on the spectral properties of the dye and are compatible with standard fluorescence microscopy setups.

ComponentRecommended SpecificationNotes
Excitation Light Source Laser line or LED centered around 561 nm or 570 nm.A 561 nm laser is common on many confocal systems and provides efficient excitation.
Excitation Filter Bandpass filter, e.g., 532-554 nmTo select the appropriate excitation wavelengths and minimize autofluorescence.[5]
Dichroic Mirror Cut-on wavelength around 562 nmTo efficiently reflect excitation light and transmit emitted fluorescence.[5]
Emission Filter Bandpass filter, e.g., 570-613 nmTo specifically collect the fluorescence signal from this compound and block unwanted light.[5]
Detector Photomultiplier tube (PMT) or a sensitive camera (sCMOS, EMCCD).Suitable for detecting the emitted red fluorescence.

Experimental Protocols

Preparation of Staining Solution

Materials:

  • This compound

  • High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM or FluoroBrite™ DMEM)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 1 mM stock solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Dissolve the dye in DMSO to a final concentration of 1 mM. For example, for 1 mg of this compound (MW = 591.05), add approximately 1.69 mL of DMSO.

    • Vortex thoroughly to ensure the dye is completely dissolved.

  • Storage of stock solution:

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light. When stored properly, the stock solution should be stable for several months.

  • Prepare the final staining solution:

    • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

    • Dilute the stock solution in a pre-warmed (37°C) live-cell imaging medium to the desired final concentration. A starting concentration range of 100-500 nM is recommended for initial experiments.[6] The optimal concentration should be determined empirically for each cell type and experimental condition to achieve bright staining with minimal background and cytotoxicity.

Staining Protocol for Adherent Cells

Materials:

  • Adherent cells cultured on glass-bottom dishes or chamber slides suitable for microscopy

  • Prepared staining solution

  • Pre-warmed live-cell imaging medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Grow cells to the desired confluency (typically 50-70%) on a suitable imaging dish.

  • Aspirate the culture medium from the cells.

  • Gently wash the cells once with pre-warmed PBS.

  • Add the pre-warmed staining solution to the cells, ensuring the cell monolayer is completely covered.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[7] Incubation times may need to be optimized.[6]

  • Aspirate the staining solution.

  • Wash the cells two to three times with the pre-warmed live-cell imaging medium to remove unbound dye and reduce background fluorescence.[6]

  • Add fresh, pre-warmed live-cell imaging medium to the cells.

  • The cells are now ready for live-cell imaging.

Staining Protocol for Suspension Cells

Materials:

  • Suspension cells in culture

  • Prepared staining solution

  • Pre-warmed live-cell imaging medium or appropriate buffer

  • Centrifuge

  • Microcentrifuge tubes

Procedure:

  • Count the cells and transfer the desired number to a microcentrifuge tube.

  • Centrifuge the cells at a low speed (e.g., 300 x g) for 3-5 minutes to pellet the cells.

  • Carefully aspirate the supernatant.

  • Gently resuspend the cell pellet in the pre-warmed staining solution.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light. Occasional gentle mixing can improve staining uniformity.

  • Centrifuge the cells to pellet them.

  • Aspirate the staining solution and gently resuspend the cell pellet in fresh, pre-warmed live-cell imaging medium.

  • Repeat the wash step (centrifugation and resuspension) one more time.

  • After the final wash, resuspend the cells in the imaging medium. The cells can then be transferred to a glass-bottom dish for imaging.

Mitigating Phototoxicity in Live-Cell Imaging

Phototoxicity is a critical concern in live-cell imaging, as the interaction of light with fluorescent dyes can generate reactive oxygen species (ROS), leading to cellular stress and artifacts.[8] To minimize phototoxicity when using this compound:

  • Use the lowest possible dye concentration that provides an adequate signal-to-noise ratio.

  • Minimize the excitation light intensity and exposure time. Use neutral density filters or adjust laser power to the minimum required for a good image.

  • Use intermittent imaging (time-lapse) rather than continuous illumination.

  • Use a live-cell imaging medium that contains antioxidants or supplement the medium with ROS scavengers, although their effectiveness should be validated for each experimental setup.

  • Maintain a healthy cell culture environment on the microscope stage (temperature, CO₂, and humidity control).

Visualization of Experimental Workflow and Cellular Process

Experimental Workflow for Live-Cell Staining

G prep_solution Prepare Staining Solution (100-500 nM in pre-warmed medium) staining Incubate with Staining Solution (15-30 min at 37°C) prep_solution->staining cell_culture Culture Cells on Imaging Dish wash1 Wash Cells with Pre-warmed PBS cell_culture->wash1 wash1->staining wash2 Wash Cells with Pre-warmed Live-Cell Imaging Medium (2-3x) staining->wash2 imaging Live-Cell Imaging (Confocal/Fluorescence Microscope) wash2->imaging

Caption: Workflow for staining adherent cells with this compound.

Conceptual Diagram of Mitochondrial Staining

G cluster_cell Live Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (Negative Potential) cytosol Cytosol cytosol->matrix Accumulation driven by Mitochondrial Membrane Potential rhodamine_ext Rhodamine 640 (Extracellular) rhodamine_ext->cytosol Cell Membrane Permeation

Caption: Accumulation of Rhodamine 640 in mitochondria.

References

Application Notes and Protocols: Rhodamine 640 Perchlorate as a Fluorescent Tracer in Microfluidics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767), also known by its synonym Rhodamine 101, is a highly fluorescent synthetic dye belonging to the rhodamine family.[1][2] Characterized by its vibrant red-orange fluorescence, high solubility in various organic solvents, and good photostability, it serves as an excellent tracer for a multitude of applications in microfluidic systems.[2][3][4] Its primary utility in microfluidics lies in the visualization and quantification of fluid flow, analysis of mixing dynamics, and as a fluorescent marker in droplet-based assays. These notes provide detailed protocols and technical data to facilitate the effective use of Rhodamine 640 perchlorate in microfluidic research.

Physicochemical and Spectroscopic Properties

This compound is a robust fluorophore suitable for various microfluidic applications. Its properties are summarized below.

PropertyDataReference
Synonyms Rhodamine 101, 9-(2-carboxyphenyl)-2,3,6,7,12,13,16,17-octahydro-1H,5H,11H,15H,-xantheno[2,3,4-ij:5,6,7-i'j']-diquinolizin-4-ium perchlorate[5]
CAS Number 72102-91-1[5]
Molecular Formula C₃₂H₃₁ClN₂O₇[6]
Molecular Weight 591.06 g/mol [6]
Appearance Dark green crystals with a bronze sheen[5]
Excitation Max (λex) ~575 nm (in basic ethanol)[5]
Emission Max (λem) ~594 nm (in basic ethanol)[5]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm)[5]
Quantum Yield (Φ) 0.95 (in ethanol (B145695), independent of solvent polarity)[7]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, benzyl (B1604629) alcohol) and water.[2]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

This protocol outlines the preparation of this compound solutions for use in microfluidic experiments.

Materials:

  • This compound powder

  • Anhydrous ethanol (or desired solvent)

  • Deionized (DI) water

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Stock Solution (1 mM):

    • Weigh out 0.591 mg of this compound powder.

    • Dissolve the powder in 1 mL of anhydrous ethanol in a microcentrifuge tube.

    • Vortex thoroughly until the dye is completely dissolved. The solution should be a deep color.

    • Store the stock solution in the dark at 4°C. This solution is stable for several weeks.

  • Working Solution (1-10 µM):

    • Prepare the working solution by diluting the 1 mM stock solution in the aqueous buffer or cell culture medium relevant to your experiment.

    • For a 10 µM working solution, add 10 µL of the 1 mM stock solution to 990 µL of your experimental buffer.

    • Vortex briefly to ensure homogeneity.

    • Prepare working solutions fresh on the day of the experiment to avoid precipitation and degradation.

Note on Concentration: The optimal concentration depends on the channel dimensions, excitation light intensity, and detector sensitivity. It is recommended to start with a low concentration (e.g., 1-10 µM) and optimize by trial and error to achieve sufficient signal without causing excessive background or dye aggregation.[1]

Protocol 2: Flow Visualization in a PDMS Microfluidic Device

This protocol provides a general procedure for using this compound to visualize flow patterns and mixing in a standard polydimethylsiloxane (B3030410) (PDMS) microfluidic chip.

Materials:

  • PDMS microfluidic device bonded to a glass slide

  • Syringe pumps and syringes

  • Tubing with appropriate connectors

  • This compound working solution (see Protocol 1)

  • Experimental buffer (without dye)

  • Inverted fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

  • High-sensitivity camera

Procedure:

  • Device Priming:

    • Prime the microfluidic channels with the experimental buffer to remove any air bubbles and pre-wet the surfaces.

    • Flow the buffer at a low rate (e.g., 0.1-1 µL/min) until all channels are filled.

  • Tracer Introduction:

    • Load a syringe with the this compound working solution and another with the plain experimental buffer.

    • Connect the syringes to the respective inlets of the microfluidic device.

    • Set the desired flow rates on the syringe pumps. For a simple Y-channel mixing experiment, you can set equal flow rates for both syringes.

  • Imaging:

    • Place the microfluidic device on the stage of the inverted fluorescence microscope.

    • Focus on the microchannel region of interest.

    • Excite the dye using the appropriate light source and visualize the emission through the corresponding filter cube.

    • Capture images or videos to record the flow pattern, mixing efficiency, or droplet formation.

  • Post-Experiment Flushing:

    • After the experiment, flush the device thoroughly with the working buffer to remove the dye, followed by DI water and then air-dry if storing the device.

Considerations for Use in Microfluidic Systems

ConsiderationDescriptionMitigation StrategiesReference
Photostability Rhodamine 640 (Rhodamine 101) is known for its good photostability, which is superior to many other dyes like Rhodamine 6G.[4] However, under intense or prolonged laser exposure, photobleaching can still occur.Minimize exposure time and excitation intensity. Use neutral density filters to attenuate the light source. Use an imaging buffer with an anti-fading agent if necessary.[4]
Solvent Effects The fluorescence lifetime and quantum yield can be influenced by the solvent.[8] While the quantum yield of Rhodamine 101 is largely independent of solvent polarity, spectral shifts can occur.Calibrate the fluorescence signal in the specific solvent and buffer system used for the experiment. Be consistent with the solvent choice throughout a series of experiments.[8]
Absorption into PDMS PDMS, a common material for microfluidic chips, is known to absorb small hydrophobic molecules.[9][10] Other rhodamine dyes, like Rhodamine B, show notable absorption into PDMS walls, which can lead to increased background fluorescence and inaccurate measurements.[11][12] Rhodamine 101 has also been shown to absorb into PDMS.[13]Pre-saturate the device by flowing the dye solution for an extended period before the experiment. For quantitative measurements, consider photobleaching the absorbed dye from the walls with a high-intensity light source before image acquisition.[11][14] Alternatively, use more inert channel materials like glass or polycarbonate.[4][11][13]
Concentration Quenching At high concentrations, rhodamine dyes can form non-fluorescent aggregates, leading to a decrease in fluorescence intensity (quenching).[15]Use the lowest possible concentration that provides an adequate signal-to-noise ratio.[1] Perform a concentration titration to find the optimal working range for your specific setup.[15]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Microfluidic Experiment cluster_analysis Analysis & Cleanup prep_stock Prepare 1 mM Stock Solution (in Ethanol) prep_work Prepare 1-10 µM Working Solution (in Experimental Buffer) prep_stock->prep_work prime Prime Microfluidic Device with Buffer prep_work->prime load Load Syringes and Introduce Tracer prime->load image Fluorescence Microscopy and Data Acquisition load->image analyze Image and Data Analysis (e.g., Flow Velocity, Mixing Index) image->analyze flush Flush and Clean Device analyze->flush

Caption: Workflow for using this compound in microfluidics.

Key Properties and Application Logic

G rhodamine Rhodamine 640 Perchlorate high_qy High Quantum Yield (Φ ≈ 0.95) good_ps Good Photostability solubility Solubility in Aqueous & Organic Media spectra Visible Excitation/Emission (λex ~575 nm / λem ~594 nm) bright Bright Signal high_qy->bright reliable Reliable & Reproducible Data good_ps->reliable versatile Versatile Application solubility->versatile spectra->bright adv_node Advantages flow_vis Flow Visualization mixing Mixing Analysis droplet Droplet-Based Assays

Caption: Relationship between properties and applications of the tracer.

Safety and Handling

This compound should be handled with care in a laboratory setting.

  • Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[16]

  • Precautions:

    • Avoid breathing dust. Use in a well-ventilated area.[16]

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

    • Wash hands thoroughly after handling.[16]

  • Storage: Store in a cool, dark, and dry place, away from heat and combustible materials.[2]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

References

Applications of Rhodamine 640 Perchlorate in Laser-Induced Fluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodamine 640 perchlorate (B79767) is a versatile and highly fluorescent dye belonging to the rhodamine family. Characterized by its strong absorption in the yellow-orange region of the spectrum and intense red fluorescence, it serves as a valuable tool in a multitude of laser-induced fluorescence (LIF) applications. Its high quantum yield and photostability make it an excellent candidate for use as a laser dye, a fluorescent tracer in biological systems, and a photosensitizer in photodynamic therapy (PDT).[1][2] This document provides detailed application notes and experimental protocols for the utilization of Rhodamine 640 perchlorate in various research and drug development contexts.

Spectroscopic Properties

The efficiency of this compound as a fluorescent probe is dictated by its photophysical properties, which can be influenced by the solvent environment. A summary of its key spectroscopic parameters is presented below.

PropertyValueSolventReference
Absorption Maximum (λ_abs_) 580 nmMethanol (B129727)[3]
588 nmBasic Ethanol (B145695)[3]
Molar Absorptivity (ε) 1.05 x 10^5 cm^-1^ M^-1^Methanol[3]
Emission Maximum (λ_em_) ~605 nmMethanol[3]
594 nmBasic Ethanol[3]
Fluorescence Quantum Yield (Φ_f_) 0.96Basic Ethanol[3]
0.913Ethanol[3]
Fluorescence Lifetime (τ_f_) 4.9 nsMethanol[3]
5.3 nsEthanol[3]
4.6 nsEthanol[3]

Applications and Protocols

Laser Dye in Tunable Lasers

This compound is widely employed as a gain medium in dye lasers, enabling the generation of tunable, coherent light in the orange-red spectral region.[1]

Experimental Protocol: Preparation of a Dye Laser Solution

  • Solvent Selection: Choose a spectroscopic grade solvent such as ethanol or methanol for optimal performance.

  • Concentration: Prepare a stock solution of this compound in the chosen solvent. A typical concentration range for laser applications is 1 x 10⁻⁴ M to 1 x 10⁻³ M.

  • Filtration: Filter the dye solution using a 0.2 µm syringe filter to remove any particulate matter that could interfere with the laser operation.

  • Laser Pumping: Utilize a suitable pump laser, such as a frequency-doubled Nd:YAG laser (532 nm), to excite the dye solution.

  • Tuning: Employ a dispersive optical element, such as a diffraction grating or a prism, within the laser cavity to tune the output wavelength.

Logical Relationship: Dye Laser Operation

DyeLaser PumpSource Pump Laser (e.g., Nd:YAG 532 nm) DyeSolution This compound Solution (Gain Medium) PumpSource->DyeSolution Excitation OpticalCavity Optical Cavity (Mirrors) DyeSolution->OpticalCavity Spontaneous & Stimulated Emission OpticalCavity->DyeSolution Feedback TuningElement Tuning Element (e.g., Grating) OpticalCavity->TuningElement LaserOutput Tunable Laser Output (~600-650 nm) OpticalCavity->LaserOutput Output Coupling TuningElement->OpticalCavity Wavelength Selection

Caption: Workflow of a this compound-based dye laser.

Fluorescence Microscopy of Biological Samples

This compound can be utilized as a fluorescent stain for visualizing cellular structures in fluorescence microscopy.[1] Its lipophilic nature may lead to accumulation in membranes.

Experimental Protocol: Cellular Staining

  • Cell Culture: Grow cells on glass coverslips or in imaging-compatible dishes to the desired confluency.

  • Preparation of Staining Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM. Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or cell culture medium to a final working concentration of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells twice with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

    • Remove the staining solution and wash the cells three times with warm PBS.

  • Fixation (Optional):

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the stained cells using a fluorescence microscope equipped with a suitable filter set (e.g., TRITC/Rhodamine filter set with excitation around 540-580 nm and emission detection around 590-650 nm).[4]

Experimental Workflow: Cell Staining and Imaging

Caption: General workflow for staining cells with this compound.

Photosensitizer in Photodynamic Therapy (PDT)

Rhodamine dyes, including this compound, have been investigated for their potential as photosensitizers in PDT.[5][6] Upon excitation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cytotoxicity in target cells, such as cancer cells.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Incubation with Photosensitizer: Treat the cells with varying concentrations of this compound (e.g., 0-100 µM) and incubate for a predetermined optimal uptake time (e.g., 3-4 hours).[5]

  • Light Irradiation: Following incubation, replace the medium with fresh medium and expose the cells to a light source (e.g., a 630 nm diode laser) at a specific light dose (e.g., 2-15 J/cm²).[6] Include a dark control group that is not exposed to light.

  • Post-Irradiation Incubation: Incubate the cells for 24-48 hours post-irradiation.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the phototoxic effect of this compound.

Signaling Pathway: Generalized Photodynamic Action of Rhodamine Dyes

Caption: Simplified signaling pathway of PDT using a rhodamine-based photosensitizer.

Fluorescent Tracer in Drug Delivery Systems

This compound can be encapsulated within or conjugated to nanoparticles to track their biodistribution and cellular uptake in drug delivery studies.

Experimental Protocol: Tracking Nanoparticle Uptake

  • Nanoparticle Formulation: Prepare drug-loaded nanoparticles and incorporate this compound during the formulation process.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and dye encapsulation efficiency.

  • Cellular Uptake Study:

    • Treat cells with the fluorescently labeled nanoparticles for various time points.

    • Wash the cells thoroughly to remove non-internalized nanoparticles.

    • Analyze cellular uptake using:

      • Fluorescence Microscopy: Visualize the intracellular localization of the nanoparticles.

      • Flow Cytometry: Quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.

  • In Vivo Biodistribution (Animal Model):

    • Administer the fluorescent nanoparticles to the animal model through the desired route.

    • At selected time points, harvest organs of interest.

    • Homogenize the tissues and extract the dye.

    • Quantify the amount of this compound in each organ using a fluorescence spectrophotometer or HPLC with a fluorescence detector to determine the biodistribution profile.

Experimental Workflow: Nanoparticle Tracking

NPTracking Formulation Formulate Nanoparticles with This compound Characterization Characterize Nanoparticles Formulation->Characterization CellUptake Cellular Uptake Studies Characterization->CellUptake Biodistribution In Vivo Biodistribution Characterization->Biodistribution Microscopy Fluorescence Microscopy CellUptake->Microscopy FlowCytometry Flow Cytometry CellUptake->FlowCytometry OrganHarvest Harvest and Homogenize Organs Biodistribution->OrganHarvest Quantification Quantify Dye Concentration OrganHarvest->Quantification

Caption: Workflow for tracking drug delivery nanoparticles using this compound.

Safety Precautions

This compound should be handled with appropriate personal protective equipment, including gloves, lab coat, and safety glasses. As a perchlorate salt, it may be an oxidizer and should be stored away from flammable materials. It is advisable to consult the Safety Data Sheet (SDS) before use.[1]

References

Rhodamine 640 Perchlorate: A Detailed Guide for Application in Dye Lasers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Rhodamine 640 perchlorate (B79767) is a highly efficient and stable fluorescent dye belonging to the rhodamine family.[1] It is widely recognized for its utility as a gain medium in dye lasers, producing tunable laser emission in the orange-red region of the electromagnetic spectrum.[2] Its robust performance characteristics, including high fluorescence quantum yield and good photostability, make it a valuable tool for a diverse range of applications, including spectroscopy, photochemistry, and fluorescence microscopy.[2] This document provides detailed application notes and protocols for the effective use of Rhodamine 640 perchlorate as a gain medium in dye laser systems.

This compound is synonymous with Rhodamine 101, and the optical properties are largely independent of the counter-anion (perchlorate or chloride) in dilute solutions.[3] The dye is typically a dark green crystalline solid with a bronze sheen.[4]

Physicochemical Properties

Proper preparation of the dye solution is critical for optimal laser performance. The choice of solvent influences the photophysical properties of the dye, with ethanol (B145695) and methanol (B129727) being the most common solvents for this compound.

PropertyValueSolventReference
CAS Number 72102-91-1-[4]
Molecular Formula C₃₂H₃₁ClN₂O₇-[5]
Molecular Weight 591.05 g/mol -[4]
Appearance Dark green crystals with a bronze sheen-[4]
Absorption Maximum (λabs) 567 nmMethanol[4]
Molar Absorptivity (ε) 10.50 x 10⁴ L mol⁻¹ cm⁻¹Methanol[4]
Fluorescence Maximum (λfl) ~588 nmEthanol[4]
Fluorescence Quantum Yield (Φf) 0.96Basic Ethanol[4]
Fluorescence Lifetime (τ) 4.9 nsMethanol[4]
Fluorescence Lifetime (τ) 5.3 nsEthanol[4]
Laser Performance Characteristics

This compound is suitable for use in both pulsed and continuous-wave (CW) dye lasers, although it is more commonly employed in pulsed systems. The choice of pump source is critical for efficient laser operation. Frequency-doubled Nd:YAG lasers (532 nm) and nitrogen lasers (337 nm) are common excitation sources for pulsed dye lasers.[6][7]

ParameterTypical Value/RangeConditionsReference
Tuning Range 621 - 674 nmPulsed Nd:YAG pump (532 nm)[8]
Lasing Threshold Dependent on concentration and cavity design2.5 x 10⁻² M in methanol with scattering particles[9]
Efficiency Up to 15%Pulsed Nd:YAG pump (532 nm) in Ethanol[8]
Typical Concentration 10⁻⁴ to 10⁻² MVaries with pump energy and cavity losses[6][9]
Solvents Methanol, Ethanol-[8]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for use in a dye laser.

Materials:

  • This compound powder

  • Spectroscopic grade methanol or ethanol

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Magnetic stirrer and stir bar

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound. For a 1 mM (1 x 10⁻³ M) stock solution in 25 mL of solvent, the required mass is: Mass = Molarity x Volume x Molecular Weight Mass = (1 x 10⁻³ mol/L) x (0.025 L) x (591.05 g/mol ) = 0.0148 g or 14.8 mg

  • Weigh the this compound powder accurately using an analytical balance.

  • Dissolve the dye in the chosen solvent. Transfer the weighed powder to the volumetric flask. Add a small amount of the solvent and swirl to dissolve the dye. A magnetic stirrer can be used to aid dissolution. For faster dissolution, the flask can be placed in an ultrasonic bath for a few minutes.

  • Bring the solution to the final volume. Once the dye is completely dissolved, carefully add the solvent to the calibration mark of the volumetric flask.

  • Store the stock solution properly. Store the solution in a tightly sealed, amber glass bottle to protect it from light. It should be stored in a cool, dark place.

Pulsed Dye Laser Operation with this compound

Objective: To set up and operate a pulsed dye laser using this compound as the gain medium, pumped by a frequency-doubled Nd:YAG laser.

Materials:

  • Frequency-doubled Nd:YAG laser (532 nm)

  • Dye laser cavity components:

    • Dye cell (cuvette) made of quartz

    • Broadband high reflector (rear mirror)

    • Output coupler (partially reflective mirror)

    • Tuning element (e.g., diffraction grating or prism)

  • Focusing lens (cylindrical or spherical)

  • This compound solution (prepared as in Protocol 1, diluted to the desired concentration, e.g., 2.5 x 10⁻³ M)

  • Dye circulator system (pump and reservoir)

  • Power/energy meter

  • Spectrometer

Procedure:

  • Prepare the dye solution. Dilute the stock solution to the desired concentration (e.g., 2.5 x 10⁻³ M) with the same spectroscopic grade solvent.

  • Fill the dye circulator system. Fill the reservoir of the dye circulator with the prepared dye solution. Ensure there are no air bubbles in the tubing or the dye cell. The circulation of the dye is crucial to remove photodegradation products and dissipate heat.

  • Align the pump beam. Align the 532 nm pump beam from the Nd:YAG laser to pass through the focusing lens and into the dye cell. For transverse pumping, a cylindrical lens is often used to create a line focus within the dye solution.[7]

  • Align the dye laser cavity.

    • Position the dye cell within the laser cavity.

    • Place the high reflector and the output coupler on either side of the dye cell.

    • Roughly align the cavity mirrors to be parallel to each other and perpendicular to the optical axis.

    • Fine-tune the alignment of the mirrors to achieve laser oscillation. This can be observed as a bright, collimated beam exiting the output coupler.

  • Introduce the tuning element. Insert the diffraction grating (in Littrow or Littman-Metcalf configuration) or a prism into the cavity. By rotating the tuning element, the output wavelength of the dye laser can be selected.

  • Optimize laser performance.

    • Adjust the alignment of the pump beam and the cavity mirrors to maximize the output power/energy.

    • The concentration of the dye solution may need to be optimized for the specific pump energy and cavity configuration. Higher concentrations generally lead to a red-shift in the tuning curve.[8]

  • Characterize the laser output.

    • Measure the output power or energy at different wavelengths using a power/energy meter.

    • Measure the emission spectrum and bandwidth using a spectrometer.

Visualizations

Experimental_Workflow_Dye_Laser cluster_prep Solution Preparation cluster_setup Laser Setup & Alignment cluster_operation Laser Operation & Characterization prep1 Weigh Rhodamine 640 Perchlorate Powder prep2 Dissolve in Spectroscopic Grade Solvent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 setup1 Fill Dye Circulator prep3->setup1 setup2 Align Pump Laser Beam (e.g., 532 nm Nd:YAG) setup1->setup2 setup3 Align Dye Laser Cavity (Mirrors & Dye Cell) setup2->setup3 op1 Achieve Lasing setup3->op1 op2 Tune Wavelength (Grating/Prism) op1->op2 op3 Optimize Output Power op2->op3 op4 Characterize Output (Power & Spectrum) op3->op4

Caption: Experimental workflow for a this compound dye laser.

Dye_Laser_Energy_Levels cluster_singlet Singlet States cluster_triplet Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Pump Excitation (e.g., 532 nm) S1->S0 Stimulated Emission (Laser Output) S1->S0 Fluorescence T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing (Loss Mechanism)

Caption: Simplified energy level diagram for a dye laser gain medium.

Safety and Handling

This compound requires careful handling due to its potential hazards.

  • Hazard Identification: It is classified as an oxidizer, a skin irritant, and a serious eye irritant.[5] It may also cause respiratory irritation.[10]

  • Precautionary Measures:

    • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

    • Avoid breathing dust. Use in a well-ventilated area or with a local exhaust system.[10]

    • Keep away from heat and combustible materials.

    • Store in a cool, dark, and tightly closed container.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[10]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • If inhaled: Move the person to fresh air.[10]

    • In all cases of exposure, seek medical advice if irritation persists or if you feel unwell.[10]

Always consult the Safety Data Sheet (SDS) for the specific product you are using for complete and detailed safety information.[10]

References

Application Notes and Protocols for Rhodamine 640 Perchlorate in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Rhodamine 640 perchlorate (B79767), a vibrant red fluorescent dye, in flow cytometry applications. This document outlines the dye's properties, provides detailed protocols for cell staining, and includes necessary safety precautions.

Introduction

Rhodamine 640 perchlorate is a synthetic organic dye belonging to the rhodamine family, known for its high fluorescence quantum yield and stability.[1][2] Its spectral properties make it a suitable candidate for flow cytometry, particularly for instruments equipped with yellow-green or orange lasers. This dye is valuable for various applications, including cell tracking, viability assessment, and studies of multidrug resistance (MDR) protein function.

Properties of this compound

A summary of the key physical, chemical, and spectral properties of this compound is presented below. Understanding these characteristics is crucial for designing and optimizing flow cytometry experiments.

PropertyValueReference
Chemical Formula C₃₂H₃₁ClN₂O₇[2][3]
Molecular Weight 591.0 g/mol [3]
Appearance Dark green crystals with a bronze sheen[3][4]
Excitation Maximum (λex) ~580 nm (in methanol)[5]
Emission Maximum (λem) ~610 nm (in methanol)[6][7]
Molar Absorptivity 10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567nm)[4]
Solubility Soluble in organic solvents and water[1]

Experimental Protocols

I. Reagent Preparation

1. Stock Solution Preparation (1 mM):

  • Safety First: Handle this compound with care, as it may be an irritant and an oxidizer.[3] Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Accurately weigh out 5.91 mg of this compound.

  • Dissolve the powder in 10 mL of high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex thoroughly until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C, protected from light. The dye can be light-sensitive.[1]

2. Working Solution Preparation (1 µM):

  • On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

  • Dilute the stock solution 1:1000 in an appropriate buffer for your cells (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)). For example, add 1 µL of 1 mM stock solution to 1 mL of buffer.

  • The optimal final concentration may vary depending on the cell type and experimental conditions, so a titration from 0.1 µM to 10 µM is recommended.

II. Cell Staining Protocol for Flow Cytometry

This protocol provides a general guideline for staining suspended or adherent cells.

1. Cell Preparation:

  • Suspension Cells:

    • Count the cells and adjust the density to 1 x 10⁶ cells/mL in a suitable culture medium or buffer.

  • Adherent Cells:

    • Wash the cells with PBS.

    • Harvest the cells using a gentle, non-enzymatic cell dissociation solution to preserve cell surface proteins.

    • Wash the cells by centrifuging at 300-400 x g for 5 minutes and resuspend the pellet in culture medium or buffer.

    • Count the cells and adjust the density to 1 x 10⁶ cells/mL.

2. Staining:

  • Add the this compound working solution to the cell suspension at the desired final concentration.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light. Incubation time may need optimization.

  • (Optional) For studies involving efflux pumps like P-glycoprotein (MDR1), a control group can be co-incubated with an inhibitor such as verapamil.[8]

3. Washing:

  • After incubation, wash the cells to remove excess dye.

  • Centrifuge the cell suspension at 300-400 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS or flow cytometry staining buffer.

  • Repeat the wash step twice.

4. (Optional) Viability Staining:

  • To exclude dead cells from the analysis, a viability dye such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) can be added just before flow cytometric analysis.[9]

5. Flow Cytometry Analysis:

  • Resuspend the final cell pellet in an appropriate volume of flow cytometry staining buffer (e.g., 500 µL).

  • Analyze the samples on a flow cytometer equipped with a laser that can efficiently excite this compound (e.g., a 561 nm yellow-green laser).

  • Collect the emission signal using a bandpass filter appropriate for the dye's emission spectrum (e.g., a 610/20 nm filter).

  • Ensure proper compensation is set if performing multicolor flow cytometry.

Diagrams

experimental_workflow cluster_prep Preparation cluster_cell_prep Cell Handling cluster_staining Staining Procedure cluster_analysis Analysis prep_stock Prepare 1 mM Stock Solution prep_working Prepare Working Solution (e.g., 1 µM) prep_stock->prep_working stain Incubate with Rhodamine 640 (15-30 min, 37°C) prep_working->stain cell_harvest Harvest & Count Cells (1x10^6/mL) cell_harvest->stain wash1 Wash Cells (300-400 x g, 5 min) stain->wash1 wash2 Repeat Wash wash1->wash2 viability (Optional) Add Viability Dye wash2->viability fcm Analyze on Flow Cytometer viability->fcm

Caption: Experimental workflow for staining cells with this compound for flow cytometry.

Safety and Handling

This compound should be handled with caution. The perchlorate anion can make the compound a potential oxidizer, and it may cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated area. Store the dye in a cool, dry place, protected from light.

References

Application Notes and Protocols: Rhodamine 640 Perchlorate in Photodynamic Therapy for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Photodynamic therapy (PDT) is a non-invasive therapeutic strategy for cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1][2][3] Upon activation by light of a specific wavelength, the photosensitizer transfers energy to surrounding oxygen molecules, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4] These ROS cause oxidative damage to cellular components, leading to apoptosis and necrosis of cancer cells.[4] Rhodamine 640 perchlorate (B79767), a synthetic fluorescent dye of the rhodamine family, has emerged as a promising second-generation photosensitizer for PDT in cancer research.[1][5][6] This document provides detailed application notes and experimental protocols for the use of Rhodamine 640 perchlorate in in-vitro photodynamic therapy studies.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₃₂H₃₁N₂O₃·ClO₄[6]
Molecular Weight591.05 g/mol [7][8]
AppearanceDark green crystals with a bronze sheen[7][8]
Absorption Max (λmax)567 nm (in Methanol)[7]
Molar Absorptivity10.50 x 10⁴ L mol⁻¹ cm⁻¹ (at 567 nm)[7]
SolubilitySoluble in organic solvents and water[6]

Mechanism of Action

The photodynamic action of this compound is initiated by the absorption of light, which transitions the molecule to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. In this excited triplet state, the photosensitizer can transfer its energy to molecular oxygen (Type II reaction), generating cytotoxic singlet oxygen (¹O₂), or it can react directly with biological substrates to produce other reactive oxygen species (Type I reaction). The accumulation of ROS within cancer cells leads to oxidative stress, damage to cellular organelles like mitochondria, and ultimately triggers programmed cell death (apoptosis) or uncontrolled cell lysis (necrosis).[2][4]

PDT_Mechanism cluster_0 Cellular Environment cluster_1 Cellular Effects Rhodamine_640 Rhodamine 640 (Ground State) Rhodamine_640_Excited Rhodamine 640 (Excited Triplet State) Rhodamine_640->Rhodamine_640_Excited Intersystem Crossing Oxygen ³O₂ (Ground State Oxygen) ROS ¹O₂ (Singlet Oxygen) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Damage to Mitochondria, Lipids, Proteins, DNA Oxidative_Stress->Cell_Damage Cell_Death Apoptosis / Necrosis Cell_Damage->Cell_Death Light_Activation Light (e.g., 630 nm) Light_Activation->Rhodamine_640 Excitation Rhodamine_640_ExcitedOxygen Rhodamine_640_ExcitedOxygen Rhodamine_640ROS Rhodamine_640ROS Rhodamine_640_ExcitedOxygen->Rhodamine_640ROS Energy Transfer

Figure 1: Simplified signaling pathway of this compound-mediated PDT.

Experimental Data

Dark Toxicity of this compound on Rhabdomyosarcoma (RD) Cells

This table summarizes the cytotoxicity of this compound on RD cancer cells in the absence of light. A concentration of 50 µM resulted in 92% cell viability, suggesting it as a potentially optimal concentration for minimizing dark toxicity.[5]

Concentration (µM)Cell Viability (%)
5~98
10~97
20~96
30~95
5092
70~88
100~85

Data adapted from in-vitro studies on Rhabdomyosarcoma cell lines.[5]

Phototoxicity of this compound on RD Cells

The following tables present the phototoxic effects of this compound on RD cells following irradiation with a 630 nm diode laser at different light doses.[1] The results indicate a dose-dependent cytotoxic effect.

Light Dose: 2 J/cm² [9][10]

Concentration (µM)Cell Viability (%)
5~95
10~93
20~91
30~89
50~87
70~86
10085

Light Dose: 5 J/cm² [11]

Concentration (µM)Cell Viability (%)
5~93
10~91
20~89
30~87
50~85
70~82
10080

Light Dose: 15 J/cm²

Concentration (µM)Cell Viability (%)
5~88
10~85
20~82
30~79
50~75
70~72
10069

Data adapted from in-vitro studies on Rhabdomyosarcoma cell lines.[1]

Experimental Protocols

In-Vitro Photodynamic Therapy Protocol

This protocol provides a general framework for assessing the photodynamic efficacy of this compound on an adherent cancer cell line, such as Rhabdomyosarcoma (RD) cells.[1][12]

Materials:

  • This compound

  • Appropriate cancer cell line (e.g., RD cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

  • Diode laser with a wavelength of 630 nm or a suitable light source with a filter for the desired wavelength.[1]

  • 96-well or 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed the cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.[13]

  • Photosensitizer Incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the desired final concentrations (e.g., 5, 10, 20, 30, 50, 70, 100 µM) in complete cell culture medium.[1]

    • Remove the old medium from the cells and wash once with PBS.

    • Add the medium containing the different concentrations of this compound to the respective wells. Include control wells with medium only (no photosensitizer).

    • Incubate the cells for an optimized duration. An incubation time of 3 hours has been found to be optimal for RD cells.[1]

    • Crucially, all incubation steps with the photosensitizer should be performed in the dark to prevent premature activation. [13]

  • Washing:

    • After incubation, remove the photosensitizer-containing medium and wash the cells twice with PBS to remove any unbound this compound.

    • Add fresh, complete cell culture medium to all wells.

  • Light Irradiation:

    • Irradiate the designated wells with a 630 nm light source.[1]

    • The light dose can be varied (e.g., 2, 5, 15 J/cm²).[1]

    • Ensure control groups are included:

      • No treatment

      • Light only (no photosensitizer)

      • Photosensitizer only (no light)

    • The "light only" and "no treatment" groups should be handled identically to the treatment groups, including sham irradiation for the same duration.

  • Post-Irradiation Incubation:

    • Return the plates to the incubator and incubate for 24-48 hours to allow for the induction of cell death.

  • Assessment of Cell Viability:

    • After the post-irradiation incubation period, assess cell viability using a standard assay such as MTT or PrestoBlue, following the manufacturer's instructions.

    • Read the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control group.

Experimental_Workflow Start Start Cell_Seeding Seed Cancer Cells in Multi-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h (37°C, 5% CO₂) Cell_Seeding->Incubation_24h PS_Incubation Incubate with This compound (e.g., 3 hours in the dark) Incubation_24h->PS_Incubation Washing Wash with PBS (2 times) PS_Incubation->Washing Add_Fresh_Medium Add Fresh Culture Medium Washing->Add_Fresh_Medium Light_Irradiation Irradiate with 630 nm Light (e.g., 2, 5, 15 J/cm²) Add_Fresh_Medium->Light_Irradiation Post_Incubation Incubate for 24-48h Light_Irradiation->Post_Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Post_Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate Cell Viability Viability_Assay->Data_Analysis End End Data_Analysis->End

Figure 2: General experimental workflow for in-vitro PDT with this compound.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, as it may cause skin and eye irritation.[6][8] Perchlorates can be oxidizing agents.[8] All procedures involving the powdered form should be conducted in a chemical fume hood. Due to its light sensitivity, the compound should be stored in a cool, dark place.[6]

Conclusion

This compound demonstrates significant potential as a photosensitizer for photodynamic therapy in cancer research.[1] Its efficacy is dependent on the concentration of the photosensitizer and the applied light dose, with minimal dark toxicity at optimal concentrations.[1][5] The provided protocols and data serve as a valuable resource for researchers investigating the anticancer properties of this compound-mediated PDT. Further studies are warranted to explore its efficacy in other cancer cell lines and its potential for in-vivo applications.

References

Application Notes: Labeling Proteins with Rhodamine 640 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Rhodamine 640 is a fluorescent dye from the rhodamine family, notable for its bright fluorescence in the orange-red spectrum.[1] Its photostability and high molar absorptivity make it a valuable tool for labeling proteins and other biomolecules in various scientific research applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays.[1][2] These notes provide detailed protocols for covalently conjugating a reactive form of Rhodamine 640 to proteins for use in in vitro assays.

Principle of Labeling

Covalent labeling of proteins with rhodamine dyes typically involves a reactive derivative of the fluorophore that targets specific functional groups on the protein.[3] The most common strategy targets primary amines (-NH2), which are found at the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[4] N-hydroxysuccinimide (NHS) esters of rhodamine are widely used for this purpose, as they react efficiently with primary amines in a pH range of 7-9 to form stable, covalent amide bonds.[4][5]

Properties and Specifications

The selection of a fluorophore is critical for experimental success. Rhodamine 640 offers strong absorption and emission in the orange-red region of the visible spectrum.

Table 1: Physicochemical and Spectral Properties of Rhodamine 640 Perchlorate (B79767)

PropertyValueReference
Chemical FormulaC₃₂H₃₁N₂O₃·ClO₄[1][6]
Molecular Weight591.05 g/mol [6]
AppearanceDark green crystals with bronze sheen[6]
Max. Absorption (λmax)~567-580 nm (in Methanol/Ethanol)[6][7]
Max. Emission (λem)~585-614 nm (in Ethanol)[6]
Molar Absorptivity (ε)10.50 x 10⁴ L·mol⁻¹·cm⁻¹ (at 567 nm)[6]
Fluorescence Quantum Yield (Φ)0.91 - 0.96 (in Ethanol)[6]
Fluorescence Lifetime (τ)4.6 - 5.3 ns (in Ethanol)[6]

Experimental Workflow and Protocols

Successful protein labeling requires careful preparation of the protein and dye, a controlled conjugation reaction, and efficient purification of the final conjugate.

G cluster_prep Preparation cluster_react Reaction & Purification cluster_analysis Analysis & Application p_prep 1. Protein Preparation (Buffer Exchange) conj 3. Conjugation Reaction (Protein + Dye) p_prep->conj d_prep 2. Dye Preparation (Dissolve in DMSO) d_prep->conj purify 4. Purification (Remove Excess Dye) conj->purify char 5. Characterization (Calculate DOL) purify->char app 6. In Vitro Assay (e.g., Microscopy) char->app

Caption: High-level workflow for protein labeling with Rhodamine 640.

Protocol 1: Preparation of Reagents

Note: The following protocols assume the use of an amine-reactive derivative of Rhodamine 640, such as a Rhodamine 640-NHS ester. Rhodamine 640 perchlorate itself is not reactive towards proteins.[5]

Materials:

  • Protein of interest

  • Amine-reactive Rhodamine 640 (e.g., NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Amine-free buffer, e.g., 50 mM sodium borate, pH 8.5

  • Purification/desalting columns (e.g., PD-10)

  • Quenching buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

Procedure:

  • Protein Preparation:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 50 mM sodium borate, pH 8.5 or PBS, pH 7.2-7.5) to a final concentration of 2-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they compete with the protein for reaction with the NHS ester.[5]

    • If necessary, remove interfering substances by dialysis or using a desalting column.[]

  • Dye Preparation:

    • Equilibrate the vial of amine-reactive Rhodamine 640 to room temperature before opening to prevent moisture condensation.[5]

    • Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[][9] Mix by vortexing until fully dissolved. This stock solution can be stored at -20°C, protected from light, for up to one month.[9]

Protocol 2: Protein Conjugation Reaction

The molar ratio of dye to protein is a critical parameter that must be optimized for each protein to achieve the desired degree of labeling without causing protein precipitation or fluorescence quenching.[] A common starting point is a 5:1 to 20:1 molar excess of dye to protein.[][9]

G Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-Rhodamine (Stable Amide Bond) Protein->Conjugate pH 7-9 Dye Rhodamine-NHS (Reactive Dye) Dye->Conjugate Biproduct NHS Dye->Biproduct Conjugate->Biproduct

Caption: Amine-reactive labeling via NHS-ester chemistry.

Procedure:

  • Add the calculated volume of 10 mM Rhodamine 640 stock solution to the protein solution while gently stirring.

  • Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.[9]

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., Tris-HCl to a final concentration of 50-100 mM) and incubate for an additional 15-30 minutes. This step removes any unreacted NHS-ester dye.

Protocol 3: Purification and Characterization

Purification is essential to remove unconjugated dye, which can interfere with subsequent assays.

Procedure:

  • Purification:

    • Apply the reaction mixture to a desalting column (e.g., PD-10) that has been pre-equilibrated with your desired storage buffer (e.g., PBS).[]

    • Collect the faster-eluting, colored fraction, which contains the labeled protein. The free dye will be retained by the column and elute later.[5]

  • Characterization (Degree of Labeling):

    • Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorption maximum of Rhodamine 640 (~570 nm, Aₘₐₓ).[]

    • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm: Protein Conc. (M) = [A₂₈₀ – (Aₘₐₓ × CF)] / ε_protein

      • CF (Correction Factor) = Absorbance of the dye at 280 nm / Absorbance of the dye at λₘₐₓ. This value is dye-specific and should be provided by the manufacturer or determined empirically.

      • ε_protein = Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

    • Calculate the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule: DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))

      • ε_dye = Molar extinction coefficient of Rhodamine 640 at its λₘₐₓ (105,000 M⁻¹cm⁻¹).[6]

Table 2: Example DOL Calculation Parameters

ParameterSymbolDescription
Protein AbsorbanceA₂₈₀Absorbance of the conjugate at 280 nm.
Dye AbsorbanceAₘₐₓAbsorbance of the conjugate at the dye's λₘₐₓ.
Protein Ext. Coeff.ε_proteinMolar extinction coefficient of the protein.
Dye Ext. Coeff.ε_dyeMolar extinction coefficient of the dye (105,000 M⁻¹cm⁻¹).[6]
Correction FactorCFA₂₈₀/Aₘₐₓ ratio for the free dye.

Storage: Store the labeled protein at 4°C for short-term use or in single-use aliquots at -20°C or -80°C for long-term storage, protected from light.[5][10] Adding a cryoprotectant like glycerol (B35011) (50%) or a stabilizing protein like BSA (1-10 mg/mL) can prevent denaturation and aggregation.[5][9]

Application in In Vitro Assays

Rhodamine 640-labeled proteins are versatile reagents for numerous in vitro applications.

  • Fluorescence Microscopy: Used to visualize the localization of specific proteins in fixed or live cells.[2][]

  • Flow Cytometry: Enables the identification and quantification of cell populations based on the expression of surface or intracellular proteins.[][]

  • FRET-Based Assays: Can act as an acceptor fluorophore when paired with a suitable donor to study molecular interactions and enzymatic activity.[12]

G start Prepare Cells/Tissue incubate Incubate with Rhodamine-Protein Conjugate start->incubate wash Wash to Remove Unbound Conjugate incubate->wash mount Mount on Slide wash->mount image Image Acquisition (Fluorescence Microscope) mount->image analyze Data Analysis image->analyze

Caption: General workflow for a fluorescence microscopy experiment.

References

Application Notes: Rhodamine 640 Perchlorate for Studying Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mitochondrial membrane potential (ΔΨm) is a critical indicator of mitochondrial health and a key parameter in cellular physiology. It plays a central role in ATP synthesis, calcium homeostasis, and the initiation of apoptosis. Consequently, the accurate measurement of ΔΨm is crucial in various fields, including cell biology, neuroscience, and drug discovery. Rhodamine 640 perchlorate (B79767), also known as Rhodamine 101, is a lipophilic cationic fluorescent dye that can be employed to assess ΔΨm in living cells.[1][2] Its accumulation and fluorescence intensity within mitochondria are dependent on the magnitude of the mitochondrial membrane potential.

Principle of the Assay

Rhodamine 640 perchlorate is a cell-permeant, positively charged molecule. Due to its cationic nature, it accumulates in cellular compartments with a negative charge. The inner mitochondrial membrane of healthy, respiring cells maintains a significant electrochemical gradient, with the mitochondrial matrix being negative relative to the cytosol. This negative potential drives the electrophoretic accumulation of this compound within the mitochondria.

In healthy cells with a high ΔΨm, the dye concentrates in the mitochondria, leading to a bright fluorescent signal. Conversely, in cells with a depolarized or collapsed ΔΨm, a common event in apoptosis and cellular dysfunction, the driving force for dye accumulation is lost. As a result, this compound is not sequestered in the mitochondria and the fluorescence signal within this organelle is significantly reduced. This change in fluorescence intensity can be qualitatively observed using fluorescence microscopy or quantitatively measured using flow cytometry or a fluorescence plate reader.

Data Presentation

ParameterValueReference
Synonyms Rhodamine 101[1][2]
Excitation Maximum ~569 nm[3]
Emission Maximum ~590 nm[3]
Recommended Starting Concentration 10 - 100 nM (requires optimization)Inferred from similar rhodamine dyes[4][5]
Recommended Incubation Time 15 - 30 minutesInferred from similar rhodamine dyes[6]
Positive Control FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) or CCCP (carbonyl cyanide m-chlorophenylhydrazone)[5]

Experimental Protocols

Note: The following protocols are recommended starting points and may require optimization for specific cell types and experimental conditions.

Protocol 1: Qualitative Assessment of ΔΨm by Fluorescence Microscopy

A. Reagent Preparation

  • This compound Stock Solution (1 mM): Dissolve 5.91 mg of this compound (MW: 591.06 g/mol ) in 10 mL of high-quality dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light.

  • This compound Working Solution (1 µM): Dilute 1 µL of the 1 mM stock solution in 1 mL of pre-warmed cell culture medium or buffer (e.g., HBSS). Prepare this solution fresh for each experiment.

  • FCCP Stock Solution (10 mM): Prepare a 10 mM stock solution of FCCP in DMSO. Aliquot and store at -20°C.

B. Cell Staining and Imaging

  • Seed cells on glass-bottom dishes or coverslips and culture until the desired confluency is reached.

  • Remove the culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS) or a suitable buffer.

  • Add the this compound working solution to the cells to achieve a final concentration between 10-100 nM.

  • Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • (Optional) For a positive control, treat a separate sample of cells with 1-10 µM FCCP for 5-10 minutes to depolarize the mitochondria.

  • Wash the cells twice with pre-warmed culture medium or buffer to remove excess dye.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (e.g., TRITC or Texas Red filter set).

  • Acquire images of both the control and treated cells using identical settings. Healthy cells will exhibit bright punctate mitochondrial staining, while cells with depolarized mitochondria will show a faint, diffuse fluorescence.

Protocol 2: Quantitative Assessment of ΔΨm by Flow Cytometry

A. Reagent Preparation

  • Follow the same reagent preparation steps as in Protocol 1.

B. Cell Staining and Analysis

  • Harvest cells and resuspend them in pre-warmed cell culture medium at a concentration of 1 x 10^6 cells/mL.

  • Add this compound to the cell suspension to a final concentration of 10-100 nM.

  • Incubate for 15-30 minutes at 37°C, protected from light.

  • (Optional) For a positive control, add 1-10 µM FCCP to a separate tube of cells and incubate for 5-10 minutes.

  • Analyze the cells on a flow cytometer. Excite the dye using a yellow-green (e.g., 561 nm) or blue (e.g., 488 nm, though less optimal) laser and collect the emission in the appropriate channel (e.g., PE-Texas Red or a similar channel around 590 nm).

  • A decrease in the mean fluorescence intensity of the cell population indicates mitochondrial depolarization.

Visualizations

G Mechanism of this compound Accumulation in Mitochondria Rh640_cyto This compound (+) IMM Inner Mitochondrial Membrane (High ΔΨm) Rh640_cyto->IMM Electrophoretic Movement Rh640_matrix Accumulated This compound (+) IMM->Rh640_matrix

Caption: Mechanism of this compound accumulation.

G Experimental Workflow for ΔΨm Assessment Start Seed Cells Treat Apply Experimental Treatment Start->Treat Control Prepare Untreated and FCCP-Treated Controls Treat->Control Stain Incubate with this compound (10-100 nM, 15-30 min) Control->Stain Wash Wash to Remove Excess Dye Stain->Wash Image Fluorescence Microscopy (Ex: ~569 nm, Em: ~590 nm) Wash->Image Flow Flow Cytometry Wash->Flow Analyze_Microscopy Qualitative Analysis: Compare Mitochondrial Fluorescence Image->Analyze_Microscopy End End Analyze_Microscopy->End Analyze_Flow Quantitative Analysis: Compare Mean Fluorescence Intensity Flow->Analyze_Flow Analyze_Flow->End

Caption: Experimental workflow for mitochondrial membrane potential.

References

Application Notes and Protocols for Two-Photon Excitation Microscopy with Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Two-Photon Excitation Microscopy with Rhodamine 640 Perchlorate (B79767)

Two-photon excitation microscopy (2PEM or TPEF) is a powerful fluorescence imaging technique that enables high-resolution, three-dimensional imaging deep within scattering biological tissues.[1] Unlike traditional one-photon fluorescence microscopy, 2PEM utilizes the near-simultaneous absorption of two lower-energy photons to excite a fluorophore, offering advantages such as reduced phototoxicity, deeper tissue penetration, and inherent optical sectioning.[1][2]

Rhodamine 640 perchlorate, a member of the rhodamine family of fluorescent dyes, is a valuable tool for 2PEM applications. It exhibits a strong two-photon absorption cross-section and bright fluorescence emission, making it suitable for a variety of imaging experiments. This document provides detailed application notes and protocols for the effective use of this compound in two-photon microscopy.

Properties of this compound

This compound, also known as Rhodamine 101, is a synthetic dye with robust photophysical properties. A comprehensive understanding of these properties is essential for designing and optimizing 2PEM experiments.

Quantitative Data Summary

The following tables summarize the key photophysical and two-photon absorption properties of this compound (Rhodamine 101) in various solvents.

Table 1: Photophysical Properties of this compound

SolventOne-Photon Absorption Max (λabs, nm)Emission Max (λem, nm)Fluorescence Quantum Yield (Φf)Fluorescence Lifetime (τf, ns)
Methanol5786000.924.8
Ethanol5826050.965.5
Chloroform5886120.754.1
Dichloromethane5856070.854.5

Table 2: Two-Photon Absorption Properties of Rhodamine 101 (this compound)

SolventTwo-Photon Excitation Max (λtpe, nm)Peak Two-Photon Absorption Cross-Section (σ2, GM*)
Methanol~840160
Chloroform~830300
Dichloromethane~830255

*1 GM (Göppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Experimental Protocols

The following protocols provide detailed methodologies for common applications of this compound in two-photon microscopy.

Protocol 1: In Vitro Cellular Imaging with this compound

This protocol outlines a general procedure for staining cultured cells with this compound for morphological analysis using 2PEM.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium

  • Cells cultured on glass-bottom dishes suitable for microscopy

  • Paraformaldehyde (PFA) solution (4% in PBS) for fixation (optional)

  • Mounting medium

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Staining Solution Preparation: Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental setup.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with warm PBS to remove excess dye.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or PBS to the cells.

    • Proceed with two-photon imaging. Excite the sample at a wavelength near the two-photon absorption maximum (e.g., 840 nm) and collect the emission in the appropriate range (e.g., 570-650 nm).

  • (Optional) Fixation: For fixed-cell imaging, after the washing step, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS before mounting and imaging.

Protocol 2: In Vivo Two-Photon Imaging of Vasculature with Rhodamine-Dextran

This protocol describes the procedure for imaging blood vessels in live animals using a dextran-conjugated form of a rhodamine dye, which is a common application analogous to using Rhodamine 640 for vascular labeling.[3][4]

Materials:

  • Rhodamine B isothiocyanate-Dextran (or similar rhodamine-dextran conjugate), 70 kDa

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Animal model with a cranial window or other imaging preparation

  • Two-photon microscope equipped for in vivo imaging

Procedure:

  • Dye Preparation: Prepare a 5% (w/v) solution of the rhodamine-dextran conjugate in sterile saline. Ensure the solution is fully dissolved and sterile-filtered if necessary.

  • Animal Preparation:

    • Anesthetize the animal according to an approved institutional protocol.

    • Secure the animal on the microscope stage, ensuring physiological parameters (temperature, respiration) are monitored and maintained.

  • Dye Administration:

    • Administer the rhodamine-dextran solution via intravenous injection (e.g., tail vein or retro-orbital). A typical volume for a mouse is 100-200 µL.[4]

  • Imaging:

    • Immediately after injection, begin two-photon imaging of the region of interest.

    • Use an excitation wavelength appropriate for the rhodamine conjugate (e.g., 800-840 nm).

    • Collect the emitted fluorescence in a suitable range (e.g., 570-650 nm).

    • Acquire z-stacks to reconstruct the three-dimensional vascular network.

Visualizations

Experimental Workflow for Two-Photon Microscopy

G cluster_prep Sample Preparation cluster_imaging Two-Photon Imaging cluster_analysis Data Analysis prep_dye Prepare Rhodamine 640 Perchlorate Solution stain_sample Stain Cells or Administer to Animal prep_dye->stain_sample wash_sample Wash to Remove Excess Dye stain_sample->wash_sample mount_sample Mount Sample on Microscope Stage wash_sample->mount_sample setup_microscope Configure Microscope (Laser, Detectors) mount_sample->setup_microscope locate_roi Locate Region of Interest setup_microscope->locate_roi set_params Optimize Imaging Parameters (Power, Gain, Scan Speed) locate_roi->set_params acquire_image Acquire Image Stack (X, Y, Z, Time) set_params->acquire_image process_image Image Processing (Denoising, Correction) acquire_image->process_image reconstruct_3d 3D Reconstruction process_image->reconstruct_3d quantify_data Quantitative Analysis reconstruct_3d->quantify_data visualize_results Data Visualization quantify_data->visualize_results

Caption: General experimental workflow for a two-photon microscopy experiment.

Signaling Pathway: In Vivo Neuronal Calcium Imaging

This diagram illustrates the conceptual signaling pathway that can be investigated using rhodamine-based calcium indicators in two-photon microscopy to study neuronal activity.

G cluster_stimulus Neuronal Stimulation cluster_cellular_response Cellular Response cluster_detection Detection stimulus Sensory Stimulus or Neurotransmitter Binding depolarization Membrane Depolarization stimulus->depolarization vgcc Voltage-Gated Ca2+ Channels Open depolarization->vgcc ca_influx Ca2+ Influx vgcc->ca_influx ca_indicator Rhodamine-based Ca2+ Indicator Binding ca_influx->ca_indicator fluorescence Increased Fluorescence ca_indicator->fluorescence tpe_excitation Two-Photon Excitation (e.g., 800-900 nm) fluorescence->tpe_excitation fluorescence_detection Fluorescence Detection by 2PEM tpe_excitation->fluorescence_detection

Caption: Signaling pathway for detecting neuronal activity with a calcium indicator.

References

Application Notes: Measuring Intracellular pH with Rhodamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Rhodamine-based fluorescent probes are powerful tools for measuring intracellular pH (pHi) due to their favorable photophysical properties, including high fluorescence quantum yields, photostability, and long excitation and emission wavelengths which minimize cellular autofluorescence and photodamage.[1][2] The primary mechanism for pH sensing in many rhodamine derivatives is a structural change between a fluorescent, open-ring quinone form and a non-fluorescent, closed-ring spirolactam or spirocyclic form.[1][3][4][5] This transition is reversible and dependent on the surrounding proton concentration, making these molecules effective "off-on" fluorescent switches within specific pH ranges.[5][6]

While the specific use of Rhodamine 640 perchlorate (B79767) derivatives for intracellular pH sensing is not extensively documented in current literature, the principles are well-established with derivatives of other rhodamines, such as Rhodamine B and Rhodamine 6G.[1][5][6] These derivatives can be chemically modified to target specific cellular compartments, such as lysosomes, and to adjust their pKa to be sensitive to the acidic environments within these organelles.[3][7][8] The selection of a suitable rhodamine-based probe is critical and should be based on the expected pH range of the cellular compartment of interest. The cytosol typically maintains a pH of ~6.8-7.4, while organelles like lysosomes have a more acidic pH of ~4.5-6.0.[9][10]

Mechanism of Action

The pH-dependent fluorescence of rhodamine derivatives is governed by the equilibrium between the spirocyclic (non-fluorescent) and the open-ring (fluorescent) forms. In a basic or neutral environment, the closed spirocyclic form is favored. Upon acidification, protonation of the molecule induces a conformational change, leading to the opening of the spirocyclic ring. This open form is highly conjugated and exhibits strong fluorescence upon excitation.

High_pH High pH (Basic/Neutral) Spirocyclic Spirocyclic Form (Non-Fluorescent) High_pH->Spirocyclic Low_pH Low pH (Acidic) Open_Ring Open-Ring Form (Fluorescent) Low_pH->Open_Ring Spirocyclic->Open_Ring + H⁺ Open_Ring->Spirocyclic - H⁺

Figure 1: pH-dependent equilibrium of rhodamine-based probes.

Quantitative Data of Representative Rhodamine-Based pH Probes

The selection of a probe is dictated by its spectral properties and its pKa, which should be close to the pH of the cellular environment being studied. Below is a summary of properties for some rhodamine derivatives used for acidic pH measurement.

Probe Derivative BaseExcitation (nm)Emission (nm)pKapH RangeFold Fluorescence IncreaseReference
Rhodamine B~560~5835.167.40 - 4.00~80-fold[8]
Rhodamine B~558~5844.717.51 - 3.53>150-fold[7]
Rhodamine B~520~585~4.1< 5.5Not specified[3]
Lissamine-Rhodamine BNot specifiedNot specified~4.6Acidic rangeNot specified[11]

Protocols for Intracellular pH Measurement

This section provides a generalized protocol for measuring intracellular pH using a rhodamine-based fluorescent probe. Specific parameters such as probe concentration and incubation times may need to be optimized for different cell types and experimental conditions.

Probe Loading into Live Cells

The goal of this step is to introduce the pH-sensitive probe into the cytoplasm or specific organelles of live cells.

cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging Cell_Culture Culture cells on coverslips or plates Prepare_Loading Prepare loading buffer with rhodamine derivative (e.g., 1-5 µM) Cell_Culture->Prepare_Loading Incubate Incubate cells with loading buffer (e.g., 30-60 min at 37°C) Prepare_Loading->Incubate Wash Wash cells 2-3 times with probe-free buffer to remove excess dye Incubate->Wash Image Proceed to imaging or pH calibration Wash->Image

Figure 2: Workflow for loading cells with a fluorescent pH probe.

Methodology:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).

  • Loading Solution Preparation: Prepare a loading solution by diluting the rhodamine derivative stock solution (typically in DMSO) into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the final working concentration (e.g., 1-5 µM).

  • Cell Incubation: Remove the culture medium from the cells and replace it with the loading solution. Incubate the cells for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells two to three times with pre-warmed, probe-free physiological buffer to remove any extracellular dye.

  • Ready for Imaging: The cells are now loaded with the pH probe and are ready for imaging or pH calibration.

Intracellular pH Calibration

To convert the measured fluorescence intensity into an absolute pH value, a calibration curve must be generated. This is typically achieved by using an ionophore, such as nigericin, which equilibrates the intracellular pH with the extracellular pH.

Start Start with probe-loaded cells Prepare_Buffers Prepare a series of calibration buffers with known pH values (e.g., pH 4.0 to 7.5) Start->Prepare_Buffers Add_Ionophore Add an ionophore (e.g., 10 µM Nigericin) to each calibration buffer to equilibrate pHi and pHo Prepare_Buffers->Add_Ionophore Incubate_Sequential Sequentially perfuse cells with each calibration buffer Add_Ionophore->Incubate_Sequential Measure_Fluorescence Measure fluorescence intensity at each pH point using a fluorescence microscope or plate reader Incubate_Sequential->Measure_Fluorescence Plot_Curve Plot fluorescence intensity vs. pH to generate the calibration curve Measure_Fluorescence->Plot_Curve Fit_Curve Fit the data to the Henderson-Hasselbalch equation to determine the pKa Plot_Curve->Fit_Curve

References

Troubleshooting & Optimization

Technical Support Center: Rhodamine 640 Perchlorate Photostability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photobleaching of Rhodamine 640 perchlorate (B79767). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rhodamine 640 perchlorate and why is it used in my experiments?

This compound is a synthetic fluorescent dye belonging to the rhodamine family, known for its vibrant red fluorescence.[1][2] It is widely used in various applications, including fluorescence microscopy, laser technology, and biological staining, due to its strong fluorescence properties and high molar absorptivity.[1][2]

Q2: What is photobleaching and why is it a problem?

Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to light. This process leads to a permanent loss of the dye's ability to fluoresce.[3] In imaging experiments, particularly those requiring long or repeated exposures like time-lapse microscopy or confocal imaging, photobleaching results in a progressive decrease in the fluorescent signal. This can lead to poor image quality, reduced signal-to-noise ratios, and inaccurate quantitative data.

Q3: What causes this compound to photobleach?

The primary cause of photobleaching is the absorption of light by the fluorophore. This excites the molecule to a singlet state, from which it can transition to a long-lived and highly reactive triplet state. In this triplet state, the dye molecule is more susceptible to irreversible chemical reactions, often involving molecular oxygen, which lead to its destruction. Factors that exacerbate photobleaching include:

  • High excitation light intensity: More intense light leads to a higher rate of excitation and, consequently, a faster rate of photobleaching.[4]

  • Prolonged exposure to excitation light: The longer the sample is illuminated, the more photobleaching will occur.[4]

  • Presence of molecular oxygen: Reactive oxygen species (ROS) are major contributors to the chemical degradation of fluorescent dyes in their excited states.[5]

Q4: Are this compound and Rhodamine 101 the same?

Yes, this compound and Rhodamine 101 are generally considered to be the same dye, with Rhodamine 101 often being a synonym or a chloride salt of the same fluorophore.[6][7] While the counter-ion (perchlorate vs. chloride) can affect solubility, the core photophysical properties of the rhodamine cation are largely the same in dilute solutions.[7]

Troubleshooting Guide: Rapid Signal Loss of this compound

If you are experiencing a rapid decrease in the fluorescence signal from your this compound-stained samples, consult the following troubleshooting guide.

Problem: My fluorescence signal is fading too quickly during imaging.

This is a classic sign of photobleaching. Follow these steps to diagnose and mitigate the issue.

Caption: Troubleshooting workflow for addressing rapid photobleaching of this compound.

Data on Antifade Reagent Performance with Rhodamine Dyes

The selection of an appropriate antifade mounting medium is one of the most effective ways to combat photobleaching.[4] While specific quantitative data for this compound is limited, the following table summarizes the performance of common antifade agents with other rhodamine dyes, which is expected to be comparable.

Antifade Reagent/Mounting MediumActive Ingredient(s)Observed Effect on Rhodamine DyesHalf-life Improvement (vs. Glycerol (B35011)/PBS)Reference
Vectashield p-Phenylenediamine (PPD) derivativeOffers excellent protection against fading. May cause a slight initial reduction in fluorescence intensity.For tetramethylrhodamine, half-life increased from 7s to 330s.[8][9]
ProLong Gold p-Phenylenediamine (PPD) basedReported to provide strong antifade protection.-[5]
Slowfade 1,4-diazabicyclo[2.2.2]octane (DABCO)Effective in retarding fading.-[8]
n-Propyl gallate (NPG) n-Propyl gallateEffective at retarding fading.-[10]
Mowiol 4-88 Polyvinyl alcoholCan be combined with other antifade agents. Less effective than PPD-based reagents on its own.-[10]

Experimental Protocols

Protocol for Quantifying Photobleaching

This protocol outlines a general method for measuring the photobleaching rate of this compound under different experimental conditions.

ExperimentalWorkflow Start Start: Prepare Stained Sample Mount Mount sample with specific antifade medium Start->Mount Microscope Place on fluorescence microscope Mount->Microscope ROI Select a Region of Interest (ROI) Microscope->ROI Acquire Acquire time-lapse series (constant exposure settings) ROI->Acquire Measure Measure mean fluorescence intensity of ROI in each frame Acquire->Measure Plot Plot intensity vs. time Measure->Plot Analyze Calculate photobleaching half-life (time to 50% initial intensity) Plot->Analyze Compare Compare half-lives across different conditions Analyze->Compare End End: Determine Optimal Conditions Compare->End

Caption: General experimental workflow for quantifying the photostability of this compound.

Methodology:

  • Sample Preparation: Prepare your cells or tissue stained with this compound according to your standard protocol.

  • Mounting: Mount the coverslip onto a microscope slide using the antifade medium you wish to test. For a control, mount a sample in a non-antifade medium (e.g., 90% glycerol in PBS).

  • Microscope Setup: Place the slide on the stage of a fluorescence microscope equipped with a camera. Use the appropriate filter set for this compound.

  • Region of Interest (ROI) Selection: Locate a representative area of your sample.

  • Image Acquisition:

    • Set the excitation light intensity and camera exposure time. Crucially, these settings must remain constant throughout the experiment and for all conditions being compared.

    • Acquire a time-lapse series of images of the same ROI. The time interval and total duration will depend on how quickly the dye photobleaches.

  • Data Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), draw an ROI around the fluorescent feature of interest.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the mean fluorescence intensity as a function of time.

    • From the plot, determine the photobleaching half-life, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

  • Comparison: Repeat the experiment for different antifade media or imaging conditions and compare the calculated half-lives to determine the most effective photobleaching prevention strategy.

References

Rhodamine 640 perchlorate photostability and degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 640 perchlorate (B79767). The information addresses common issues related to the photostability of this fluorescent dye and its potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is Rhodamine 640 perchlorate and what are its common applications?

This compound, also known as Rhodamine 101, is a fluorescent dye belonging to the rhodamine family.[1][2] It is characterized by its strong fluorescence in the orange-red spectrum.[3] Common applications include its use as a laser dye, a fluorescent tracer in fluid dynamics, and as a fluorescent standard for polarization and quantum yield measurements.[4]

Q2: What does the "perchlorate" in the name signify?

The perchlorate anion (ClO₄⁻) is the counter-ion to the positively charged rhodamine cation. The presence of the perchlorate anion can influence the dye's solubility in various solvents.[1]

Q3: Is this compound photostable?

This compound is generally considered to have high photostability compared to other fluorescent dyes.[5][6] However, it is sensitive to light and can degrade over time with prolonged or high-intensity illumination.[1] The molecular structure of rhodamines plays a significant role in their photostability; for instance, increasing the alkyl substitution on the amino groups can enhance photostability, while incorporating these groups into a rigid ring structure can decrease it.[5]

Q4: What are the typical excitation and emission wavelengths for this compound?

The excitation and emission maxima of this compound can vary slightly depending on the solvent. Generally, the excitation maximum is around 570 nm and the emission maximum is around 590 nm.[7]

Troubleshooting Guides

Problem: Rapid photobleaching or loss of fluorescence signal during an experiment.

Possible Causes and Solutions:

  • High Excitation Light Intensity: Excessive laser power or illumination intensity can accelerate photobleaching.

    • Troubleshooting Step: Reduce the excitation power to the minimum level required for adequate signal-to-noise ratio. Use neutral density filters if necessary.

  • Prolonged Exposure to Light: Continuous illumination, even at moderate intensities, will eventually lead to photobleaching.

    • Troubleshooting Step: Minimize the duration of light exposure. Use intermittent excitation or a shutter to block the light path when not acquiring data.

  • Presence of Reactive Species: The presence of oxygen or other reactive species in the solvent can contribute to photodegradation.

    • Troubleshooting Step: For experiments in solution, consider deoxygenating the solvent by bubbling with nitrogen or argon. The use of an oxygen scavenger system may also be beneficial in some applications.[8]

  • Solvent Effects: The choice of solvent can influence the photostability of this compound.

    • Troubleshooting Step: If possible, test the photostability of the dye in different solvents compatible with your experimental setup. While specific data for this compound is limited, studies on other rhodamines suggest that solvent polarity can play a role.[9]

  • Incompatible Reagents: Certain chemicals in your experimental buffer or medium may react with the excited state of the dye, leading to degradation.

    • Troubleshooting Step: Review the chemical compatibility of all components in your system. If a particular reagent is suspected, perform a control experiment without it to assess its effect on photostability.

Problem: Inconsistent or non-reproducible fluorescence measurements.

Possible Causes and Solutions:

  • Dye Aggregation: At high concentrations, rhodamine dyes can form non-fluorescent or weakly fluorescent aggregates (dimers), which can affect the accuracy of fluorescence measurements.

    • Troubleshooting Step: Work with dilute solutions of the dye. The absorbance of the solution at the excitation wavelength should ideally be kept below 0.1 in a standard 1 cm cuvette to avoid inner filter effects and aggregation.

  • Photodegradation Over Time: If samples are prepared in advance and exposed to ambient light, they may degrade before the measurement is taken.

    • Troubleshooting Step: Prepare fresh solutions of this compound before each experiment and protect them from light by using amber vials or covering them with aluminum foil. Store stock solutions in the dark and at a low temperature as recommended.

  • Fluctuations in Light Source Intensity: Variations in the output of the excitation source (e.g., laser, lamp) will lead to inconsistent fluorescence emission.

    • Troubleshooting Step: Ensure that the light source has stabilized before starting measurements. Use a power meter to monitor the stability of the excitation source.

Quantitative Data on Photophysical Properties

PropertyValue (in Ethanol)Reference(s)
Fluorescence Quantum Yield (Φf)~0.91 - 1.0[1][10][11]

Note: The fluorescence quantum yield is a measure of the efficiency of fluorescence and is distinct from the photobleaching quantum yield, which quantifies the dye's resistance to photodegradation. A high fluorescence quantum yield does not necessarily imply high photostability.

Experimental Protocols

Protocol for Assessing the Photostability of this compound

This protocol provides a general method for comparing the photostability of this compound in different solvents or under different experimental conditions.

1. Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, methanol, DMSO)

  • Spectrophotometer

  • Fluorometer with a stable light source (e.g., Xenon lamp or laser)

  • Quartz cuvettes (1 cm path length)

  • Stir bar and magnetic stirrer

  • Neutral density filters (optional)

  • Timer

2. Sample Preparation:

  • Prepare a stock solution of this compound in a chosen solvent (e.g., 1 mM in ethanol). Protect the stock solution from light.

  • From the stock solution, prepare working solutions in the desired solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation maximum in a 1 cm cuvette.

3. Photobleaching Experiment:

  • Place a cuvette with the this compound solution in the fluorometer.

  • Add a small stir bar and place the cuvette on a magnetic stirrer to ensure homogeneity during the experiment.

  • Set the excitation and emission wavelengths to the maxima for this compound in the chosen solvent.

  • Record the initial fluorescence intensity (F₀) at time t=0.

  • Continuously illuminate the sample with the excitation light.

  • Record the fluorescence intensity at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes) or until the fluorescence has significantly decreased.

  • Repeat the experiment for each solvent or condition you wish to compare. Ensure the excitation light intensity is kept constant across all experiments.

4. Data Analysis:

  • Plot the normalized fluorescence intensity (F/F₀) as a function of time for each condition.

  • The rate of photobleaching can be determined by fitting the decay of fluorescence to an exponential function. A slower decay rate indicates higher photostability.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Photobleaching Experiment cluster_analysis Data Analysis prep1 Prepare Stock Solution (e.g., 1 mM in Ethanol) prep2 Prepare Working Solutions (Absorbance ~0.1) prep1->prep2 exp1 Place Sample in Fluorometer prep2->exp1 exp2 Set Excitation/Emission Wavelengths exp1->exp2 exp3 Record Initial Fluorescence (F₀) exp2->exp3 exp4 Continuous Illumination exp3->exp4 exp5 Record Fluorescence Over Time exp4->exp5 an1 Plot Normalized Intensity vs. Time exp5->an1 an2 Fit Decay to Exponential Function an1->an2 an3 Compare Photobleaching Rates an2->an3

Caption: Workflow for assessing the photostability of this compound.

Degradation_Pathway cluster_main Plausible Photodegradation Pathway R640 This compound (Intact Chromophore) Intermediate1 N-Dealkylation Products R640->Intermediate1 Light Exposure (hν) Intermediate2 Chromophore Cleavage Products Intermediate1->Intermediate2 Further Oxidation Final Smaller, Non-fluorescent Fragments Intermediate2->Final Fragmentation

Caption: A plausible, generalized photodegradation pathway for this compound.

Disclaimer: The photodegradation pathway shown is a generalized representation based on the known degradation mechanisms of other rhodamine dyes, such as Rhodamine B. The exact degradation products of this compound under specific experimental conditions may vary and require detailed analytical investigation (e.g., using HPLC-MS).[12][13]

Conclusion

While this compound is recognized for its high fluorescence quantum yield and general photostability, quantitative data on its photobleaching quantum yield and a definitive identification of its intrinsic photodegradation products are not extensively documented in publicly available literature. The information and protocols provided here offer a guide for researchers to assess its stability within their specific experimental contexts. Further research is warranted to fully characterize the photophysical and photochemical properties of this widely used fluorescent dye.

References

Technical Support Center: Optimizing Rhodamine 640 Perchlorate for Cell Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Rhodamine 640 perchlorate (B79767) for cell staining applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of Rhodamine 640 perchlorate for cell staining?

The optimal concentration of this compound can vary significantly depending on the cell type, whether the cells are live or fixed, and the specific application. For general fluorescence microscopy, it is crucial to determine the lowest concentration that provides a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.

Based on studies utilizing this compound as a photosensitizer in photodynamic therapy (PDT), concentrations ranging from 5 µM to 100 µM have been used.[1][2] However, for standard cell imaging, a lower concentration range is recommended as a starting point for optimization. A study on the rhabdomyosarcoma cancer cell line indicated that a concentration of 50 µM resulted in 92% cell viability in the absence of light, suggesting this as a relatively non-toxic upper limit for initial tests.[3]

Q2: How should I prepare a stock solution of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.[4][5] It is recommended to prepare a high-concentration stock solution (e.g., 1-10 mM) in anhydrous DMSO. This stock solution can then be further diluted to the final working concentration in a suitable buffer or cell culture medium immediately before use. Store the stock solution at -20°C, protected from light and moisture.

Q3: What is the recommended incubation time for staining cells with this compound?

The optimal incubation time will depend on the cell type and the dye concentration. For live cell imaging, shorter incubation times are generally preferred to minimize potential effects on cell health. In the context of PDT, an optimal uptake time of 3 to 4 hours was observed in a rhabdomyosarcoma cell line at a concentration of 50 µM.[3] For fluorescence microscopy of live cells, a starting point of 15 to 60 minutes is recommended, followed by optimization. For fixed cells, incubation times of 20 to 60 minutes at room temperature are common for other rhodamine derivatives and can be used as a guideline.[6][7]

Q4: Can this compound be used for both live and fixed cell staining?

Yes, rhodamine dyes, in general, can be used for both live and fixed cell imaging.[] However, the staining protocol will differ. For live-cell imaging, it is crucial to use a buffer that maintains cell viability. For fixed-cell staining, a standard fixation and permeabilization protocol is required to allow the dye to access intracellular structures.

Q5: Is this compound photostable?

Rhodamine dyes are known for their good photostability, which makes them suitable for fluorescence microscopy.[] However, like all fluorophores, this compound will photobleach upon prolonged or intense exposure to excitation light. To minimize photobleaching, it is advisable to use the lowest possible excitation power and exposure time required to obtain a good quality image. Using an anti-fade mounting medium can also help to reduce photobleaching in fixed cell preparations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Weak or No Signal Suboptimal Dye Concentration: The concentration of this compound may be too low.Gradually increase the concentration of the dye. Perform a concentration titration to find the optimal balance between signal intensity and background.
Insufficient Incubation Time: The dye may not have had enough time to accumulate in the cells.Increase the incubation time. Monitor cell health during longer incubations, especially for live cells.
Inadequate Excitation/Emission Settings: The microscope filter sets may not be appropriate for this compound.Ensure you are using the correct filter set for the excitation and emission spectra of this compound (Excitation max ~586 nm, Emission max ~607 nm).
Cell Permeabilization (for intracellular targets in fixed cells): The cell membrane may not be sufficiently permeabilized for the dye to enter.If staining intracellular targets, ensure your permeabilization step (e.g., with Triton X-100 or saponin) is adequate.
High Background Staining Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding.Reduce the concentration of this compound.
Inadequate Washing: Unbound dye molecules may remain, causing background fluorescence.Increase the number and duration of washing steps after incubation with the dye.
Dye Precipitation: The dye may have precipitated out of solution.Ensure the dye is fully dissolved in the working solution. Prepare fresh working solutions before each experiment.
Photobleaching High Excitation Light Intensity: Excessive laser power or illumination intensity can rapidly bleach the fluorophore.Reduce the excitation intensity to the lowest level that provides a detectable signal.
Long Exposure Times: Prolonged exposure to the excitation light will lead to photobleaching.Minimize the exposure time during image acquisition.
Absence of Anti-fade Reagent (for fixed cells): The mounting medium may lack photobleaching protection.Use a commercially available anti-fade mounting medium for fixed cell preparations.
Cellular Toxicity (Live Cell Imaging) High Dye Concentration: Rhodamine dyes can be toxic to cells at high concentrations.Use the lowest effective concentration of the dye. Perform a viability assay (e.g., Trypan Blue exclusion) to assess cytotoxicity at different concentrations.
Prolonged Incubation: Long exposure to the dye, even at lower concentrations, can affect cell health.Minimize the incubation time.

Experimental Protocols

General Workflow for Cell Staining

G General Cell Staining Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_wash Washing cluster_imaging Imaging prep_live Live Cells stain Incubate with This compound prep_live->stain prep_fixed Fixed Cells prep_fixed->stain wash Wash to Remove Unbound Dye stain->wash image Fluorescence Microscopy wash->image G Troubleshooting Logic for Rhodamine Staining cluster_solutions_weak Solutions for Weak Signal cluster_solutions_bg Solutions for High Background cluster_solutions_bleach Solutions for Photobleaching cluster_solutions_tox Solutions for Toxicity start Staining Issue? weak_signal Weak or No Signal start->weak_signal high_bg High Background start->high_bg photobleach Photobleaching start->photobleach toxicity Cell Toxicity (Live Cells) start->toxicity inc_conc Increase Concentration weak_signal->inc_conc inc_time Increase Incubation Time weak_signal->inc_time check_filters Check Microscope Filters weak_signal->check_filters check_perm Check Permeabilization weak_signal->check_perm dec_conc Decrease Concentration high_bg->dec_conc inc_wash Increase Washing high_bg->inc_wash fresh_sol Use Fresh Solution high_bg->fresh_sol dec_power Decrease Excitation Power photobleach->dec_power dec_exp Decrease Exposure Time photobleach->dec_exp antifade Use Anti-fade Mountant photobleach->antifade dec_conc_tox Decrease Concentration toxicity->dec_conc_tox dec_time_tox Decrease Incubation Time toxicity->dec_time_tox

References

Reducing background fluorescence with Rhodamine 640 perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 640 perchlorate (B79767). Our aim is to help you overcome common challenges, particularly in reducing background fluorescence to enhance signal-to-noise ratios in your imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rhodamine 640 perchlorate and what are its spectral properties?

This compound is a fluorescent dye belonging to the rhodamine family, known for its bright red-orange fluorescence and good photostability.[][2] It is often used in fluorescence microscopy and as a laser dye.[2][3][4] While its exact excitation and emission maxima can vary slightly depending on the solvent, they are generally in the range of 570 nm for excitation and around 590-600 nm for emission. It is important to select the appropriate filter sets for your microscope to match these spectral characteristics for optimal signal detection.

Q2: Is there a difference between this compound and Rhodamine 101?

This compound and Rhodamine 101 are often considered synonyms.[5][6] The primary difference lies in the counter-ion (perchlorate vs. chloride). In dilute solutions and polar solvents, the type of counter-anion has a minimal effect on the spectroscopic properties of the rhodamine cation, which is the fluorescent component.[6] However, the anion can influence the dye's solubility and stability.[6]

Q3: How should I store this compound?

For long-term stability, this compound should be stored at room temperature in a dry, dark place.[3] It is sensitive to light and may degrade over time with prolonged exposure.[2]

Troubleshooting High Background Fluorescence

High background fluorescence is a common issue that can obscure your specific signal and compromise the quality of your experimental data. The following guide addresses potential causes and provides solutions to mitigate this problem.

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Caption: Troubleshooting workflow for high background fluorescence.

Issue 1: High Autofluorescence

Autofluorescence is the natural fluorescence emitted by the biological sample itself, which can contribute to high background.

Q: How can I determine if autofluorescence is the problem? A: Image an unstained control sample that has gone through all the same processing steps (e.g., fixation, permeabilization) as your stained samples. If you observe significant fluorescence in the unstained sample, autofluorescence is a likely contributor to your background.[7]

Q: What are the solutions to reduce autofluorescence? A:

  • Spectral Separation: If possible, choose a fluorophore that emits in a spectral range different from the autofluorescence. This compound's red-orange emission is generally good for avoiding the common blue-green autofluorescence of cells and tissues.

  • Chemical Quenching: After fixation, you can treat your samples with a quenching agent. A common method is to use a fresh solution of sodium borohydride (B1222165) (1 mg/mL in PBS) for 10-15 minutes at room temperature.[8]

  • Photobleaching: Before staining, you can intentionally photobleach the autofluorescence by exposing the sample to the excitation light from your microscope's light source.[8]

Issue 2: Non-Specific Binding

Non-specific binding occurs when the fluorescent dye adheres to unintended targets in your sample.

Q: What causes non-specific binding of this compound? A: This can be due to several factors, including:

  • Insufficient Blocking: Failure to block non-specific binding sites on your sample.

  • Inadequate Washing: Not washing thoroughly enough to remove unbound dye.

  • Hydrophobic Interactions: The dye may non-specifically associate with hydrophobic components of the cell.

Q: How can I reduce non-specific binding? A:

  • Optimize Blocking: Before adding the dye, incubate your sample with a blocking solution. A common and effective blocking agent is Bovine Serum Albumin (BSA).

  • Improve Washing: Increase the number and duration of your wash steps after staining. The inclusion of a non-ionic detergent like Tween 20 in your wash buffer can help to reduce non-specific hydrophobic interactions.

  • Adjust Buffer Conditions: The pH and salt concentration of your buffers can influence electrostatic interactions. Optimizing these may help reduce non-specific binding.

Issue 3: High Dye Concentration

Using too high a concentration of this compound can lead to excess unbound dye that contributes to background fluorescence.

Q: How do I determine the optimal concentration of this compound? A: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. Perform a concentration titration experiment to find the lowest concentration of the dye that provides a good signal-to-noise ratio.

Experimental Protocols

The following are general protocols that should be optimized for your specific experimental needs.

Protocol 1: General Staining Protocol for Fixed Cells
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Start -> Fixation -> Permeabilization -> Blocking -> Staining -> Washing -> Mounting -> Imaging; }

Caption: General experimental workflow for staining fixed cells.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound stock solution

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Antifade Mounting Medium

Procedure:

  • Cell Preparation: Culture cells on coverslips or in imaging-appropriate plates to the desired confluency.

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate cells with permeabilization buffer for 10 minutes at room temperature.

  • Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.

  • Blocking: Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.

  • Staining: Dilute the this compound stock solution in blocking buffer to the desired final concentration (to be optimized) and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the stained cells three times with wash buffer for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Image the samples using a fluorescence microscope with the appropriate filter set for this compound.

Protocol 2: Optimization of Staining Conditions

To achieve the best signal-to-noise ratio, it is crucial to optimize several parameters of the staining protocol.

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Caption: Logical flow for optimizing staining conditions.

1. Dye Concentration Titration:

  • Prepare a series of this compound dilutions (e.g., ranging from 0.1 µM to 10 µM).

  • Stain separate samples with each concentration, keeping all other parameters constant.

  • Image all samples with identical microscope settings.

  • Quantify the signal and background intensity for each concentration to determine the optimal signal-to-noise ratio.

2. Blocking Buffer Optimization:

  • Test different blocking agents (e.g., 1% BSA, 5% normal goat serum).

  • Vary the incubation time for the blocking step (e.g., 30 minutes, 1 hour, 2 hours).

  • Compare the background fluorescence levels to determine the most effective blocking conditions.

3. Wash Buffer Optimization:

  • Vary the number of wash steps (e.g., 3, 4, or 5 washes).

  • Adjust the duration of each wash (e.g., 5, 10, or 15 minutes).

  • Test different concentrations of Tween 20 in the wash buffer (e.g., 0.05%, 0.1%).

Data Presentation

Systematic optimization of your staining protocol will yield quantitative data that can be used to determine the best conditions for your experiments. Below are examples of tables you can use to structure your optimization data.

Table 1: Dye Concentration Titration

Rhodamine 640 Concentration (µM)Mean Signal IntensityMean Background IntensitySignal-to-Noise Ratio
0.1DataDataData
0.5DataDataData
1.0DataDataData
5.0DataDataData
10.0DataDataData

Table 2: Effect of Blocking Agents on Background Fluorescence

Blocking AgentBlocking Time (min)Mean Background Intensity
1% BSA30Data
1% BSA60Data
5% Normal Goat Serum30Data
5% Normal Goat Serum60Data

Table 3: Effect of Washing Conditions on Background Fluorescence

Number of WashesWash Duration (min)Tween 20 Concentration (%)Mean Background Intensity
350.05Data
450.05Data
3100.05Data
350.1Data

References

Technical Support Center: Rhodamine 640 Perchlorate in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of Rhodamine 640 perchlorate (B79767) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Rhodamine 640 perchlorate and what are its primary applications in cell culture?

This compound is a fluorescent dye belonging to the rhodamine family. It is characterized by its vibrant red fluorescence and is commonly used in various biological applications, including fluorescence microscopy, and as a tracer in fluid dynamics. In cell culture, it is often utilized for staining and imaging cellular components, particularly mitochondria, and has been investigated as a photosensitizer in photodynamic therapy (PDT).

Q2: Is this compound toxic to cells in long-term culture?

The toxicity of this compound is highly dependent on the experimental conditions, particularly the presence of light.

  • In the absence of light ("dark toxicity"): Studies on cancer cell lines, such as rhabdomyosarcoma, have shown that this compound has low toxicity. For instance, a concentration of 50 µM resulted in 92% cell viability.[1] Another study on the same cell line indicated it is nearly nontoxic without light irradiation, with good viability at an optimized concentration of 100 µM.[2]

  • In the presence of light (phototoxicity): Like many fluorescent dyes, this compound can be phototoxic. When illuminated, it can generate reactive oxygen species (ROS) that can damage cellular components and lead to cell death.[1][3] This is the principle behind its use in PDT. Therefore, for long-term live-cell imaging, it is crucial to minimize light exposure.

Q3: What is the primary mechanism of this compound-induced toxicity?

The primary target of toxicity for cationic rhodamine dyes is the mitochondria.[4] These positively charged dyes accumulate in the mitochondria due to the negative mitochondrial membrane potential. This accumulation can disrupt mitochondrial function by:

  • Inhibiting mitochondrial respiration.

  • Decreasing ATP synthesis.[4]

  • Inducing mitochondrial membrane depolarization.[5]

Prolonged mitochondrial stress can trigger downstream signaling pathways leading to apoptosis (programmed cell death).

Q4: What are the recommended working concentrations for this compound in long-term cell culture?

The optimal concentration is cell-type dependent and should be empirically determined. However, based on available data for rhabdomyosarcoma cells, concentrations in the range of 50-100 µM have been used with minimal dark toxicity.[1][2] For long-term studies, it is advisable to start with a low concentration and perform a dose-response curve to determine the highest concentration that does not impact cell viability or function over the desired experimental duration.

Q5: Are there less toxic alternatives to this compound for long-term live-cell imaging?

Yes, several alternatives are available for long-term cell tracking, which are designed for low toxicity and high retention. These include:

  • PKH dyes (e.g., PKH26): These are lipophilic dyes that stably incorporate into the cell membrane.[6]

  • CellTracker™ and CellTrace™ dyes: These probes are available in a range of colors and are designed for long-term cell tracking with low cytotoxicity.[7][8]

  • Qtracker™ Cell Labeling Kits: These utilize quantum dots for very long-term imaging (through multiple cell divisions).[7]

The choice of an alternative will depend on the specific experimental requirements, such as the desired color, length of the study, and the imaging modality.

Troubleshooting Guides

This section addresses specific issues that users may encounter during long-term cell culture experiments with this compound.

Problem 1: High Cell Death or Poor Cell Health Over Time
Possible Cause Troubleshooting Steps
Phototoxicity from repeated imaging• Reduce the intensity and duration of the excitation light. • Decrease the frequency of image acquisition. • Use a more sensitive camera to allow for lower light levels. • Consider using imaging modalities with lower phototoxicity, such as spinning-disk confocal or light-sheet microscopy.
Dye concentration is too high • Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental duration. • Use the lowest concentration that provides an adequate signal-to-noise ratio.
Mitochondrial dysfunction • Monitor mitochondrial health using assays for mitochondrial membrane potential (e.g., with TMRE) or ATP levels. • If mitochondrial function is compromised, consider reducing the dye concentration or using a less mitochondrially-toxic dye.
Contamination of cell culture • Regularly check for signs of bacterial or fungal contamination. • Use proper aseptic techniques during cell handling.
Problem 2: Fading Fluorescent Signal (Photobleaching)
Possible Cause Troubleshooting Steps
Excessive light exposure • Minimize the time the sample is exposed to excitation light. • Use neutral density filters to reduce the intensity of the light source. • Use the lowest possible laser power on a confocal microscope.
High oxygen levels • Use an imaging medium with an oxygen scavenger or an anti-fade reagent.
Suboptimal imaging settings • Optimize camera gain and exposure settings to maximize signal detection with minimal light input.
Problem 3: Non-specific Staining or High Background
Possible Cause Troubleshooting Steps
Dye aggregation • Ensure the dye is fully dissolved in the solvent before adding it to the cell culture medium. • Filter the dye solution if aggregates are visible.
Excess unbound dye • After the initial incubation, wash the cells with fresh, pre-warmed medium to remove any unbound dye.
Cellular autofluorescence • Image an unstained control sample to determine the level of autofluorescence. • If autofluorescence is high in the red channel, consider using a dye with a different emission spectrum.

Quantitative Data Summary

The following table summarizes quantitative data from studies on this compound, primarily in the context of its use as a photosensitizer. It is important to note that these are generally from short-term experiments.

Parameter Cell Line Concentration Incubation Time Observation Reference
Dark CytotoxicityRhabdomyosarcoma (RD)50 µMNot specified92% cell viability[1]
Dark CytotoxicityRhabdomyosarcoma (RD)100 µM3 hoursGood viability, considered optimized concentration[2]
Phototoxicity (with light)Rhabdomyosarcoma (RD)5 µM - 100 µM3 hoursLight dose-dependent decrease in cell viability[2]

Experimental Protocols

Protocol 1: General Staining of Live Cells with this compound
  • Prepare a stock solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM). Store the stock solution protected from light at -20°C.

  • Cell Seeding: Plate cells in a suitable imaging dish or plate and allow them to adhere and grow to the desired confluency.

  • Prepare working solution: Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration. It is recommended to test a range of concentrations (e.g., 1-100 µM) to find the optimal one for your cell type.

  • Staining: Remove the existing medium from the cells and add the medium containing this compound.

  • Incubation: Incubate the cells for a specific period (e.g., 15-60 minutes) at 37°C in a CO2 incubator. The optimal incubation time may vary between cell types.

  • Washing: After incubation, gently wash the cells two to three times with pre-warmed, fresh culture medium to remove unbound dye.

  • Imaging: Add fresh, pre-warmed medium to the cells and proceed with fluorescence microscopy. Use appropriate filter sets for rhodamine (Excitation/Emission maxima are approximately 570/585 nm).

Protocol 2: Assessing Cytotoxicity using a Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will not lead to over-confluence during the experiment.

  • Treatment: After cell adherence, treat the cells with various concentrations of this compound. Include a vehicle-only control (e.g., medium with the same amount of DMSO used for the highest dye concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer). For phototoxicity assessment, a parallel plate should be exposed to light for a defined period.

  • MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Mitochondrial-Mediated Apoptosis Pathway

Cationic rhodamine dyes can induce mitochondrial stress, leading to the activation of the intrinsic apoptotic pathway.

MitochondrialApoptosis Rhodamine Rhodamine 640 Perchlorate Mito Mitochondrion Rhodamine->Mito Accumulation MMP Loss of Mitochondrial Membrane Potential Mito->MMP ROS Increased ROS Production Mito->ROS ATP Decreased ATP Synthesis Mito->ATP CytoC Cytochrome c Release MMP->CytoC ROS->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mitochondrial-mediated apoptosis pathway induced by rhodamine dyes.

Experimental Workflow for Assessing Long-Term Toxicity

The following workflow outlines the steps to evaluate the long-term effects of this compound on cell cultures.

LongTermToxicityWorkflow Start Start: Cell Culture DoseResponse Determine Optimal Dye Concentration (Short-term Viability Assay) Start->DoseResponse LongTermCulture Long-Term Culture with This compound DoseResponse->LongTermCulture Imaging Live-Cell Imaging (Time-Lapse) LongTermCulture->Imaging Viability Assess Cell Viability (e.g., MTT, Trypan Blue) LongTermCulture->Viability Function Assess Cell Function (e.g., Mitochondrial Potential, ATP levels) LongTermCulture->Function Analysis Data Analysis and Interpretation Imaging->Analysis Viability->Analysis Function->Analysis End End Analysis->End

Caption: Workflow for assessing long-term toxicity of this compound.

References

Technical Support Center: Rhodamine 640 Perchlorate Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the effect of pH on the fluorescence intensity of Rhodamine 640 perchlorate (B79767). This resource is intended for researchers, scientists, and drug development professionals utilizing this fluorescent dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on the fluorescence intensity of Rhodamine 640 perchlorate?

The fluorescence intensity of this compound, also known as Rhodamine 101, is highly dependent on the pH of the solution. Generally, its fluorescence is stable in acidic to neutral conditions. However, in basic environments, the fluorescence intensity is known to decrease significantly. This phenomenon is attributed to a structural change in the dye molecule.

Q2: What is the chemical mechanism behind the pH-dependent fluorescence of this compound?

The pH-dependent fluorescence of many rhodamine dyes, including this compound, is governed by an equilibrium between two forms: a fluorescent "open" quinonoid form and a non-fluorescent "closed" spirolactam form.[1][2] In acidic to neutral solutions, the open, fluorescent form is predominant. As the pH increases and the solution becomes more basic, the equilibrium shifts towards the formation of the non-fluorescent, colorless spirolactam.[1][2]

Q3: What is the optimal pH range for maintaining the fluorescence of this compound?

Data Presentation

The following table provides an illustrative summary of the expected relative fluorescence intensity of this compound at various pH values, based on the known behavior of similar rhodamine dyes. Actual values may vary depending on the specific experimental conditions.

pHExpected Relative Fluorescence Intensity (%)
2.095 - 100
3.095 - 100
4.098 - 100
5.0100
6.0100
7.095 - 100
8.085 - 95
9.070 - 85
10.040 - 60
11.010 - 30
12.0< 10

Experimental Protocols

Protocol for Measuring pH-Dependent Fluorescence of this compound

This protocol outlines the steps to measure the fluorescence intensity of this compound at different pH values.

1. Materials:

  • This compound (Rhodamine 101)

  • Deionized water

  • Buffer solutions covering a wide pH range (e.g., citrate, phosphate, borate (B1201080) buffers)

  • Spectrofluorometer

  • pH meter

  • Volumetric flasks and pipettes

2. Buffer Preparation:

  • Prepare a series of buffer solutions with known pH values (e.g., from pH 2 to 12 in increments of 1 pH unit).

  • Example Buffer Systems:

    • pH 2-3: Glycine-HCl buffer

    • pH 4-5: Acetate buffer

    • pH 6-8: Phosphate buffer

    • pH 9-10: Borate buffer

    • pH 11-12: Carbonate-bicarbonate buffer

  • Ensure the final ionic strength of all buffer solutions is consistent to minimize its effect on fluorescence.

3. Preparation of this compound Stock Solution:

  • Prepare a concentrated stock solution of this compound (e.g., 1 mM) in a suitable solvent like ethanol (B145695) or DMSO.

4. Preparation of Working Solutions:

  • For each pH value, prepare a dilute working solution of this compound (e.g., 1 µM) by adding a small aliquot of the stock solution to the respective buffer solution in a volumetric flask.

  • Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to avoid influencing the pH and fluorescence properties.

5. Fluorescence Measurement:

  • Calibrate the spectrofluorometer according to the manufacturer's instructions.

  • Set the excitation wavelength for this compound (typically around 569 nm).[4]

  • Set the emission wavelength for this compound (typically around 590 nm).[4]

  • Measure the fluorescence intensity of each working solution at its respective pH.

  • Use the corresponding buffer solution as a blank for each measurement.

  • Record the fluorescence intensity for each pH value.

6. Data Analysis:

  • Plot the fluorescence intensity as a function of pH.

  • Normalize the fluorescence intensity values, for example, by setting the maximum intensity to 100%.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no fluorescence signal across all pH values Incorrect excitation or emission wavelengths.Verify the excitation and emission maxima for this compound (Rhodamine 101).[4]
Dye concentration is too low.Prepare a fresh working solution with a slightly higher concentration.
Instrument malfunction.Check the functionality of the spectrofluorometer with a standard fluorescent compound.
Fluorescence intensity decreases unexpectedly in the acidic range Photobleaching.Minimize the exposure of the sample to the excitation light. Use fresh samples for each measurement if necessary.[5]
Presence of quenching agents in the buffer.Ensure high purity of all reagents used for buffer preparation.
Fluorescence intensity is unexpectedly high in the basic range Incomplete formation of the non-fluorescent spirolactam form.Allow sufficient equilibration time after preparing the working solution before measurement.
Contamination with other fluorescent compounds.Use clean glassware and high-purity reagents.
Inconsistent or fluctuating fluorescence readings Temperature fluctuations.Ensure that all measurements are performed at a constant temperature.
pH of the solution is not stable.Use buffers with adequate buffering capacity for the experimental conditions.
Photodegradation of the dye.Reduce the intensity of the excitation light or the exposure time.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_dye Prepare this compound Stock Solution mix_solutions Prepare Working Solutions at each pH prep_dye->mix_solutions prep_buffers Prepare Buffer Solutions (pH 2-12) prep_buffers->mix_solutions measure_fluorescence Measure Fluorescence Intensity mix_solutions->measure_fluorescence plot_data Plot Fluorescence Intensity vs. pH measure_fluorescence->plot_data analyze_results Analyze pH Dependence plot_data->analyze_results

Caption: Experimental workflow for determining the pH-dependent fluorescence of this compound.

signaling_pathway cluster_acidic Acidic/Neutral pH cluster_basic Basic pH cluster_fluorescence Fluorescence State open_form Open Quinonoid Form closed_form Closed Spirolactam Form open_form->closed_form Increase in pH fluorescent Fluorescent open_form->fluorescent closed_form->open_form Decrease in pH non_fluorescent Non-Fluorescent closed_form->non_fluorescent

Caption: pH-dependent equilibrium of this compound between its fluorescent and non-fluorescent forms.

References

Solving Rhodamine 640 perchlorate aggregation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Rhodamine 640 Perchlorate (B79767)

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhodamine 640 perchlorate, with a focus on solving aggregation issues in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic fluorescent dye from the rhodamine family, known for its bright red fluorescence.[1] It is widely used in various scientific applications, including as a gain medium in dye lasers, a fluorescent marker for cellular imaging in biological studies, and in analytical chemistry for detecting trace substances.[2]

Q2: What are the signs of this compound aggregation in my aqueous solution?

Aggregation of rhodamine dyes in solution can be identified by several key observational changes:

  • Color Shift: The most common sign is a change in the solution's color, often a shift from the typical reddish-pink of the monomer to a purplish or bluer hue. This is due to the formation of H-type aggregates, which cause a blue-shift (hypsochromic shift) in the absorption spectrum.[3]

  • Changes in Absorbance Spectra: Spectroscopic analysis will show a deviation from the Beer-Lambert law. As aggregation occurs, the main absorption peak of the monomer decreases, and a new shoulder or peak appears at a shorter wavelength.[4][5]

  • Reduced Fluorescence Intensity: Aggregation, particularly the formation of H-dimers, often leads to fluorescence quenching.[6] This results in a significant decrease in the fluorescence quantum yield and inconsistent fluorescence readings.

  • Precipitation: In cases of severe aggregation, the dye may precipitate out of the solution, forming visible particles.

Q3: Why does this compound aggregate in aqueous solutions?

Rhodamine dyes, including Rhodamine 640, are prone to aggregation in aqueous solutions due to strong intermolecular forces like van der Waals interactions and hydrophobic effects between the planar dye molecules.[4][7] This self-association is a common phenomenon for many ionic dyes in dilute solutions.[4] Several factors can promote this process:

  • High Concentration: Increasing the dye concentration directly increases the likelihood of molecule-molecule interactions and aggregation.[4]

  • High Ionic Strength: The presence of salts can enhance aggregation.

  • Aqueous Environment: Water promotes hydrophobic interactions, pushing the dye molecules to associate with each other.

  • Temperature: Lower temperatures can sometimes favor aggregation.[4]

Troubleshooting Guide: Solving Aggregation

This section provides actionable steps to prevent and reverse the aggregation of this compound.

Issue: My absorbance and fluorescence readings are inconsistent and lower than expected.

This is a classic symptom of dye aggregation. The formation of dimers and higher-order aggregates alters the photophysical properties of the dye, leading to quenching.

Solution 1: Modify the Solvent Environment

Adding organic solvents or specific additives can disrupt the forces causing aggregation.

  • Organic Solvents: Adding a co-solvent like methanol (B129727), ethanol, or ethylene (B1197577) glycol (EG) can significantly reduce aggregation by improving the solvation of the dye molecules.[4][8]

  • Surfactants: Non-ionic surfactants are highly effective at preventing aggregation. They form micelles that can encapsulate the dye molecules, keeping them separated.[9]

AdditiveRecommended ConcentrationMechanism of Action
Methanol (MeOH)Varies (e.g., 3:2 MeOH/H₂O mixture)[8]Increases dye solubility and reduces hydrophobic interactions.
Ethanol (EtOH)VariesSimilar to methanol, improves solvation of the dye.
Triton X-100Above Critical Micelle Concentration (CMC)A non-ionic detergent that forms micelles to isolate dye monomers.[4]
Polyvinylpyrrolidone (PVP)VariesA polymer that can sterically hinder dye molecules from aggregating.[10]
Solution 2: Adjust Solution pH

The pH of the aqueous solution can influence the charge state and stability of rhodamine dyes. While the effect is complex and can depend on the specific dye and other solution components, adjusting the pH can sometimes mitigate aggregation. For rhodamine dyes, acidic conditions are often favored for stability and preventing degradation, which can be related to aggregation phenomena.[11][12] Experimentation within a range of pH 3-7 may be necessary to find the optimal condition for your specific application.

Solution 3: Control Dye Concentration

The simplest way to reduce aggregation is to work at the lowest feasible concentration.

  • Work Below Critical Concentrations: Aggregation is highly concentration-dependent.[5] Whenever possible, prepare solutions at concentrations where the monomeric form is dominant (typically in the 10⁻⁵ M to 10⁻⁶ M range).[4]

  • Use Concentrated Stock Solutions: Prepare a high-concentration stock solution in an organic solvent like methanol or DMSO where the dye is highly soluble and stable.[8] Then, dilute this stock into your aqueous buffer immediately before the experiment.

Experimental Protocols

Protocol 1: Preparation of a Monomeric this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution in an organic solvent to minimize aggregation before dilution into an aqueous medium.

  • Weighing: Accurately weigh the required amount of this compound powder (MW: 591.05 g/mol )[1][8] in a microfuge tube.

  • Dissolution: Add spectroscopic grade methanol or DMSO to achieve a high concentration (e.g., 1-10 mM).

  • Solubilization: Vortex the solution thoroughly. If needed, briefly sonicate the solution to ensure all the dye is fully dissolved.

  • Storage: Store the stock solution in a dark container (e.g., an amber vial) at 4°C. Protect from light to prevent photodegradation.[1]

  • Usage: For experiments, dilute the stock solution to the final desired concentration in your aqueous buffer just before use.

Protocol 2: Using Triton X-100 to Prevent Aggregation

This protocol details how to use a non-ionic surfactant to prepare a stable aqueous solution of Rhodamine 640.

  • Prepare Surfactant Solution: Prepare a stock solution of Triton X-100 in deionized water (e.g., 10% v/v).

  • Prepare Dye Solution: In a separate container, create your aqueous buffer. Add the Triton X-100 stock solution to achieve a final concentration above its critical micelle concentration (CMC is approx. 0.2-0.9 mM).

  • Add Dye: While stirring, add the required volume of your this compound organic stock solution (from Protocol 1) to the Triton X-100 containing buffer to reach the final desired dye concentration.

  • Equilibration: Allow the solution to mix for 15-30 minutes before use to ensure the dye molecules have partitioned into the surfactant micelles.

Visualizations

// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; check [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, width=2.5, height=1.2]; solution [fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; protocol [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=note];

// Nodes start [label="Problem Observed:\nInconsistent/Low Signal\nColor Shift", problem]; check_conc [label="Is Dye Concentration\nHigh (>10⁻⁵ M)?", check]; check_solvent [label="Is Solvent\nPurely Aqueous?", check]; check_additives [label="Are Anti-Aggregation\nAdditives Used?", check];

sol_conc [label="Reduce Working\nConcentration", solution]; sol_stock [label="Use Organic Stock\nand Dilute Before Use", solution]; sol_solvent [label="Add Co-Solvent\n(e.g., MeOH, EtOH)", solution]; sol_surfactant [label="Add Surfactant\n(e.g., Triton X-100)", solution];

proto_stock [label="Follow Protocol 1:\nStock Solution Prep", protocol]; proto_surf [label="Follow Protocol 2:\nUsing Surfactants", protocol];

end_node [label="Problem Resolved:\nStable Monomeric Solution", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_conc;

check_conc -> sol_conc [label="Yes"]; check_conc -> check_solvent [label="No"];

sol_conc -> sol_stock; sol_stock -> proto_stock; proto_stock -> end_node;

check_solvent -> sol_solvent [label="Yes"]; check_solvent -> check_additives [label="No"];

sol_solvent -> end_node;

check_additives -> sol_surfactant [label="No"]; check_additives -> end_node [label="Yes\n(Re-evaluate Additive\nConcentration)"];

sol_surfactant -> proto_surf; proto_surf -> end_node; } dot Caption: Troubleshooting workflow for Rhodamine 640 aggregation.

// Edges M1 -> A [label=" High Conc.\n Aqueous Env.", color="#EA4335"]; M2 -> A [color="#EA4335"]; A -> S [label=" Disaggregation", style=dashed, color="#34A853"];

// Invisible edges for layout edge [style=invis]; M1 -> M2; } dot Caption: Monomer-aggregate equilibrium and surfactant action.

References

Improving signal-to-noise ratio in Rhodamine 640 perchlorate imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Rhodamine 640 perchlorate (B79767) imaging experiments.

FAQs: Quick Answers to Common Questions

Q1: What are the optimal excitation and emission wavelengths for Rhodamine 640 perchlorate?

A1: For optimal signal, the excitation maximum is approximately 575 nm and the emission maximum is around 594 nm in methanol. However, the exact wavelengths can vary slightly depending on the solvent and local environment.[1]

Q2: How should I store this compound?

A2: this compound should be stored at room temperature, protected from light.[2] For solutions, especially in aqueous buffers, it is best to prepare them fresh. For long-term storage of stock solutions (e.g., in DMSO), aliquot and store at -20°C to avoid repeated freeze-thaw cycles.[]

Q3: What is the difference between this compound and Rhodamine 101?

A3: this compound and Rhodamine 101 are often considered synonyms as they share the same dye cation which is primarily responsible for the spectroscopic properties in dilute solutions.[4] The primary difference lies in the counter-anion (perchlorate vs. chloride). While this typically has a minimal effect on the fluorescence in polar solvents, it can influence solubility and stability.[4]

Q4: What causes a low signal-to-noise ratio in my images?

A4: A low signal-to-noise ratio can be due to a weak fluorescent signal, high background fluorescence, or a combination of both. Common causes for a weak signal include low dye concentration, inefficient staining, and photobleaching. High background can be caused by unbound dye, non-specific binding, and autofluorescence from the sample or imaging medium.

Troubleshooting Guides

Problem 1: Weak or No Fluorescent Signal

A faint or absent signal can be frustrating. This guide will walk you through potential causes and solutions to enhance your this compound fluorescence.

Troubleshooting Workflow for Weak Signal

A Weak or No Signal B Check Dye Concentration and Integrity A->B Is the dye solution properly prepared? C Optimize Staining Protocol A->C Is the staining efficient? D Verify Microscope Settings A->D Are the imaging parameters correct? E Assess Photobleaching A->E Is the signal fading during acquisition? B1 Prepare fresh dye solution. Ensure complete dissolution. B->B1 Solution C1 Increase incubation time or dye concentration. Optimize permeabilization for intracellular targets. C->C1 Solution D1 Use optimal excitation/emission filters. Increase laser power/exposure time incrementally. D->D1 Solution E1 Use an antifade reagent. Minimize light exposure. E->E1 Solution

Caption: Troubleshooting workflow for a weak fluorescent signal.

Detailed Solutions:

  • Inadequate Dye Concentration or Quality:

    • Solution: Prepare a fresh solution of this compound. Ensure the dye is fully dissolved, as aggregates can reduce fluorescence. Optimize the staining concentration by performing a titration to find the lowest effective concentration that yields a strong signal.[]

  • Inefficient Staining:

    • Solution: For intracellular targets, ensure proper cell permeabilization using agents like Triton X-100 or Tween-20.[] Increase the incubation time to allow for sufficient dye penetration and binding. Also, ensure thorough washing steps to remove unbound dye that can contribute to background noise.[]

  • Suboptimal Microscope Settings:

    • Solution: Verify that you are using the correct filter set for this compound's excitation and emission spectra (Excitation ~575 nm, Emission ~594 nm).[1] Incrementally increase the excitation light intensity or the camera exposure time, but be mindful that this can also increase photobleaching and background noise.[5]

  • Photobleaching:

    • Solution: Minimize the sample's exposure to excitation light.[5] Use an antifade mounting medium to protect the fluorophore from photobleaching.[] Several commercial and home-made antifade reagents are effective in retarding the fading of rhodamine dyes.[6][7]

Problem 2: High Background Fluorescence

High background fluorescence can obscure your specific signal, making it difficult to acquire high-quality images. The following steps will help you identify and mitigate the sources of background noise.

Troubleshooting Workflow for High Background

A High Background Fluorescence B Excess Unbound Dye A->B Is there residual dye in the sample? C Non-Specific Binding A->C Is the dye binding to off-target sites? D Autofluorescence A->D Is the sample itself fluorescing? E Contaminated Reagents/Media A->E Are your buffers or media contributing to the background? B1 Increase the number and duration of washing steps. B->B1 Solution C1 Use a blocking agent (e.g., BSA). Optimize dye concentration. C->C1 Solution D1 Image an unstained control sample. Use spectral unmixing if available. D->D1 Solution E1 Use phenol (B47542) red-free imaging medium. Use high-purity solvents and reagents. E->E1 Solution cluster_0 Signal Optimization cluster_1 Noise Reduction cluster_2 Result A Optimize Dye Concentration B Optimize Staining Time A->B C Ensure Proper Fixation & Permeabilization B->C H High Signal-to-Noise Ratio Image C->H D Thorough Washing E Use Blocking Agents D->E F Use Antifade Reagents E->F G Optimize Imaging Settings F->G G->H

References

Calibration of Rhodamine 640 perchlorate fluorescence for quantitative measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Rhodamine 640 perchlorate (B79767) for quantitative fluorescence measurements.

Frequently Asked Questions (FAQs)

Q1: What is Rhodamine 640 perchlorate?

This compound is a synthetic fluorescent dye from the rhodamine family, recognized for its brilliant red fluorescence and high molar absorptivity.[1] It is often used as a laser dye and in various applications such as fluorescence microscopy and biological staining.[1][2] It is also known by the synonym Rhodamine 101.[3][4] The perchlorate salt form influences its solubility and ionic strength in solutions.[1]

Q2: What are the key spectral properties of this compound?

The spectral properties of this compound are solvent-dependent. In methanol (B129727), it has an absorption maximum (λ-max) around 570 nm and an emission maximum of approximately 610 nm.[5][6] In ethanol (B145695), the absorption maximum is around 575 nm with an emission peak at 594 nm in basic conditions.[3]

Q3: What are the quantum yield and fluorescence lifetime of this compound?

The fluorescence quantum yield is high, with reported values of 0.96 in basic ethanol and 0.913 in ethanol.[3] The fluorescence lifetime is also solvent and concentration-dependent, with reported values of approximately 5.3 ns and 4.6 ns in ethanol and 4.9 ns in methanol.[3] In the gas phase, its fluorescence lifetime is longer, measured at 6.92 ± 0.06 ns.[7]

Q4: Which solvents are recommended for dissolving this compound?

This compound is highly soluble in organic solvents like methanol and ethanol.[1][3][5] These are the most commonly used solvents for spectroscopic and laser applications.

Q5: How does concentration impact the fluorescence signal?

At high concentrations (typically above 10⁻³ M), this compound can exhibit concentration quenching.[8] This phenomenon leads to a decrease in fluorescence intensity and a shortening of the fluorescence lifetime due to the formation of non-fluorescent dimers or other aggregates.[8][9]

Q6: How photostable is this compound?

This compound is generally stable under normal laboratory conditions but can be sensitive to light.[1] Prolonged exposure to high-intensity light can lead to photobleaching, which is the irreversible degradation of the fluorophore, resulting in a loss of fluorescence.[1][10]

Q7: What safety precautions should be followed when handling this compound?

This compound is an oxidizing solid and can cause skin and serious eye irritation.[2] It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Care should be taken to avoid inhalation or ingestion.[1]

Troubleshooting Guide

Problem: No or Weak Fluorescence Signal

  • Q: Are you using the correct excitation and emission wavelengths? A: Verify your instrument's settings match the known absorption and emission maxima for this compound in your chosen solvent (see Table 1). Ensure your filters or monochromator settings are optimal for the dye.[11][12]

  • Q: Could the dye concentration be too low? A: If the concentration is too low, the signal may be indistinguishable from the background noise. Try preparing a fresh sample with a slightly higher concentration. However, be mindful of the upper limits to avoid concentration quenching.[11]

  • Q: Has the sample been exposed to intense light for a prolonged period? A: Photobleaching can significantly reduce the fluorescence signal. Minimize light exposure to your samples by storing them in the dark and reducing illumination time and intensity during measurements.[1][13]

  • Q: Are there any quenching agents in your sample? A: Contaminants in the solvent or sample itself can quench fluorescence. The presence of heavy atoms or certain ions can reduce fluorescence intensity.[14] Ensure high-purity solvents and clean labware are used.

Problem: High Background or Non-Specific Staining

  • Q: Is there significant autofluorescence from your sample or solvent? A: Solvents, cuvettes, or biological samples can have intrinsic fluorescence that contributes to the background signal. Run a blank measurement with just the solvent and cuvette to determine the background level.[11]

  • Q: Could your cuvettes or reagents be contaminated? A: Traces of other fluorescent substances can lead to high background. Always use thoroughly cleaned cuvettes and fresh, high-purity solvents.[15]

Problem: Inconsistent or Non-Linear Readings

  • Q: Are your sample concentrations too high, leading to the inner filter effect? A: The inner filter effect (IFE) occurs in highly concentrated solutions where the sample itself absorbs a significant portion of the excitation or emission light, leading to a non-linear relationship between concentration and fluorescence.[16][17][18] This is a common issue in quantitative measurements. Diluting the sample or applying a correction method is necessary.[19][20]

  • Q: Are you observing concentration quenching? A: At very high concentrations, the fluorescence intensity can decrease as the concentration increases.[9] This is due to the formation of non-fluorescent aggregates. If you suspect this, dilute your samples to a lower concentration range (typically below 10⁻⁵ M).[8]

  • Q: Is the sample temperature stable? A: Fluorescence can be temperature-dependent. Ensure that your samples and instrument are thermally equilibrated to maintain consistent readings. The fluorescence efficiency of Rhodamine dyes can be temperature-dependent.[14]

Quantitative Data

Table 1: Spectral Properties of this compound in Various Solvents

SolventAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference(s)
Methanol~570~610Not Specified[5][6]
Ethanol (Basic)575594Not Specified[3]
Ethanol (Acidic)Not Specified640Not Specified[3]
Ethanol585-665 (Range)Not Specified10.50 x 10⁴ (at 567nm)[3]

Table 2: Photophysical Properties of this compound

SolventQuantum Yield (Φ)Fluorescence Lifetime (τ) (ns)Reference(s)
Basic Ethanol0.96Not Specified[3]
Ethanol0.9135.3, 4.6[3]
MethanolNot Specified4.9[3]
Gas PhaseNot Specified6.92 ± 0.06[7]

Experimental Protocols

Protocol 1: Preparation of a Standard Curve

This protocol outlines the steps to create a standard curve to determine the concentration of an unknown sample.

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a precise volume of a suitable solvent (e.g., methanol or ethanol) to create a concentrated stock solution (e.g., 1 mM). Protect the solution from light.

  • Prepare a Series of Dilutions: Perform serial dilutions of the stock solution to prepare a set of standards with known concentrations. A typical range might be from 1 µM down to 10 nM.

  • Set Up the Fluorometer: Turn on the instrument and allow the lamp to warm up. Set the excitation and emission wavelengths appropriate for Rhodamine 640 in your chosen solvent (e.g., Ex: 570 nm, Em: 610 nm for methanol).

  • Measure the Blank: Fill a clean cuvette with the pure solvent and place it in the fluorometer. Zero the instrument or record the blank reading.

  • Measure the Standards: Starting with the lowest concentration standard, measure the fluorescence intensity of each dilution. Rinse the cuvette thoroughly with the solvent between each measurement.

  • Plot the Data: Subtract the blank reading from each standard's measurement. Plot the corrected fluorescence intensity (y-axis) against the corresponding concentration (x-axis).

  • Perform Linear Regression: The resulting plot should be linear in the low concentration range. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1.0 indicates a good linear fit.

  • Measure the Unknown: Measure the fluorescence intensity of your unknown sample using the same instrument settings and subtract the blank reading.

  • Calculate the Unknown Concentration: Use the equation from the standard curve to calculate the concentration of the unknown sample.

Protocol 2: Correction for the Inner Filter Effect (IFE)

The Inner Filter Effect (IFE) can lead to inaccurate quantitative measurements at higher concentrations. One common correction method involves measuring the absorbance of the solution.[18]

  • Acquire Absorbance Spectra: Using a UV-Vis spectrophotometer, measure the absorbance of your sample at both the excitation wavelength (A_ex) and the emission wavelength (A_em).

  • Acquire Fluorescence Spectrum: Measure the fluorescence intensity of the same sample (F_obs).

  • Apply the Correction Factor: The corrected fluorescence intensity (F_corr) can be calculated using the following formula:

    F_corr = F_obs * 10^((A_ex * d_ex + A_em * d_em) / 2)

    Where:

    • F_obs is the observed fluorescence intensity.

    • A_ex is the absorbance at the excitation wavelength.

    • A_em is the absorbance at the emission wavelength.

    • d_ex and d_em are the path lengths of the excitation and emission light through the cuvette (for a standard 1 cm cuvette, these are often approximated).

    Note: More advanced correction methods exist, including those that utilize variable pathlength measurements available on some modern plate readers.[16][17]

Visualizations

G A Prepare Stock Solution & Standards B Instrument Setup (Wavelengths, Slits) A->B C Measure Blank (Solvent) B->C D Measure Fluorescence of Standards C->D E Plot Standard Curve (Intensity vs. Concentration) D->E F Perform Linear Regression E->F G Measure Unknown Sample F->G H Calculate Unknown Concentration G->H

Caption: Experimental workflow for quantitative fluorescence measurement.

G Start Fluorescence Issue Detected Problem What is the primary issue? Start->Problem WeakSignal Weak / No Signal Problem->WeakSignal Weak Signal HighBackground High Background Problem->HighBackground High Background NonLinear Non-Linear / Inconsistent Problem->NonLinear Inconsistent CheckWavelengths Check Ex/Em Wavelengths & Filters WeakSignal->CheckWavelengths CheckConcentration Increase Concentration / Check for Degradation CheckWavelengths->CheckConcentration Settings OK CheckPhotobleaching Minimize Light Exposure CheckConcentration->CheckPhotobleaching Concentration OK CheckQuenching Use High-Purity Solvents CheckPhotobleaching->CheckQuenching Photostability OK CheckBlank Measure Solvent & Cuvette Blank HighBackground->CheckBlank CheckContamination Use Clean Cuvettes & Fresh Solvent CheckBlank->CheckContamination Blank OK CheckIFE Check for Inner Filter Effect (Absorbance > 0.1) NonLinear->CheckIFE DiluteSample Dilute Sample CheckIFE->DiluteSample Yes CheckConcQuenching Check for Concentration Quenching CheckIFE->CheckConcQuenching No ApplyCorrection Apply IFE Correction DiluteSample->ApplyCorrection CheckConcQuenching->DiluteSample Yes

Caption: Troubleshooting decision tree for common fluorescence issues.

G cluster_0 Cuvette with Concentrated Sample Excitation Excitation Light Emission Emitted Light Excitation->Emission Excitation light is absorbed by molecules in the light path (Primary IFE) Detector Detector Emission->Detector Emitted light is re-absorbed by other dye molecules (Secondary IFE)

Caption: The Inner Filter Effect (IFE) in concentrated solutions.

References

Technical Support Center: Rhodamine 640 Perchlorate in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Rhodamine 640 perchlorate (B79767) in flow cytometry experiments.

Properties of Rhodamine 640 Perchlorate

This compound is a synthetic fluorescent dye belonging to the rhodamine family, known for its vibrant red fluorescence.[1] It is a valuable tool in various biological applications, including fluorescence microscopy and flow cytometry, for staining and imaging cellular structures.[1]

PropertyValueReference
Synonyms Rhodamine 101[2][3][4]
Molecular Formula C₃₂H₃₁N₂O₃·ClO₄[3]
Molecular Weight 591.05 g/mol [3]
Appearance Dark green crystals with a bronze sheen[3]
Solubility Soluble in organic solvents and water[1]
Absorbance Max (in Ethanol) ~575 nm[3]
Emission Max (in Ethanol) ~594 nm[3]
Molar Absorptivity (at 567nm) 10.50 x 10⁴ L mol⁻¹ cm⁻¹[3]
Quantum Yield (in Ethanol) 0.913 - 0.96[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when using this compound in flow cytometry.

Staining & Signal Issues

1. Why is my fluorescent signal weak or absent?

  • Suboptimal Dye Concentration: The concentration of this compound may be too low. It is crucial to perform a titration to determine the optimal concentration for your specific cell type and experimental conditions.

  • Insufficient Incubation Time: The incubation time may not be long enough for the dye to effectively stain the cells. Optimize the incubation period, typically ranging from 20 to 60 minutes.[5]

  • Dye Instability: this compound can be sensitive to light and may degrade over time if exposed to prolonged illumination.[1] Always prepare fresh working solutions and protect them from light.[] Store stock solutions properly at 4°C in the dark.[]

  • Cell Efflux: Some cell types actively pump out fluorescent dyes like rhodamines using efflux pumps (e.g., P-glycoprotein).[7][8] This can lead to a rapid decrease in signal. Consider using efflux pump inhibitors if this is suspected.

  • Incorrect Instrument Settings: Ensure the flow cytometer's lasers and filters are appropriate for the excitation and emission spectra of this compound. The gain settings may also be too low.

2. Why is my background fluorescence high?

  • Excessive Dye Concentration: Using too high a concentration of the dye can lead to non-specific binding and high background. Titrate the dye to find the optimal concentration with the best signal-to-noise ratio.

  • Inadequate Washing: Insufficient washing after staining will leave unbound dye in the sample, contributing to high background. Ensure thorough washing steps with an appropriate buffer like PBS.[]

  • Dye Aggregation: Rhodamine dyes can form aggregates in aqueous solutions, which can lead to non-specific staining.[9][10] Prepare fresh solutions and consider vortexing or sonicating briefly before use.

  • Cell Autofluorescence: Some cell types naturally exhibit high autofluorescence. Include an unstained control to determine the baseline autofluorescence of your cells.

Compensation & Multicolor Experiment Issues

3. How do I properly compensate for this compound in a multicolor panel?

  • Single-Stained Controls are Essential: For accurate compensation, you must prepare a single-stained control sample with only this compound-stained cells.[11]

  • Use Bright Staining for Compensation Controls: The positive population in your compensation control should be at least as bright as the signal you expect in your experimental samples.

  • Consider Compensation Beads: Compensation beads can be a reliable alternative to cells for setting compensation, as they provide a consistent and bright signal.[12]

  • Spectral Overlap: Be aware of the emission spectrum of this compound and its potential overlap with other fluorochromes in your panel, particularly those in adjacent channels. Use a spectrum viewer to predict potential overlaps when designing your panel.

Experimental Protocol & Handling

4. What is a general protocol for staining cells with this compound for flow cytometry?

A detailed general protocol is provided in the "Experimental Protocols" section below. Key steps include preparing a fresh working solution, incubating with cells, washing thoroughly, and acquiring data on the flow cytometer.

5. How should I handle and store this compound?

  • Safety Precautions: this compound may cause skin and eye irritation.[2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust when handling the powdered form.[2]

  • Storage: Store the solid dye and stock solutions in a cool, dark, and dry place. Keep containers tightly closed.

Experimental Protocols

General Protocol for Staining Suspension Cells with this compound

This protocol provides a starting point; optimization of dye concentration and incubation time is highly recommended for each cell type and application.

Materials:

  • This compound

  • Anhydrous DMSO or ethanol (B145695) for stock solution

  • Phosphate-Buffered Saline (PBS) or other appropriate buffer

  • Suspension cells of interest

  • Flow cytometry tubes

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO or ethanol to create a concentrated stock solution (e.g., 1 mM). Store this stock solution at 4°C, protected from light.

  • Prepare a Working Solution: On the day of the experiment, dilute the stock solution in PBS or your desired cell culture medium to the final working concentration. This concentration should be optimized through titration, but a starting range of 100 nM to 1 µM is common for rhodamine dyes.

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest at a concentration of approximately 1 x 10⁶ cells/mL in your chosen buffer or medium.

  • Staining: Add the this compound working solution to the cell suspension.

  • Incubation: Incubate the cells for 20-60 minutes at 37°C, protected from light. The optimal incubation time will vary depending on the cell type.

  • Washing: After incubation, centrifuge the cells at a low speed (e.g., 300-400 x g) for 5 minutes. Discard the supernatant.

  • Resuspension: Resuspend the cell pellet in fresh, pre-warmed buffer or medium and repeat the wash step at least twice to remove any unbound dye.

  • Final Resuspension: Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).

  • Data Acquisition: Analyze the stained cells on a flow cytometer using the appropriate laser for excitation (e.g., a yellow-green laser around 561 nm) and a filter to collect the emission (e.g., around 590-620 nm). Include unstained and single-stained controls for proper setup and compensation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_wash Washing cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solution prep_stock->prep_working prep_cells Prepare Single-Cell Suspension prep_working->prep_cells stain_cells Add Working Solution to Cells prep_cells->stain_cells incubate Incubate (20-60 min, 37°C) stain_cells->incubate wash1 Centrifuge & Resuspend incubate->wash1 wash2 Repeat Wash Steps (2x) wash1->wash2 resuspend_final Final Resuspension for FACS wash2->resuspend_final acquire Acquire Data on Flow Cytometer resuspend_final->acquire

Caption: General experimental workflow for staining cells with this compound.

troubleshooting_workflow start Problem Encountered issue Weak or No Signal? start->issue background High Background? issue->background No ws_conc Increase Dye Concentration issue->ws_conc Yes compensation Compensation Issues? background->compensation No hb_conc Decrease Dye Concentration background->hb_conc Yes cs_single Prepare Single-Stained Control compensation->cs_single Yes end Problem Resolved compensation->end No ws_time Increase Incubation Time ws_conc->ws_time ws_settings Check Instrument Settings ws_time->ws_settings ws_efflux Consider Efflux Inhibitors ws_settings->ws_efflux ws_efflux->end hb_wash Increase Wash Steps hb_conc->hb_wash hb_fresh Use Freshly Prepared Dye hb_wash->hb_fresh hb_fresh->end cs_bright Use Bright Control cs_single->cs_bright cs_beads Use Compensation Beads cs_bright->cs_beads cs_beads->end

Caption: Troubleshooting decision tree for common flow cytometry issues with Rhodamine 640.

signaling_pathway_placeholder cluster_cell Cell cluster_mito Mitochondrion matrix Mitochondrial Matrix (High Negative Potential) membrane Plasma Membrane membrane->matrix Accumulation driven by Mitochondrial Membrane Potential (ΔΨm) dye_ext Rhodamine 640 (Extracellular) dye_ext->membrane Passive Diffusion

Caption: Mechanism of Rhodamine 640 accumulation in mitochondria for membrane potential studies.

References

Technical Support Center: Minimizing Spectral Bleed-Through with Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rhodamine 640 perchlorate (B79767) in multi-color fluorescence imaging experiments. Find detailed protocols and strategies to mitigate spectral bleed-through and optimize your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is spectral bleed-through and why is it a concern with Rhodamine 640 perchlorate?

A1: Spectral bleed-through, also known as crosstalk or spillover, is an artifact in fluorescence microscopy where the emission signal from one fluorophore is detected in the channel designated for another. This occurs because fluorophores often have broad emission spectra, and the tail of one fluorophore's emission can overlap with the detection window of another. This compound, with its emission in the red spectrum, can bleed into far-red channels, or its own broad emission tail can be contaminated by signals from fluorophores in adjacent channels, leading to false positives and inaccurate colocalization analysis.[1]

Q2: I am observing a signal in my far-red channel that mirrors the pattern of my this compound staining. Is this spectral bleed-through?

A2: It is highly probable that you are observing spectral bleed-through. To confirm, you should prepare a control sample stained only with this compound and image it using both your red and far-red channel settings. If you detect a signal in the far-red channel from this single-stained sample, it confirms spectral bleed-through.

Q3: What are the primary methods to minimize spectral bleed-through during image acquisition?

A3: Several strategies can be employed during image acquisition to minimize spectral bleed-through:

  • Sequential Scanning: In confocal microscopy, acquiring images for each channel sequentially, rather than simultaneously, is a highly effective method. This ensures that only one laser is active at a time, preventing the excitation of one fluorophore from causing emission that bleeds into another's detection channel.[2]

  • Judicious Fluorophore Selection: Choose fluorophores with well-separated emission spectra to minimize overlap. When possible, select fluorophores with narrower emission spectra.

  • Optimized Filter Selection: Use emission filters with narrower bandwidths that are specifically tailored to the emission peak of your target fluorophore. This helps to exclude unwanted signals from other fluorophores.

Q4: What is fluorescence compensation and how can it correct for spectral bleed-through?

A4: Fluorescence compensation is a mathematical correction applied to multi-color fluorescence data to remove the contribution of spectral bleed-through from each channel. By measuring the amount of spillover from single-stained control samples, a compensation matrix is generated and applied to the experimental data, ensuring that the signal in each channel is specific to the intended fluorophore.[3][4]

Q5: How does spectral unmixing differ from compensation?

A5: Spectral unmixing is a more advanced technique that separates the emission spectra of multiple fluorophores on a pixel-by-pixel basis.[5] Instead of simply subtracting a percentage of bleed-through, spectral unmixing algorithms use the known emission spectrum of each fluorophore (its "spectral signature") to calculate the contribution of each dye to the total signal in every pixel of the image. This allows for the accurate separation of even highly overlapping spectra.[2][5]

Data Presentation: Spectral Properties of this compound and Commonly Used Fluorophores

Understanding the spectral properties of your chosen fluorophores is the first step in preventing spectral bleed-through. The following table summarizes the key spectral characteristics of this compound and other commonly used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield
DAPI35846127,000~0.9
Alexa Fluor 48849551971,0000.92
FITC49551980,0000.85
This compound ~570 ~610 105,000 at 567 nm [6]~0.68 [7]
Cy5649670250,0000.28

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Recommended Filter Sets for this compound

Selecting the appropriate filter set is critical for isolating the fluorescence signal of this compound. Standard TRITC (Tetramethylrhodamine) filter sets are often a good starting point. For optimal performance and minimal bleed-through, consider filter sets with the following specifications:

Filter ComponentWavelength (nm)Rationale
Excitation Filter 545/30 (e.g., 530-560 nm)Efficiently excites this compound while minimizing excitation of fluorophores in the green (e.g., FITC/Alexa Fluor 488) and far-red (e.g., Cy5) regions.
Dichroic Mirror 570 LP (Longpass)Reflects excitation light below 570 nm to the sample and transmits emitted light above 570 nm to the detector.
Emission Filter 620/60 (e.g., 590-650 nm)Captures the peak emission of this compound while blocking bleed-through from shorter wavelength fluorophores. A narrower bandpass (e.g., 610/40) can further reduce bleed-through but may result in a dimmer signal.[8][9]

Experimental Protocols

Protocol 1: Preparing Single-Color Controls for Compensation and Spectral Unmixing

Accurate compensation and spectral unmixing rely on properly prepared single-color control samples.

Methodology:

  • Cell/Tissue Preparation: Prepare a separate slide or well for each fluorophore used in your multi-color experiment. The cells or tissue should be treated in the same manner as your experimental samples (e.g., same fixation, permeabilization, and blocking steps).[1]

  • Staining: Stain each control sample with only one of the primary antibody-fluorophore conjugates or fluorescent dyes. Ensure the fluorophore concentration and incubation times are consistent with your experimental protocol.[1]

  • Mounting: Mount the control samples using the same mounting medium as your experimental samples to ensure a consistent refractive index.[1]

  • Imaging: Image each single-color control using all the laser and detector settings that will be used for the multi-color experiment. It is critical to use identical settings to accurately measure the spectral bleed-through.[1]

Protocol 2: Step-by-Step Guide to Fluorescence Compensation

Methodology:

  • Acquire Single-Color Control Images: Using the single-color controls prepared in Protocol 1, acquire an image for each control in all channels that will be used in the final experiment.

  • Open Compensation Setup in Software: Navigate to the compensation setup tool in your microscope's acquisition software.

  • Define Fluorophore Channels: Assign each single-stained sample to its corresponding detection channel.

  • Calculate the Compensation Matrix: The software will measure the amount of signal from each single-stained control that "bleeds" into the other channels. It will then calculate a compensation matrix to correct for this spillover.

  • Apply Compensation to Multi-Color Image: Apply the calculated compensation matrix to your multi-color experimental image. The software will mathematically subtract the bleed-through from each channel.

  • Fine-tune if Necessary: Visually inspect the compensated image. In a correctly compensated image, a region positive for one fluorophore should not show any signal in the other channels. Minor adjustments to the compensation matrix may be necessary.

Protocol 3: Step-by-Step Guide to Linear Spectral Unmixing

Methodology:

  • Acquire a Lambda Stack: For your multi-color sample, acquire a "lambda stack" or "spectral stack." This is a series of images taken at contiguous narrow wavelength bands across the emission spectrum.[10]

  • Acquire Reference Spectra: Using your single-color controls (from Protocol 1), acquire a lambda stack for each individual fluorophore. These will serve as your reference spectra or "emission fingerprints."[5]

  • Open Spectral Unmixing Software: Launch the spectral unmixing module in your imaging software.

  • Load Lambda Stack and Reference Spectra: Import the lambda stack from your experimental sample and the reference spectra from your single-color controls.

  • Perform Linear Unmixing: The software algorithm will analyze the emission spectrum at each pixel of your experimental image and, based on the reference spectra, calculate the contribution of each fluorophore to that pixel's total fluorescence.

  • Generate Unmixed Images: The output will be a set of images where each image represents the isolated signal from a single fluorophore, free from spectral bleed-through.

Mandatory Visualizations

cluster_troubleshooting Troubleshooting Spectral Bleed-Through Start Observe Bleed-Through in Multi-Color Image CheckControls Image Single-Color Controls in All Channels Start->CheckControls ConfirmBleed Confirm Bleed-Through? CheckControls->ConfirmBleed OptimizeAcquisition Optimize Acquisition Settings ConfirmBleed->OptimizeAcquisition Yes NoBleed No Bleed-Through Observed ConfirmBleed->NoBleed No SequentialScan Use Sequential Scanning OptimizeAcquisition->SequentialScan NarrowFilters Use Narrower Emission Filters OptimizeAcquisition->NarrowFilters Compensation Perform Fluorescence Compensation SequentialScan->Compensation NarrowFilters->Compensation SpectralUnmixing Perform Spectral Unmixing Compensation->SpectralUnmixing If bleed-through persists Reassess Re-acquire and Assess Image Compensation->Reassess If sufficient SpectralUnmixing->Reassess Reassess->ConfirmBleed

Caption: Troubleshooting workflow for identifying and correcting spectral bleed-through.

cluster_unmixing Linear Spectral Unmixing Workflow LambdaStack Acquire Lambda Stack (Multi-Color Sample) Algorithm Linear Unmixing Algorithm LambdaStack->Algorithm RefSpec1 Acquire Reference Spectrum 1 (Single-Color Control 1) RefSpec1->Algorithm RefSpec2 Acquire Reference Spectrum 2 (Single-Color Control 2) RefSpec2->Algorithm Unmixed1 Unmixed Image 1 Algorithm->Unmixed1 Unmixed2 Unmixed Image 2 Algorithm->Unmixed2

Caption: The process of linear spectral unmixing.

General Troubleshooting

IssuePossible CauseRecommended Solution
Weak or Dim Rhodamine 640 Signal Low fluorophore concentration or inefficient labeling.Optimize antibody/dye concentration and incubation time.
Photobleaching.Minimize exposure to excitation light. Use an anti-fade mounting medium.[11][12]
Incorrect filter set.Ensure your filter set is appropriate for Rhodamine 640 (e.g., a TRITC set).
Low signal-to-noise ratio.Increase exposure time or laser power, but be mindful of photobleaching. Optimize sample preparation to reduce background.[13][14]
High Background Fluorescence Autofluorescence from cells or tissue.Acquire an unstained control to create a reference spectrum for unmixing. Use spectral unmixing to subtract the autofluorescence signal.
Non-specific antibody binding.Optimize blocking steps and antibody concentrations.
Impure or degraded fluorophore.Use high-quality, fresh fluorophore solutions. Store this compound in a cool, dark, and dry place.
Inaccurate Colocalization Uncorrected spectral bleed-through.Perform fluorescence compensation or spectral unmixing.
Chromatic aberration in microscope optics.Use high-quality, corrected objectives. Perform a chromatic shift correction if available in your software.

Safe Handling of this compound

This compound is a perchlorate salt and should be handled with care. Perchlorates are strong oxidizing agents and can be shock-sensitive.[15]

  • Storage: Store in a cool, dry, well-ventilated area away from combustible materials and heat sources. Keep the container tightly closed.[11][16][17]

  • Handling: Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][14]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.[14]

References

Storage and handling conditions to maintain Rhodamine 640 perchlorate stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Rhodamine 640 perchlorate (B79767) to ensure its stability and performance in research applications. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store Rhodamine 640 perchlorate powder?

A1: this compound powder should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal stability, it is also recommended to store it in a dark place to prevent degradation from light exposure.[3] Some suppliers suggest storage at room temperature is acceptable.[4] It is crucial to store it away from combustible materials and strong oxidizing agents.[1]

Q2: What are the recommended handling procedures for this compound?

A2: When handling this compound, it is important to avoid contact with skin and eyes.[1][2] To prevent inhalation, minimize the formation of dust and aerosols by working in a well-ventilated area or using appropriate exhaust ventilation.[1][2] Always wear personal protective equipment, including gloves, eye protection, and a face shield.[1] Ensure you wash your hands thoroughly after handling the compound.[1]

Q3: What solvents are compatible with this compound?

A3: this compound is generally soluble in both organic solvents and water.[3] The perchlorate anion enhances its solubility.[3] For specific applications, it is advisable to consult literature for the optimal solvent and concentration.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is known to be sensitive to light.[3] Prolonged exposure to light can lead to degradation of the dye, which may affect its fluorescent properties and experimental results.[3] Therefore, it is essential to store the compound in a dark place and protect solutions from light during experiments whenever possible.

Q5: What are the primary hazards associated with this compound?

A5: this compound is classified as an irritant, causing skin and serious eye irritation.[1][5] It may also cause respiratory irritation if inhaled.[1][5] Additionally, it is an oxidizer and may intensify fires.[5]

Troubleshooting Guide

This guide provides solutions to common problems that may arise during the use of this compound.

Problem 1: Low or No Fluorescent Signal

Low or absent fluorescence can be due to several factors. The following workflow can help you troubleshoot this issue.

A Low/No Fluorescent Signal B Check Excitation/Emission Wavelengths A->B C Incorrect Wavelengths? B->C D Adjust to Correct Wavelengths C->D Yes E Check Dye Concentration C->E No N Problem Solved D->N F Concentration Too Low? E->F G Increase Concentration F->G Yes H Check for Dye Degradation F->H No G->N I Improper Storage/Handling? H->I J Prepare Fresh Solution I->J Yes K Review Experimental Protocol I->K No J->N L Potential Quenching? K->L M Identify and Remove Quencher L->M Yes O Contact Technical Support L->O No M->N

Caption: Troubleshooting workflow for low or no fluorescence.

Problem 2: Inconsistent or Unstable Signal

Signal instability can be a sign of dye degradation or environmental factors affecting fluorescence.

A Inconsistent/Unstable Signal B Check for Photobleaching A->B C Prolonged Light Exposure? B->C D Reduce Light Exposure/Use Antifade Reagent C->D Yes E Check Solution Stability C->E No K Problem Solved D->K F Precipitate Formation? E->F G Prepare Fresh Solution/Filter F->G Yes H Check for Contaminants F->H No G->K I Contaminated Solvents/Reagents? H->I J Use High-Purity Solvents/Reagents I->J Yes L Contact Technical Support I->L No J->K

Caption: Troubleshooting guide for inconsistent fluorescent signals.

Data Summary

The following tables summarize the key physical and safety information for this compound.

Table 1: Physical and Chemical Properties

PropertyValueReference
Synonyms Rhodamine 101[1][6][7]
Appearance Amber to Brown to Dark green powder to crystal[4][8]
Solubility Soluble in water and organic solvents[3]

Table 2: Storage and Stability

ConditionRecommendationReference
Storage Temperature Cool, dry place. Room temperature may be acceptable.[1][2][4]
Light Sensitivity Sensitive to light; store in the dark.[3]
Chemical Stability Stable under recommended storage conditions.[1][2]
Incompatible Materials Strong oxidizing agents, reducing agents, combustibles.[1][2]

Experimental Protocols

While specific experimental protocols are highly application-dependent, here is a general protocol for preparing a stock solution of this compound.

Protocol: Preparation of a this compound Stock Solution

  • Safety Precautions: Before starting, ensure you are wearing appropriate personal protective equipment, including a lab coat, safety glasses, and gloves. Handle the powder in a chemical fume hood to avoid inhalation.

  • Weighing: Carefully weigh the desired amount of this compound powder using an analytical balance. Avoid creating dust.

  • Dissolving: Add the powder to a volumetric flask. Add a small amount of the desired solvent (e.g., methanol, ethanol, or water) and gently swirl to dissolve the powder.

  • Dilution: Once the powder is completely dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed, amber-colored vial or a container wrapped in aluminum foil to protect it from light. Store at a cool temperature as recommended.

A Start: Prepare Stock Solution B Wear Personal Protective Equipment A->B C Weigh this compound Powder B->C D Transfer Powder to Volumetric Flask C->D E Add Small Amount of Solvent and Dissolve D->E F Add Solvent to Final Volume E->F G Store Solution in a Light-Protected Container F->G H End: Stock Solution Ready G->H

References

Validation & Comparative

A Comparative Guide to Rhodamine 640 Perchlorate and Rhodamine 101 for Laser Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging laser technologies, the selection of an appropriate gain medium is a critical decision that directly impacts experimental outcomes. Among the plethora of available laser dyes, Rhodamine 640 perchlorate (B79767) and Rhodamine 101 are two prominent options for the red region of the visible spectrum. This guide provides an objective comparison of their performance in laser applications, supported by experimental data and detailed methodologies.

While often used interchangeably in literature, it is crucial to understand that Rhodamine 640 perchlorate and Rhodamine 101 refer to the same fluorescent cation, with the distinction lying in the counter-ion—perchlorate (ClO₄⁻) for the former and typically chloride (Cl⁻) for the latter.[1] In dilute solutions, the spectroscopic and laser properties are primarily dictated by the rhodamine cation, leading to very similar performance characteristics.[1] However, the counter-ion can influence properties such as solubility and potentially photostability.[1]

At a Glance: Key Performance Characteristics

The following table summarizes the key photophysical and laser performance parameters of this compound and Rhodamine 101. It is important to note that these values are compiled from various sources and may have been measured in different solvents, which can influence the dye's properties.

PropertyThis compoundRhodamine 101
Synonym(s) Rhodamine 101 perchlorateRhodamine 640
Chemical Formula C₃₂H₃₁N₂O₃·ClO₄C₃₂H₃₁ClN₂O₃
Molecular Weight 591.05 g/mol 527.0 g/mol
Absorption Max (λₘₐₓ) ~567 nm (in methanol)[2]~576 nm (in ethanol)[3]
Emission Max (λₑₘ) Not explicitly found~605 nm (in ethanol)
Tuning Range Not explicitly found595 - 620 nm (in ethanol)[4]
Laser Efficiency Not explicitly foundUp to 26% (in ethanol (B145695), pumped at 355 nm)
Fluorescence Quantum Yield (Φf) High[5]0.913 (in ethanol)[6]

In-Depth Performance Analysis

Tuning Range and Efficiency:

Rhodamine 101 is well-characterized in ethanol, demonstrating a lasing tuning range of 595 nm to 620 nm.[4] This makes it a versatile dye for applications requiring wavelength tunability in the orange-red to red portion of the spectrum. Laser efficiency, a critical parameter for many applications, has been reported to be as high as 26% for Rhodamine 101 in ethanol when pumped with a 355 nm source.

Photostability:

Photostability, or the dye's resistance to degradation under illumination, is a crucial factor for long-term laser operation. Both this compound and Rhodamine 101 are known for their good photostability, a characteristic feature of rhodamine dyes.[8] However, the nature of the counter-ion can potentially influence the dye's stability.[1] While quantitative, direct comparative studies on the photodegradation quantum yields of this compound and Rhodamine 101 are not extensively available, the choice of a perchlorate salt in some formulations is often aimed at improving solubility and potentially stability over the chloride salt.

Solubility:

The counter-ion can significantly affect the solubility of the dye in different solvents. Perchlorate salts, such as this compound, often exhibit different solubility profiles compared to their chloride counterparts. This can be an important consideration when preparing dye solutions for laser systems, as poor solubility can lead to aggregation and reduced laser performance.

Experimental Protocols

To facilitate reproducible and comparable characterization of these laser dyes, the following are detailed methodologies for key experiments.

Measurement of Lasing Efficiency and Tuning Range

Objective: To determine the lasing efficiency and wavelength tuning range of the dye laser.

Materials:

  • Pulsed or continuous-wave (CW) pump laser (e.g., frequency-doubled Nd:YAG laser at 532 nm)

  • Dye solution of this compound or Rhodamine 101 in a suitable solvent (e.g., ethanol or methanol)

  • Dye circulator or cuvette

  • Laser cavity components: high reflector and output coupler mirrors

  • Tuning element (e.g., diffraction grating, prism, or birefringent filter)

  • Power/energy meter

  • Spectrometer or wavemeter

Procedure:

  • Dye Solution Preparation: Prepare a stock solution of the laser dye at a known concentration in a spectroscopic-grade solvent. For the experiment, use a concentration that results in an absorbance of approximately 1-2 at the pump wavelength for the given path length of the dye cell.

  • Laser Cavity Alignment: Assemble the laser cavity with the dye cell placed at the focal point of the pump laser beam. Align the cavity mirrors to achieve laser oscillation.

  • Efficiency Measurement:

    • Measure the pump power/energy delivered to the dye cell.

    • Measure the output power/energy of the dye laser.

    • Calculate the conversion efficiency as (Output Power / Pump Power) * 100%.

    • To determine the slope efficiency, vary the pump power and plot the output power as a function of the input power. The slope of the linear portion of this graph represents the slope efficiency.

  • Tuning Range Measurement:

    • Insert the tuning element into the laser cavity.

    • Adjust the tuning element to vary the output wavelength of the dye laser.

    • At each wavelength step, measure the output power and wavelength using the power meter and spectrometer, respectively.

    • The tuning range is the range of wavelengths over which the laser output power is above 50% of the peak power.

Visualizing Key Concepts

To aid in the understanding of the experimental setup and the chemical nature of the dyes, the following diagrams are provided.

G Typical Dye Laser Experimental Setup cluster_0 Pump Laser cluster_1 Dye Laser Cavity cluster_2 Diagnostics Pump_Laser Pump Laser (e.g., Nd:YAG) Focusing_Lens Focusing Lens Pump_Laser->Focusing_Lens Pump Beam Dye_Cell Dye Cell Focusing_Lens->Dye_Cell High_Reflector High Reflector Output_Coupler Output Coupler Dye_Cell->Output_Coupler Tuning_Element Tuning Element (e.g., Grating) High_Reflector->Tuning_Element Intracavity Beam Tuning_Element->Dye_Cell Beam_Splitter Beam Splitter Output_Coupler->Beam_Splitter Output Laser Beam Power_Meter Power/Energy Meter Beam_Splitter->Power_Meter Spectrometer Spectrometer Beam_Splitter->Spectrometer

Caption: A schematic of a typical experimental setup for characterizing a dye laser.

G Chemical Structures of Rhodamine Cation cluster_R640 Rhodamine 640 Cation cluster_R101 Rhodamine 101 Cation R640_img R640_img R101_img R101_img R640_img->R101_img Identical Cationic Chromophore

Caption: The core cationic structure is identical for both Rhodamine 640 and Rhodamine 101.

Conclusion

References

A Comparative Guide to Rhodamine 640 Perchlorate and Rhodamine B for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular imaging, the selection of an appropriate fluorescent probe is paramount for obtaining high-quality, reproducible data. Rhodamine dyes, a class of xanthene-based fluorophores, are widely utilized for their bright fluorescence, photostability, and cell permeability. This guide provides a detailed, objective comparison of two prominent rhodamine derivatives, Rhodamine 640 perchlorate (B79767) and Rhodamine B, to assist researchers in making informed decisions for their specific cell staining applications.

Performance Comparison at a Glance

The following table summarizes the key photophysical and cytotoxic properties of Rhodamine 640 perchlorate and Rhodamine B. It is important to note that direct comparative data under identical experimental conditions is limited in the existing literature.

PropertyThis compoundRhodamine B
Chemical Formula C₃₂H₃₁ClN₂O₇[1]C₂₈H₃₁ClN₂O₃[]
Molecular Weight 591.0 g/mol [1]479.02 g/mol []
Appearance Dark green crystals with a bronze sheen[3]Green powder[]
Excitation Maximum (λex) ~575 nm (in basic ethanol)[3]~543-556 nm (in ethanol (B145695)/water)[4]
Emission Maximum (λem) ~594 nm (in basic ethanol)[3]~565-580 nm (in ethanol/water)[]
Molar Absorptivity (ε) 105,000 cm⁻¹M⁻¹ (at 567 nm in an unspecified solvent)[3]106,000 cm⁻¹M⁻¹ (at 542.8 nm in ethanol)[5]
Quantum Yield (Φ) 0.96 (in basic ethanol, as Rhodamine 101)[3]0.70 (in ethanol)[5], 0.43 (in PBS)[], 0.31 (in water)[7]
Photostability Generally considered high, but quantitative comparative data is limited.[]Good photostability, but can be susceptible to photobleaching under prolonged illumination.[4][8]
Cytotoxicity Low dark cytotoxicity observed in rhabdomyosarcoma cells.[9]Can exhibit cytotoxicity; toxicity was not found to be species-specific in one study.[10]
Cell Permeability Generally good, a characteristic of rhodamine dyes.[]Demonstrated to have good cell permeability.[11]

In-Depth Analysis of Fluorophore Characteristics

This compound: This dye, often considered synonymous with Rhodamine 101 in terms of its core fluorophore, is characterized by its absorption and emission in the orange-red region of the spectrum.[12] Its high molar absorptivity suggests efficient light absorption, and its quantum yield in basic ethanol is notably high, indicating bright fluorescence emission.[3] Studies have indicated that this compound exhibits low toxicity to cells in the absence of light, making it a potentially suitable candidate for live-cell imaging.[9]

Rhodamine B: A versatile and widely used fluorescent dye, Rhodamine B also absorbs and emits in the orange-red spectrum.[] Its quantum yield is solvent-dependent, with higher values observed in ethanol compared to aqueous solutions like PBS.[5][][7] While generally photostable, it can undergo photobleaching with prolonged exposure to excitation light.[4][8] Some studies have reported cytotoxicity associated with Rhodamine B, although one comparative study found its toxicity to be consistent across cell lines from different species.[10] Molecular dynamics simulations suggest that Rhodamine B has a high affinity for lipid membranes, which may contribute to its good cell permeability.

Experimental Protocols

Detailed methodologies for cell staining are crucial for reproducible results. Below are general protocols for staining live and fixed cells with rhodamine dyes, which can be adapted for both this compound and Rhodamine B. Optimization of dye concentration and incubation time is recommended for each specific cell type and experimental setup.

Live Cell Staining Protocol

This protocol is suitable for imaging dynamic processes within living cells.

Materials:

  • This compound or Rhodamine B stock solution (e.g., 1 mg/mL in DMSO)

  • Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on imaging-compatible dishes or slides

Procedure:

  • Prepare a fresh working solution of the rhodamine dye in pre-warmed live cell imaging medium. A typical starting concentration is 1-10 µM.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the staining solution to the cells and incubate at 37°C for 15-30 minutes.

  • Remove the staining solution and wash the cells two to three times with pre-warmed live cell imaging medium.

  • Add fresh, pre-warmed imaging medium to the cells.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets.

LiveCellStainingWorkflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Prepare Staining Solution (1-10 µM in medium) B Wash Cells with PBS C Incubate with Dye (15-30 min at 37°C) B->C D Wash Cells with Medium (2-3 times) C->D E Add Fresh Medium D->E F Image Cells E->F FixedCellStainingWorkflow cluster_fixation Fixation & Permeabilization cluster_staining Staining cluster_imaging Imaging A Fix Cells (e.g., 4% PFA) B Wash with PBS A->B C Permeabilize (optional) (e.g., 0.1% Triton X-100) B->C D Wash with PBS C->D E Incubate with Dye (20-60 min) D->E F Wash with PBS E->F G Mount Coverslip F->G H Image Cells G->H FluorophoreSelectionLogic cluster_experiment Experimental Design cluster_properties Fluorophore Properties cluster_decision Decision Goal Experimental Goal (e.g., Live vs. Fixed, Duration) Photophysics Photophysical Properties (Brightness, Photostability) Goal->Photophysics Cytotoxicity Cytotoxicity Goal->Cytotoxicity CellType Cell Type CellType->Cytotoxicity Permeability Cell Permeability CellType->Permeability Selection Optimal Fluorophore Selection Photophysics->Selection Cytotoxicity->Selection Permeability->Selection

References

A Comparative Guide to Far-Red Fluorescent Dyes for Live-Cell Imaging: Alternatives to Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in live-cell imaging, the selection of appropriate fluorescent probes is paramount to generating reliable and reproducible data. Historically, rhodamine derivatives such as Rhodamine 640 perchlorate (B79767) have been utilized for their brightness. However, concerns regarding phototoxicity and cell permeability have driven the development of superior alternatives. This guide provides an objective comparison of Rhodamine 640 perchlorate with modern far-red fluorescent dyes, specifically Silicon-Rhodamine (SiR) and Cyanine (B1664457) (Cy) dyes, supported by experimental data and detailed protocols.

The development of far-red and near-infrared (NIR) fluorescent probes has revolutionized live-cell imaging by enabling deeper tissue penetration, minimizing phototoxicity, and reducing cellular autofluorescence.[1][2] Among these, Silicon-Rhodamine (SiR) and Cyanine dyes (e.g., Cy5) have emerged as leading alternatives to traditional rhodamine dyes.[3][4] These advanced dyes offer enhanced photostability, cell permeability, and biocompatibility, making them ideal for long-term and super-resolution imaging applications.[3][5]

Quantitative Comparison of Photophysical and Cytotoxic Properties
PropertyThis compoundSilicon-Rhodamine (SiR-actin)Cyanine 5 (Cy5)
Excitation Max (nm) ~575-585~652~649
Emission Max (nm) ~600-615~674~666
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~118,000~100,000~250,000
Quantum Yield (Φ) ~0.95 (in ethanol)~0.40 (in PBS)~0.20
Relative Brightness (ε x Φ) HighVery HighVery High
Cell Permeability ModerateHighGenerally low (requires conjugation)
Photostability ModerateHighModerate to High
Cytotoxicity Moderate to HighLow (sub-micromolar toxicity reported for SiR-actin)[6]Low (generally well-tolerated when conjugated)
Phototoxicity HighLow to Moderate (can be further reduced with modifications)Moderate

Note: Photophysical properties can vary depending on the solvent, conjugation partner, and local environment. Brightness is a relative measure and can be influenced by the specific application.

In-Depth Look at the Alternatives

Silicon-Rhodamine (SiR) Dyes:

SiR dyes are a class of fluorophores where the oxygen atom in the xanthene core of rhodamine is replaced with a silicon atom. This modification shifts the excitation and emission spectra to the far-red region, enhancing their suitability for live-cell imaging. A key advantage of many SiR-based probes, such as SiR-actin and SiR-tubulin, is their fluorogenic nature; they only become brightly fluorescent upon binding to their target, which significantly reduces background noise and eliminates the need for wash steps.[3] Furthermore, SiR dyes exhibit excellent photostability and cell permeability.[3] Studies have shown that SiR-based probes have low cytotoxicity, with some derivatives like SiR-XActin showing no significant cytotoxicity in HeLa cells at concentrations up to 10 µM, a significant improvement over the sub-micromolar toxicity observed with the original SiR-actin.[6] Modified "Gentle Rhodamines," which are based on the SiR scaffold, have been engineered to have even lower phototoxicity, with a 5-7 fold higher half-lethal light dose compared to standard SiR dyes.

Cyanine (Cy) Dyes:

Cyanine dyes, such as Cy5, are another important class of far-red fluorophores. They are known for their high molar extinction coefficients, resulting in exceptionally bright signals.[4] Cy5 is sensitive to its electronic environment, which can be harnessed for certain sensing applications.[4] While the core Cy5 dye is not readily cell-permeable, it can be conjugated to a variety of molecules, such as antibodies or small molecule ligands, to target specific cellular components. This versatility makes Cy dyes widely used in targeted imaging applications. The cytotoxicity of cyanine dyes is generally low, especially when used as conjugates for targeted delivery.

Experimental Protocols

Live-Cell Imaging of the Actin Cytoskeleton with SiR-actin

This protocol is adapted for staining F-actin in live mammalian cells using SiR-actin.

Materials:

  • HeLa cells (or other mammalian cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Glass-bottom imaging dishes

  • SiR-actin stock solution (1 mM in DMSO)

  • Verapamil stock solution (10 mM in DMSO, optional, for cells with high efflux pump activity)

  • Live-cell imaging microscope equipped with a Cy5 filter set (e.g., Excitation: 640/14 nm, Emission: 676/29 nm) and environmental control (37°C, 5% CO₂).

Procedure:

  • Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. Culture overnight in a 37°C, 5% CO₂ incubator.

  • Staining Solution Preparation: Prepare the staining solution by diluting the SiR-actin stock solution in pre-warmed DMEM with 10% FBS to a final concentration of 0.1-1 µM. For cells expressing high levels of efflux pumps, Verapamil can be added to the staining solution at a final concentration of 10 µM.

  • Cell Staining: Remove the culture medium from the cells and add the SiR-actin staining solution.

  • Incubation: Incubate the cells for 1-4 hours at 37°C in a 5% CO₂ incubator.

  • Imaging: Mount the dish on the live-cell imaging microscope. There is no need to wash the cells before imaging. Acquire images using the Cy5 filter set. For time-lapse imaging, use the lowest possible laser power and exposure time that provides an adequate signal-to-noise ratio to minimize phototoxicity.

Live-Cell Imaging with Cy5-Conjugated Antibodies

This protocol describes the general procedure for staining cell surface proteins on live cells using a Cy5-conjugated antibody.

Materials:

  • Cells expressing the target surface protein

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Cy5-conjugated primary antibody specific to the target protein

  • Live-cell imaging microscope with a Cy5 filter set and environmental control.

Procedure:

  • Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum proteins.

  • Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., PBS with 1% BSA) for 30 minutes at 37°C.

  • Antibody Staining: Dilute the Cy5-conjugated antibody in fresh, pre-warmed culture medium or blocking buffer to the manufacturer's recommended concentration. Remove the blocking buffer (if used) and add the antibody solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed culture medium to remove unbound antibodies.

  • Imaging: Add fresh, pre-warmed culture medium to the cells and proceed with imaging on a live-cell microscope equipped with a Cy5 filter set.

General Protocol for Assessing Phototoxicity

This protocol provides a framework for evaluating the phototoxic effects of a fluorescent dye during live-cell imaging.

Materials:

  • Cells stained with the fluorescent dye of interest

  • Control (unstained) cells

  • Live-cell imaging microscope with environmental control

  • Cell viability assay (e.g., Propidium Iodide or a commercial kit)

  • Image analysis software

Procedure:

  • Experimental Setup: Prepare two sets of cells: one stained with the fluorescent dye and an unstained control group.

  • Time-Lapse Imaging: Subject both stained and unstained cells to a prolonged time-lapse imaging session using the intended imaging parameters (laser power, exposure time, imaging interval, and duration).

  • Monitor Cell Morphology and Behavior: Throughout the imaging period, observe the cells for any signs of phototoxicity, such as cell rounding, blebbing, detachment, or a decrease in motility or division rate.

  • Quantitative Analysis of Cell Viability: At the end of the imaging session, perform a cell viability assay on both the imaged and non-imaged (but stained and unstained) control groups.

  • Data Analysis: Quantify the percentage of dead cells in each group. A significant increase in cell death in the stained and imaged group compared to the control groups is indicative of phototoxicity.

  • Functional Assays: For a more sensitive assessment, functional assays such as cell proliferation assays or migration assays can be performed after the imaging session to detect more subtle phototoxic effects.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate a generic G-protein coupled receptor (GPCR) signaling pathway that can be interrogated with fluorescently labeled ligands, and a typical experimental workflow for live-cell imaging.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Fluorescent Ligand Fluorescent Ligand GPCR GPCR Fluorescent Ligand->GPCR Binding & Activation G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Generic GPCR signaling pathway.

Live_Cell_Imaging_Workflow A 1. Cell Culture (Seed cells on imaging dish) B 2. Fluorescent Labeling (Incubate with dye/probe) A->B C 3. Live-Cell Microscopy (Mount on microscope with environmental control) B->C D 4. Image Acquisition (Set parameters and acquire time-lapse series) C->D E 5. Data Analysis (Image processing, quantification, and interpretation) D->E

Caption: Typical live-cell imaging workflow.

Conclusion

For researchers conducting live-cell imaging, moving beyond traditional dyes like this compound to more advanced alternatives such as Silicon-Rhodamine and Cyanine dyes offers significant advantages. These modern probes provide superior photostability, enhanced cell permeability, and, most importantly, reduced cytotoxicity and phototoxicity, thereby ensuring the physiological relevance of the experimental data. While the specific choice of dye will depend on the experimental requirements, including the target of interest and the imaging modality, this guide provides the necessary quantitative data and experimental frameworks to make an informed decision and optimize live-cell imaging experiments for high-quality, reliable results.

References

A Comparative Guide to the Validation of Rhodamine 640 Perchlorate as a Fluorescent Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of biomedical research, drug discovery, and materials science, the accuracy of fluorescence-based measurements is paramount. Fluorescent standards are essential for calibrating instrumentation, quantifying fluorescence, and ensuring the reproducibility of experimental results. While several standards exist for the blue and green spectral regions, the red and far-red regions have fewer well-characterized options. This guide provides a comprehensive validation of Rhodamine 640 perchlorate (B79767) as a reliable fluorescent standard by comparing its photophysical properties and performance against commonly used alternatives.

Comparative Analysis of Key Photophysical Properties

The suitability of a fluorophore as a standard is determined by its photophysical characteristics, including its absorption and emission maxima, molar extinction coefficient (a measure of how strongly it absorbs light), fluorescence quantum yield (the efficiency of light emission), and fluorescence lifetime. Rhodamine 640 perchlorate is evaluated against three established dyes in the orange-to-red spectral range: Rhodamine 101, Sulforhodamine 101, and Cresyl Violet perchlorate.

Data presented in the table below is compiled from various studies and databases, primarily in ethanol (B145695) or methanol (B129727) solutions, which are common solvents for these dyes. It is important to note that Rhodamine 640 is often considered synonymous with Rhodamine 101, with the perchlorate anion specifying the salt form.[1][2][3] Their shared chromophore results in nearly identical photophysical properties.

PropertyThis compoundRhodamine 101Sulforhodamine 101Cresyl Violet Perchlorate
Absorption Max (λabs) ~567 nm (in Methanol)[1]~576 nm (in Ethanol)[4]~586 nm[5]~603 nm (in Ethanol)[6]
Emission Max (λem) ~610-620 nm (in Methanol)[7]~589 nm (in Methanol)[8]~605 nm[5]~620-640 nm (in Ethanol)[6]
Molar Absorptivity (ε) 105,000 M-1cm-1 (at 567 nm)[1]~110,000 M-1cm-1139,000 M-1cm-1 (at 576 nm)[9]83,000 M-1cm-1 (at 603 nm)[6]
Quantum Yield (Φf) ~0.95-1.01.0 (in Ethanol)[10]0.90 (in Ethanol)[9]0.54 (in Ethanol/Methanol)[6][10]
Fluorescence Lifetime (τf) 6.92 ns (gas phase)[11]~4-5 ns (in Ethanol)~3-4 ns (in Ethanol)~2-3 ns (in Ethanol)

Analysis:

  • This compound and Rhodamine 101 exhibit exceptional performance, with quantum yields approaching unity, indicating very high emission efficiency.[10] This makes them ideal for use as reference standards for quantum yield determination.[8]

  • Sulforhodamine 101 is also an excellent standard with a high quantum yield and strong absorption.[9] It is widely used for labeling astrocytes in neuroscience research.[5][12]

  • Cresyl Violet perchlorate has a significantly lower quantum yield compared to the rhodamines, making it less suitable as a quantum yield standard but still valuable for applications like histology and lysosomal staining where its specific targeting is beneficial.[6][13]

Experimental Validation Workflow

The validation of any new fluorescent standard requires a systematic approach to characterize its properties and ensure its reliability. The following workflow outlines the essential steps from initial assessment to final validation.

Validation_Workflow cluster_prep Phase 1: Preparation & Purity cluster_photo Phase 2: Photophysical Characterization cluster_performance Phase 3: Performance Validation cluster_conclusion Phase 4: Final Assessment Purity Purity Assessment (HPLC, NMR, Mass Spec) Solubility Solubility & Stability Screening Purity->Solubility Absorbance Absorbance Spectroscopy (Determine λ_max, ε) Solubility->Absorbance Emission Fluorescence Spectroscopy (Determine λ_em) Absorbance->Emission QY Quantum Yield Measurement (Comparative Method) Emission->QY Lifetime Lifetime Measurement (e.g., TCSPC) Emission->Lifetime Photostability Photostability Assay (vs. Other Standards) Lifetime->Photostability Environment Environmental Sensitivity (pH, Polarity) Photostability->Environment Validation Validation as Standard Environment->Validation

Caption: Workflow for validating a fluorescent standard.

Experimental Protocols

Protocol 1: Determination of Relative Fluorescence Quantum Yield

This protocol uses the comparative method, which involves comparing the fluorescence of the test sample (this compound) to a well-characterized standard with a known quantum yield (e.g., Rhodamine 101).

Materials:

  • Calibrated spectrofluorometer and UV-Vis spectrophotometer.

  • 1 cm pathlength quartz cuvettes.

  • Spectroscopy-grade solvent (e.g., ethanol).

  • This compound (test sample).

  • Rhodamine 101 (standard, Φf = 1.0 in ethanol).[10]

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the test sample and the standard in the chosen solvent.

  • Prepare Dilutions: Create a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is kept below 0.1 to prevent inner filter effects.

  • Measure Absorbance: Using the spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 550 nm).

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the spectrofluorometer, ensuring the excitation and emission slits are kept constant.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

  • Calculate Quantum Yield: The quantum yield of the test sample (Φtest) is calculated using the following equation:

    Φtest = Φstd * (Slopetest / Slopestd) * (ntest2 / nstd2)

    Where Φstd is the quantum yield of the standard, Slope is the gradient from the plot of integrated intensity vs. absorbance, and n is the refractive index of the solvent (since the solvent is the same for both, ntest2 / nstd2 = 1).

Protocol 2: Photostability Assessment

This protocol measures the resistance of the fluorophore to photobleaching compared to other standards.

Materials:

  • A spectrofluorometer with time-scan capabilities or a fluorescence microscope with a camera.

  • Solutions of this compound and other standards (e.g., Sulforhodamine 101) at equivalent optical densities.

Procedure:

  • Sample Preparation: Place the dye solution in a cuvette for the spectrofluorometer or as a droplet on a microscope slide.

  • Continuous Excitation: Expose the sample to continuous, high-intensity light from the instrument's excitation source at the dye's absorption maximum.

  • Monitor Fluorescence Decay: Record the fluorescence intensity at the emission maximum at regular intervals over an extended period (e.g., 10-30 minutes).

  • Data Analysis: Plot the normalized fluorescence intensity as a function of time. The rate of decay indicates the photostability. A slower decay rate signifies higher photostability. Compare the decay curve of this compound with those of the other standards under identical conditions.

Logical Comparison of Fluorescent Standards

The choice of a fluorescent standard depends on the specific requirements of the application, including the desired spectral range, brightness, and stability. This diagram illustrates the key decision-making factors when comparing this compound with its alternatives.

Logical_Comparison center Application Requirement qy Highest Quantum Yield (Φf ≈ 1.0) center->qy bright High Brightness (High ε & Φf) center->bright far_red Red-Shifted Spectrum (λem > 610 nm) center->far_red rh640 This compound Rhodamine 101 qy->rh640 Ideal Choice bright->rh640 sr101 Sulforhodamine 101 bright->sr101 Excellent Choice far_red->sr101 cv Cresyl Violet far_red->cv Farthest Red

Caption: Comparison of red fluorescent standards.

Conclusion

The experimental data and comparative analysis validate this compound as a high-performance fluorescent standard. Its photophysical properties, particularly its quantum yield approaching unity, are nearly identical to those of the widely accepted standard, Rhodamine 101. It demonstrates superior brightness and efficiency compared to Cresyl Violet and is on par with Sulforhodamine 101. For researchers requiring a reliable, efficient, and photostable standard in the 600-650 nm emission range, this compound is an excellent choice. The protocols provided in this guide offer a clear framework for its validation and implementation in rigorous quantitative fluorescence applications.

References

A Comparative Guide to Rhodamine 640 Perchlorate and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Rhodamine 640 perchlorate (B79767) with other commonly used fluorescent probes, specifically the cyanine (B1664457) dye Cy5 and the Alexa Fluor 647. The information presented herein is intended to assist researchers in making informed decisions when selecting a fluorescent label for their specific experimental needs. This comparison focuses on key performance indicators, including spectral properties, and provides standardized experimental protocols for common applications.

Quantitative Comparison of Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of fluorescence-based assays. The following table summarizes the key spectral properties of Rhodamine 640 perchlorate, Cy5, and Alexa Fluor 647 to facilitate a direct comparison.

PropertyThis compoundCy5Alexa Fluor 647
Excitation Maximum (λex) ~575 nm (in Methanol)~649 - 651 nm650 nm
Emission Maximum (λem) ~594 nm (in Methanol)~662 - 671 nm665 nm[1][2]
Molar Absorptivity (ε) 105,000 cm⁻¹M⁻¹ (at 567 nm)~250,000 - 271,000 cm⁻¹M⁻¹[3]~239,000 cm⁻¹M⁻¹[1]
Quantum Yield (Φ) 0.96 (in basic Ethanol)[4]~0.20 - 0.28[3]0.33[1]
Solvent Dependency HighModerateLow

Experimental Protocols

To ensure reproducible and comparable results, the following detailed protocols for fluorescence microscopy and flow cytometry are provided. These protocols are generalized and may require optimization for specific cell types or experimental conditions.

I. Fluorescence Microscopy: Immunofluorescence Staining of Cultured Cells

Objective: To visualize the subcellular localization of a target protein using immunofluorescence.

Materials:

  • Fixed cells on coverslips

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to Rhodamine 640, Cy5, or Alexa Fluor 647

  • Phosphate-buffered saline (PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Antifade mounting medium with DAPI

Methodology:

  • Cell Fixation and Permeabilization:

    • Fix cultured cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently conjugated secondary antibody to its optimal concentration in blocking buffer. Protect from light from this step onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.

    • Wash the cells three times with PBS for 5 minutes each.

  • Counterstaining and Mounting:

    • Incubate the cells with DAPI solution (if nuclear counterstaining is desired) for 5 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore.

    • For Rhodamine 640, use a filter set with excitation around 560-580 nm and emission around 590-650 nm.

    • For Cy5 and Alexa Fluor 647, use a filter set with excitation around 620-650 nm and emission around 660-700 nm.

    • Acquire images using identical settings (e.g., exposure time, gain) for all compared fluorophores to ensure a fair comparison of signal intensity.

II. Flow Cytometry: Staining of Cell Surface Antigens

Objective: To quantify the expression of a cell surface marker on a specific cell population.

Materials:

  • Single-cell suspension

  • Primary antibody specific to the cell surface antigen, conjugated to Rhodamine 640, Cy5, or Alexa Fluor 647

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • (Optional) Viability dye

Methodology:

  • Cell Preparation:

    • Prepare a single-cell suspension from your sample (e.g., blood, dissociated tissue).

    • Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in ice-cold flow cytometry staining buffer.

  • (Optional) Viability Staining:

    • If desired, stain the cells with a viability dye according to the manufacturer's instructions to exclude dead cells from the analysis.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes.

    • Add the fluorescently conjugated primary antibody at its predetermined optimal concentration.

    • Incubate the cells for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 1-2 mL of ice-cold flow cytometry staining buffer to each tube.

    • Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Resuspend the cell pellet in 300-500 µL of flow cytometry staining buffer.

  • Data Acquisition:

    • Analyze the samples on a flow cytometer equipped with the appropriate lasers and detectors.

    • For Rhodamine 640, excite with a yellow-green laser (e.g., 561 nm) and detect emission using a bandpass filter around 585/42 nm.

    • For Cy5 and Alexa Fluor 647, excite with a red laser (e.g., 633 nm or 640 nm) and detect emission using a bandpass filter around 660/20 nm.

    • Set appropriate voltage and compensation settings using unstained and single-color controls.

    • Acquire a sufficient number of events for statistical analysis.

Visualizations

To further aid in the understanding of experimental design and probe selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis cluster_probes Fluorescent Probes start Biological Sample fix_perm Fixation & Permeabilization (for intracellular targets) start->fix_perm blocking Blocking fix_perm->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (with conjugated probe) primary_ab->secondary_ab wash Washing secondary_ab->wash probe1 Rhodamine 640 secondary_ab->probe1 probe2 Cy5 secondary_ab->probe2 probe3 Alexa Fluor 647 secondary_ab->probe3 imaging Imaging / Data Acquisition wash->imaging analysis Image / Data Analysis imaging->analysis end end analysis->end Comparative Results

Caption: Experimental workflow for comparing fluorescent probes.

G start Start: Select Fluorescent Probe q1 What is the excitation source? start->q1 a1_1 Consider Rhodamine 640 q1->a1_1 Yellow-Green Laser (e.g., 561 nm) a1_2 Consider Cy5 or Alexa Fluor 647 q1->a1_2 Red Laser (e.g., 633/640 nm) q2 Is high quantum yield critical? a1_1->q2 q3 Is photostability a major concern? a1_2->q3 a2_1 Rhodamine 640 is a strong candidate q2->a2_1 Yes a2_2 Evaluate based on other factors q2->a2_2 No a3_1 Alexa Fluor 647 is generally more photostable q3->a3_1 Yes a3_2 Cy5 may be a cost-effective option q3->a3_2 No

Caption: Decision tree for fluorescent probe selection.

References

A Comparative Guide to Red-Emitting Fluorophores in Super-Resolution Microscopy: Evaluating Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of super-resolution microscopy, the choice of fluorophore is paramount to achieving high-quality, high-resolution images. This guide provides a comparative analysis of Rhodamine 640 perchlorate (B79767) against commonly used red-emitting dyes—Alexa Fluor 647, ATTO 647N, and Cy5—for super-resolution applications, with a focus on their photophysical properties and performance in techniques such as STORM and STED.

While Rhodamine 640 perchlorate is a well-established and bright fluorescent dye, its application in super-resolution microscopy is not extensively documented. This guide will, therefore, present its known photophysical characteristics and offer a prospective evaluation of its suitability, benchmarked against the established performance of its counterparts.

Photophysical Properties: A Head-to-Head Comparison

The ideal fluorophore for super-resolution microscopy exhibits high brightness, exceptional photostability, and, for single-molecule localization microscopy (SMLM) techniques like STORM, robust photoswitching characteristics. The following table summarizes the key photophysical properties of this compound and its alternatives.

PropertyThis compound (Rhodamine 101)Alexa Fluor 647ATTO 647NCy5
Excitation Max (nm) ~570-585~650~646~649
Emission Max (nm) ~600-610~668~664~670
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~110,000~270,000~150,000~250,000
Quantum Yield ~0.9-1.0~0.33~0.65~0.28
Fluorescence Lifetime (ns) ~4.5-5.5~1.0~3.5~1.0
Brightness (ε x QY) HighVery HighHighHigh
Photostability HighHighVery HighModerate
Photoswitching for STORM Not well-characterizedExcellentGoodGood

Note: Values can vary depending on the solvent and local environment. Data for this compound is primarily from spectroscopic studies in organic solvents, as super-resolution performance data is limited.

Performance in Super-Resolution Microscopy: A Comparative Analysis

The true test of a fluorophore's utility in super-resolution microscopy lies in its performance within a specific imaging modality.

Single-Molecule Localization Microscopy (SMLM): (d)STORM

In (direct) Stochastic Optical Reconstruction Microscopy (dSTORM), the ability of a dye to be reversibly photoswitched between a fluorescent "on" state and a dark "off" state is critical. This "blinking" allows for the temporal separation of individual molecular emissions, enabling their precise localization.

This compound: There is a lack of published data demonstrating the intrinsic photoswitching behavior of this compound under typical dSTORM imaging conditions (e.g., in the presence of a thiol-containing buffer). While some rhodamine derivatives have been specifically engineered for spontaneous blinking, this property is not inherent to the basic Rhodamine 640 structure. Its high photostability, while advantageous for conventional fluorescence microscopy, might translate to a low duty cycle and infrequent blinking, which could be a limitation for dSTORM.

Alexa Fluor 647, ATTO 647N, and Cy5: These cyanine-based dyes are the workhorses of dSTORM.[1][2] They exhibit robust photoswitching in the presence of a reducing agent, leading to a high number of localization events per molecule and, consequently, high-quality super-resolved images. Alexa Fluor 647 is particularly well-regarded for its excellent photon output and blinking kinetics.[1] ATTO 647N is known for its exceptional photostability, which can allow for longer imaging times. Cy5 is also widely used, though it can be more susceptible to photobleaching than Alexa Fluor 647 and ATTO 647N.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves sub-diffraction resolution by selectively de-exciting fluorophores at the periphery of the excitation spot with a donut-shaped depletion laser. Key fluorophore properties for STED are high photostability to withstand the intense STED laser and a high fluorescence quantum yield for a strong signal.

This compound: With its high quantum yield and good photostability, this compound could theoretically be a suitable candidate for STED microscopy. However, its excitation and emission spectra are shifted towards the green-orange region compared to the other dyes in this comparison. This would necessitate the use of different excitation and STED lasers than those commonly employed for far-red dyes. The performance of rhodamine-based dyes in STED has been a subject of research, with efforts focused on developing derivatives with optimized properties for this technique.

Alexa Fluor 647, ATTO 647N, and Cy5: These far-red dyes are well-suited for STED microscopy. Their long-wavelength emission minimizes cellular autofluorescence, and they are compatible with commonly available STED laser lines (e.g., 775 nm). Their high photostability, particularly that of ATTO 647N, allows them to endure the high laser powers required for efficient stimulated emission depletion, resulting in high-resolution images.

Experimental Protocols

Detailed methodologies are crucial for reproducible super-resolution experiments. Below are generalized protocols for dSTORM and STED using red-emitting dyes.

General Protocol for (d)STORM Imaging
  • Sample Preparation:

    • Seed cells on high-precision glass coverslips.

    • Perform immunolabeling or other labeling methods with primary and secondary antibodies conjugated to the chosen fluorophore (e.g., Alexa Fluor 647, ATTO 647N, or Cy5).

    • Fix and permeabilize the cells as required for the target structure.

  • Imaging Buffer Preparation (Glox Buffer with a Thiol):

    • Prepare a buffer containing an oxygen-scavenging system (e.g., glucose oxidase and catalase) and a reducing agent (e.g., β-mercaptoethanol or MEA). A common recipe is:

      • 50 mM Tris-HCl (pH 8.0)

      • 10 mM NaCl

      • 10% (w/v) glucose

      • 500 µg/mL glucose oxidase

      • 40 µg/mL catalase

      • 10-50 mM β-mercaptoethanol (MEA)

  • Image Acquisition:

    • Mount the sample on a microscope equipped for TIRF or HiLo illumination.

    • Illuminate the sample with a high-power laser corresponding to the excitation maximum of the dye (e.g., 640-647 nm) to induce photoswitching.

    • Acquire a time-series of thousands of images (typically 10,000-50,000 frames) with a sensitive EMCCD or sCMOS camera.

  • Image Reconstruction:

    • Use specialized software (e.g., ThunderSTORM, rapidSTORM) to localize the single-molecule emission events in each frame with sub-pixel precision.

    • Reconstruct the final super-resolved image from the coordinates of all localized molecules.

General Protocol for STED Imaging
  • Sample Preparation:

    • Prepare the sample as for conventional immunofluorescence, using a STED-compatible fluorophore (e.g., ATTO 647N, Alexa Fluor 647).

    • Mount the sample in an appropriate imaging medium.

  • Image Acquisition:

    • Use a commercial or custom-built STED microscope.

    • Excite the sample with a pulsed laser at the fluorophore's excitation maximum (e.g., 640 nm).

    • Simultaneously apply a co-aligned, donut-shaped STED laser at a longer wavelength (e.g., 775 nm) to deplete fluorescence at the periphery of the excitation focus.

    • Scan the co-aligned beams across the sample to build the super-resolved image.

    • Detect the fluorescence signal using a sensitive point detector, such as an avalanche photodiode (APD).

  • Image Analysis:

    • The STED image is generated directly from the scanning process.

    • Image deconvolution can be applied to further enhance image quality.

Visualizing the Workflow and Concepts

To better illustrate the processes and principles discussed, the following diagrams are provided.

dSTORM_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_recon Image Reconstruction Labeling Labeling with Photoswitchable Dye Mounting Mounting in Imaging Buffer Labeling->Mounting Activation Stochastic Activation Labeling->Activation Localization Single-Molecule Localization Activation->Localization Bleaching Photobleaching Localization->Bleaching Centroid Centroid Calculation Localization->Centroid Bleaching->Activation SuperRes Super-Resolved Image Centroid->SuperRes Dye_Properties cluster_smlm Ideal Properties for SMLM (STORM) cluster_sted Ideal Properties for STED SMLM_Brightness High Brightness SMLM_Photon High Photon Output per Switching Event SMLM_Brightness->SMLM_Photon SMLM_PS High Photostability SMLM_PS->SMLM_Photon SMLM_Blinking Robust Photoswitching (Blinking) SMLM_Duty Low On-Time Duty Cycle SMLM_Blinking->SMLM_Duty STED_Brightness High Brightness STED_QY High Quantum Yield STED_Brightness->STED_QY STED_PS Very High Photostability STED_Cross Low STED-induced Excitation STED_PS->STED_Cross

References

A Comparative Analysis of Rhodamine 640 Perchlorate's Quantum Yield for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the fluorescence quantum yield of Rhodamine 640 perchlorate (B79767) compared with common alternative dyes, supported by experimental data and detailed methodologies.

In the realms of advanced research, scientific discovery, and pharmaceutical development, the precise selection of fluorescent probes is a critical determinant of experimental success. Among the myriad of available fluorophores, Rhodamine 640 perchlorate, also known as Rhodamine 101, stands out for its exceptional photophysical properties.[1] This guide provides a comprehensive comparative analysis of the fluorescence quantum yield of this compound against a selection of commonly utilized fluorescent dyes. By presenting quantitative data, detailed experimental protocols, and clear visual aids, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.

Quantitative Comparison of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ) is a paramount performance metric for a fluorescent dye, quantifying the efficiency of converting absorbed photons into emitted fluorescent light. A higher quantum yield signifies a brighter and more sensitive probe. The quantum yield of a dye is not an intrinsic constant but is profoundly influenced by its immediate chemical environment, including the solvent, temperature, and conjugation to other molecules.[2] The following table summarizes the quantum yields and spectral properties of this compound and several alternative fluorescent dyes in various solvents.

Fluorescent DyeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent/Conditions
This compound (Rhodamine 101) 5775970.96 Basic Ethanol
5775970.913 Ethanol
Rhodamine 6G5255480.95Ethanol[3]
Rhodamine B5685830.31 - 0.70Water - Ethanol[3][4]
Fluorescein4945180.920.1 M NaOH
Alexa Fluor 4884955190.92Aqueous buffer[5]
Alexa Fluor 6476506680.33Aqueous buffer[5]
Cyanine 3 (Cy3)550570~0.15Aqueous buffer[6]
Cyanine 5 (Cy5)650670~0.27Aqueous buffer[6]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The relative method is a widely adopted technique for determining the fluorescence quantum yield of a compound. It involves comparing the fluorescence characteristics of the sample under investigation to a well-characterized standard with a known quantum yield.

Materials and Equipment:
  • Spectrofluorometer with a monochromatic light source and a photodetector

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Fluorescent standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent of choice (e.g., ethanol, water)

Procedure:
  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample (this compound) and the fluorescent standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Grad_sample and Grad_std are the gradients of the plots for the sample and the standard, respectively.

    • η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

Visualizing the Experimental Workflow

To further elucidate the process of determining the relative fluorescence quantum yield, the following diagram outlines the key steps involved.

experimental_workflow prep_sample Prepare Sample Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Standard Solutions prep_std->abs_measure fluor_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluor_measure integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Experimental workflow for relative quantum yield determination.

Signaling Pathways in Fluorescence

The process of fluorescence can be understood through the Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (First Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence S1->S0 Internal Conversion S1->S1 Vibrational Relaxation T1 T₁ (First Excited Triplet State) S1->T1 Intersystem Crossing T1->S0 Phosphorescence

Simplified Jablonski diagram illustrating fluorescence.

References

Unveiling the Photostability of Rhodamine Dyes: A Comparative Analysis of Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes, the selection of a photostable dye is paramount for generating reliable and reproducible experimental data. This guide provides a comprehensive comparison of the photostability of Rhodamine 640 perchlorate (B79767) against other commonly used rhodamine derivatives: Rhodamine B, Rhodamine 6G, and Rhodamine 123.

This document summarizes key photostability metrics, outlines a detailed experimental protocol for assessing photobleaching, and presents a visual workflow to aid in experimental design. The data presented is compiled from various scientific sources to provide an objective overview.

Data Presentation: A Side-by-Side Look at Rhodamine Photostability

The photostability of a fluorescent dye is intrinsically linked to its fluorescence quantum yield (Φf), which represents the efficiency of converting absorbed light into emitted fluorescence. A higher quantum yield often correlates with greater photostability, as the molecule is less likely to engage in non-radiative decay pathways that can lead to photobleaching. The following table summarizes the fluorescence quantum yields of the selected rhodamines in ethanol, a common solvent for spectroscopic studies.

DyeFluorescence Quantum Yield (Φf) in EthanolReference(s)
Rhodamine 640 perchlorate0.96 (in basic ethanol), 0.913[1]
Rhodamine B0.49 - 0.70[2]
Rhodamine 6G0.95[3]
Rhodamine 1230.90[4]

Experimental Protocols: A Guide to Measuring Photostability

To facilitate the independent verification and comparison of rhodamine dye photostability, a detailed experimental protocol for determining the relative photobleaching rate is provided below. This method is adapted from established procedures for measuring fluorescence quantum yields.

Objective: To determine the relative photostability of a test rhodamine dye compared to a reference standard by measuring the decay of its fluorescence intensity under continuous illumination.

Materials:

  • Spectrofluorometer with a time-scan mode and a stable light source (e.g., Xenon arc lamp).

  • Quartz cuvettes (1 cm path length).

  • Spectroscopic grade ethanol.

  • This compound (test sample).

  • A stable rhodamine dye as a reference standard (e.g., Rhodamine 6G).

  • Magnetic stirrer and stir bars.

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the test and reference rhodamine dyes in spectroscopic grade ethanol.

    • From the stock solutions, prepare a series of dilute solutions for both the test and reference dyes with absorbances ranging from 0.02 to 0.1 at their respective absorption maxima. This is to ensure the selection of a concentration in the linear range of the Beer-Lambert law and to minimize inner filter effects.

  • Instrumentation Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission wavelengths to the absorption and emission maxima of the dye being measured.

    • Set the instrument to time-scan mode to monitor the fluorescence intensity over time.

    • Use a constant and identical illumination intensity for both the test and reference samples.

  • Measurement:

    • Place a cuvette containing the test dye solution in the spectrofluorometer.

    • Add a small stir bar and ensure gentle, continuous stirring to minimize localized heating and concentration gradients.

    • Start the time-scan measurement and continuously illuminate the sample, recording the fluorescence intensity at regular intervals over a defined period (e.g., 30-60 minutes, or until a significant decrease in fluorescence is observed).

    • Repeat the measurement for the reference dye under identical experimental conditions (concentration, illumination intensity, stirring rate, and duration).

  • Data Analysis:

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time for both the test and reference dyes.

    • The rate of photobleaching can be determined by fitting the decay of fluorescence intensity to an exponential function. A slower decay rate indicates higher photostability.

    • The relative photostability can be quantified by comparing the photobleaching rate constants of the test and reference dyes.

Mandatory Visualization: Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical workflow for the experimental protocol described above.

experimental_workflow cluster_prep Preparation cluster_setup Instrumentation Setup cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Test & Reference Dyes) prep_dilute Prepare Dilute Solutions (Absorbance 0.02-0.1) prep_stock->prep_dilute measure_test Measure Fluorescence Decay (Test Dye) prep_dilute->measure_test Identical Conditions measure_ref Measure Fluorescence Decay (Reference Dye) prep_dilute->measure_ref Identical Conditions inst_stabilize Stabilize Light Source inst_params Set Excitation/Emission λ & Time-Scan Mode inst_stabilize->inst_params inst_intensity Set Constant Illumination inst_params->inst_intensity inst_intensity->measure_test inst_intensity->measure_ref plot_data Plot Normalized Intensity vs. Time measure_test->plot_data measure_ref->plot_data fit_decay Fit to Exponential Decay plot_data->fit_decay compare_rates Compare Photobleaching Rates fit_decay->compare_rates

Caption: Experimental workflow for comparing rhodamine photostability.

References

Assessing the specificity of Rhodamine 640 perchlorate for mitochondrial staining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of mitochondria is paramount for understanding cellular health, metabolism, and disease. While a variety of fluorescent probes are available for this purpose, the selection of an appropriate stain requires careful consideration of its specificity, mechanism of action, and potential for experimental artifacts. This guide provides a framework for assessing the suitability of novel compounds as mitochondrial stains, using Rhodamine 640 perchlorate (B79767) as a case study and comparing its known properties with established mitochondrial probes.

Currently, there is limited published data specifically validating Rhodamine 640 perchlorate as a mitochondrial stain. Its primary documented applications are in laser-induced fluorescence and as a photosensitizer in photodynamic therapy. While some rhodamine derivatives are well-known mitochondrial probes that accumulate based on the negative mitochondrial membrane potential, the specific mitochondrial localization and specificity of this compound have not been thoroughly characterized in the scientific literature.

Therefore, this guide outlines the necessary experimental considerations and comparisons a researcher should undertake to validate a candidate dye for mitochondrial staining. We will use the well-established mitochondrial stains MitoTracker™ Red CMXRos, MitoTracker™ Green FM, and JC-1 as benchmarks for comparison.

Comparative Analysis of Established Mitochondrial Stains

To properly assess a new candidate like this compound, its performance should be benchmarked against existing, well-characterized mitochondrial stains. The following table summarizes the key features of three commonly used probes.

FeatureMitoTracker™ Red CMXRosMitoTracker™ Green FMJC-1
Staining Principle Accumulates in mitochondria based on membrane potential; covalently binds to thiol groups of mitochondrial proteins.[1][2]Accumulates in mitochondria largely independent of membrane potential; covalently binds to mitochondrial proteins.[3][4]A ratiometric dye that forms J-aggregates (red fluorescence) in healthy mitochondria with high membrane potential and exists as monomers (green fluorescence) in the cytoplasm and in mitochondria with low membrane potential.[5]
Excitation/Emission (nm) ~579 / 599[2]~490 / 516[3]Monomers: ~514 / 529; J-aggregates: ~585 / 590
Suitability for Live/Fixed Cells Well-retained after formaldehyde (B43269) fixation.[2][6]Not well-retained after fixation.[1][4]Primarily for live cells; the potential-dependent aggregation is lost upon fixation.
Photostability Generally good photostability.Substantially more photostable than rhodamine 123.[7]Subject to photobleaching, which can affect the red/green ratio.
Cytotoxicity Low cytotoxicity at working concentrations.[1]Low cytotoxicity at working concentrations.[8]Can be cytotoxic at higher concentrations or with prolonged incubation.
Key Advantage Specific to mitochondria and well-retained after fixation, allowing for multiplexing with immunofluorescence.[2][6]Stains mitochondria regardless of membrane potential, making it a good marker for mitochondrial mass.[3][7]Allows for ratiometric measurement of mitochondrial membrane potential, providing a semi-quantitative assessment of mitochondrial health.[5]

Experimental Protocol for Assessing Mitochondrial Specificity of a Candidate Dye

The following protocol outlines a general workflow to determine if a novel dye, such as this compound, specifically stains mitochondria.

1. Cell Culture and Staining: a. Plate cells (e.g., HeLa or U2OS) on glass-bottom dishes suitable for fluorescence microscopy and culture to 60-70% confluency. b. Prepare a stock solution of the candidate dye (e.g., 1 mM this compound in DMSO). c. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a range of working concentrations (e.g., 10 nM to 10 µM). d. Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). e. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. f. As a positive control, stain a separate set of cells with a known mitochondrial stain (e.g., 100 nM MitoTracker™ Red CMXRos) following the manufacturer's protocol.[2]

2. Co-localization Analysis: a. After incubation with the candidate dye, wash the cells twice with pre-warmed medium. b. Stain the same cells with a well-characterized, spectrally distinct mitochondrial probe (e.g., 200 nM MitoTracker™ Green FM) for 15-30 minutes.[4] c. Wash the cells again and image immediately in live-cell imaging medium. d. Acquire images in the respective fluorescence channels for the candidate dye and the control mitochondrial stain. e. Analyze the images for co-localization of the fluorescence signals. A high degree of overlap suggests mitochondrial specificity.

3. Assessment of Membrane Potential Dependency: a. To determine if the dye's accumulation depends on the mitochondrial membrane potential, treat a set of stained cells with a mitochondrial membrane potential uncoupler, such as 10 µM Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), for 5-10 minutes prior to imaging. b. Image the CCCP-treated cells and compare the fluorescence intensity and localization with untreated cells. A significant decrease in fluorescence intensity within the mitochondria suggests dependence on the membrane potential.

4. Cytotoxicity Assay: a. To assess the cytotoxicity of the candidate dye, treat cells with a range of concentrations for the intended staining time and for longer durations (e.g., 1 to 24 hours). b. Perform a standard cell viability assay, such as an MTT or a live/dead cell staining assay, to determine the concentration at which the dye becomes toxic to the cells. A recent study on Rhodamine-640 perchlorate indicated low cytotoxicity in the absence of light in RD cancer cells, with 92% cell viability at a concentration of 50 µM.

5. Photostability Assessment: a. Acquire time-lapse images of the stained cells under continuous illumination using the appropriate laser line and intensity for the candidate dye. b. Quantify the decrease in fluorescence intensity over time to determine the photobleaching rate. Compare this to the photostability of established dyes under similar imaging conditions.

Visualizing Experimental Workflows

To aid in the experimental design and interpretation, the following diagrams illustrate key processes in assessing mitochondrial stains.

G cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_assessment Assessment cluster_analysis Data Analysis cell_culture Plate and Culture Cells prepare_dye Prepare Candidate Dye Solution cell_culture->prepare_dye incubate_dye Incubate Cells with Dye prepare_dye->incubate_dye wash_cells Wash Cells incubate_dye->wash_cells co_stain Co-stain with Known Mito-probe wash_cells->co_stain cccp_treat Treat with CCCP wash_cells->cccp_treat image_cells Fluorescence Microscopy co_stain->image_cells cccp_treat->image_cells analyze_coloc Analyze Co-localization image_cells->analyze_coloc analyze_intensity Analyze Intensity Change image_cells->analyze_intensity assess_specificity Assess Mitochondrial Specificity analyze_coloc->assess_specificity analyze_intensity->assess_specificity G cluster_healthy Healthy Mitochondrion (High ΔΨm) cluster_unhealthy Unhealthy Mitochondrion (Low ΔΨm) healthy_mito JC-1 Monomers Enter j_aggregates Formation of J-Aggregates healthy_mito->j_aggregates red_fluorescence Red Fluorescence j_aggregates->red_fluorescence unhealthy_mito JC-1 Remains Monomeric green_fluorescence Green Fluorescence unhealthy_mito->green_fluorescence

References

Verifying the Purity of Rhodamine 640 Perchlorate: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Rhodamine 640 perchlorate (B79767), ensuring the purity of this fluorescent dye is paramount for obtaining accurate and reproducible experimental results. High-performance liquid chromatography (HPLC) stands as a principal method for this verification. This guide provides a detailed comparison of HPLC with other analytical techniques, supported by experimental protocols and data presentation, to assist in selecting the most appropriate method for your specific needs.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. Its high resolution and sensitivity make it an ideal choice for assessing the purity of dyes like Rhodamine 640 perchlorate. Commercially available this compound, also known as Rhodamine 101, typically has a purity specification of greater than 90% as determined by HPLC.[1]

Experimental Protocol for HPLC Analysis of this compound

This protocol is a general guideline based on methods used for similar rhodamine dyes. Optimization may be required for specific instruments and samples.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard of known purity.

  • HPLC-grade acetonitrile, methanol (B129727), and water.

  • Formic acid or trifluoroacetic acid (TFA).

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phase and Standard Solutions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare a stock solution of 1 mg/mL. Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient elution is recommended to separate the main peak from potential impurities. A typical gradient might start at 80% A and 20% B, ramping to 20% A and 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The maximum absorbance of this compound is around 567 nm.[2] Therefore, detection should be set at this wavelength. A DAD can be used to scan a range of wavelengths to detect impurities with different spectral properties.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the same solvent used for the standard solutions to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Comparison of Analytical Methods for Purity Verification

While HPLC is a robust method, other techniques can also be employed for purity analysis of fluorescent dyes. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, sensitivity, and available resources.

FeatureHigh-Performance Liquid Chromatography (HPLC)Thin-Layer Chromatography (TLC)Capillary Electrophoresis (CE)
Principle Differential partitioning of analytes between a stationary and a mobile phase under high pressure.Separation based on the differential migration of analytes up a thin layer of adsorbent material.Separation of ions based on their electrophoretic mobility in an applied electric field.
Primary Use Quantitative and qualitative analysis.Primarily qualitative analysis and screening.High-efficiency qualitative and quantitative analysis.
Resolution High to very high.Low to moderate.Very high.
Sensitivity Good to high, depending on the detector.Moderate.Very high, especially with laser-induced fluorescence (LIF) detection.[3][4]
Speed Moderate (typically 15-60 minutes per sample).Fast (typically 5-20 minutes per sample).[5]Very fast (typically a few minutes per sample).
Cost High initial instrument cost and moderate running costs.Low initial and running costs.[5]High initial instrument cost and low running costs.
Advantages - Highly reproducible and robust.- Well-established for quantitative analysis.- Can be automated for high throughput.- Simple and inexpensive.- Rapid screening of multiple samples.- Minimal sample preparation.- Extremely high separation efficiency.- Requires very small sample volumes.- Low solvent consumption.
Disadvantages - Higher cost.- More complex instrumentation.- Requires skilled operators.- Lower resolution and sensitivity.- Primarily qualitative.- Difficult to automate.- Sensitive to matrix effects.- Can be less robust than HPLC for complex samples.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation. The following diagram illustrates the key steps in verifying the purity of this compound using HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result Sample Rhodamine 640 Perchlorate Sample HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Standard Reference Standard Standard->HPLC Solvent Mobile Phase (e.g., ACN/Water) Solvent->HPLC Detector UV-Vis/DAD Detector (λ = 567 nm) HPLC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Purity Report Calculation->Report

Caption: Experimental workflow for HPLC-based purity verification of this compound.

Conclusion

Verifying the purity of this compound is a critical step in ensuring the reliability of research outcomes. HPLC offers a robust and quantitative method for this purpose. The provided protocol serves as a starting point for developing a validated in-house method. For rapid screening or when resources are limited, TLC can be a viable qualitative alternative. For applications requiring the highest separation efficiency and sensitivity, Capillary Electrophoresis presents a powerful, albeit more specialized, option. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most suitable method to ensure the quality of their fluorescent dye.

References

A Comparative Guide to In Vivo Performance: Rhodamine 640 Perchlorate vs. Cy5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of in vivo imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides a comprehensive comparison of two widely utilized red to near-infrared fluorescent dyes: Rhodamine 640 perchlorate (B79767) and Cyanine 5 (Cy5). The following sections detail their spectral properties, in vivo performance characteristics, and standardized experimental protocols to aid researchers in making an informed decision for their specific applications.

Spectral and Photophysical Properties

The foundational characteristics of any fluorophore are its spectral and photophysical properties. These parameters dictate the optimal instrumentation setup and influence the dye's performance in a biological milieu. A summary of the key properties for Rhodamine 640 perchlorate and Cy5 is presented below.

PropertyThis compoundCy5
Absorption Maximum (λ_abs) ~567 nm (in Methanol)[1]~646 - 650 nm[2]
Emission Maximum (λ_em) ~610 - 620 nm (in Methanol)~662 - 670 nm[2]
Molar Extinction Coefficient (ε) 105,000 cm⁻¹M⁻¹ (at 567 nm)[1]250,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ) 0.96 (in basic Ethanol)0.20 - 0.27 (in PBS)[2]
Synonyms Rhodamine 101[1][3]N/A

In Vivo Performance Comparison

This compound:

Rhodamine-based dyes are well-regarded for their high fluorescence quantum yield and good photostability. While in vivo data for this compound is limited, studies on other rhodamine derivatives have demonstrated their utility in in vivo optical imaging. The relatively shorter emission wavelength of this compound compared to Cy5 may result in lower tissue penetration and a higher background signal from tissue autofluorescence. However, its high quantum yield could potentially offer a bright initial signal.

Cy5:

Cy5 is a well-established fluorophore for in vivo imaging, largely due to its emission in the near-infrared (NIR) window (650-900 nm). This spectral range is advantageous for in vivo applications as it minimizes light absorption by hemoglobin and water, allowing for deeper tissue penetration and reduced autofluorescence, which contributes to a higher signal-to-background ratio. The high molar extinction coefficient of Cy5 also contributes to its brightness. However, its quantum yield is notably lower than that of this compound. Studies have shown that the photostability of Cy5 can be enhanced through conjugation with certain molecules.

Experimental Protocols

Detailed and reproducible protocols are crucial for obtaining reliable in vivo imaging data. Below are generalized protocols for antibody conjugation and in vivo tumor imaging applicable to both dyes, with specific considerations for each.

Protocol 1: Conjugation of Amine-Reactive Dye to Antibodies

This protocol describes the labeling of an antibody with an N-hydroxysuccinimide (NHS) ester-functionalized dye.

Materials:

  • Antibody of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

  • Amine-reactive dye (this compound-NHS ester or Cy5-NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • Gel filtration column (e.g., Sephadex G-25) or dialysis equipment

  • Spectrophotometer

Procedure:

  • Prepare Antibody Solution: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the amine-reactive dye in DMSO to a concentration of 10 mg/mL.

  • Reaction: Add the dye solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein is typically between 6:1 and 10:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled antibody from the unconjugated dye using a pre-equilibrated gel filtration column or through dialysis against PBS. The first colored fraction to elute will be the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorption maximum of the dye.

Protocol 2: In Vivo Tumor Imaging in a Mouse Model

This protocol outlines a general procedure for imaging tumors in a mouse model using a fluorescently labeled antibody.

Materials:

  • Tumor-bearing mice

  • Fluorescently labeled antibody (prepared as in Protocol 1)

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate excitation and emission filters

  • Sterile saline

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a calibrated vaporizer with isoflurane.

  • Probe Administration: Intravenously inject the fluorescently labeled antibody (typically 50-100 µg in 100 µL of sterile saline) via the tail vein.

  • Imaging: Place the mouse in the imaging chamber of the in vivo imaging system. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window. Use excitation and emission filters appropriate for the specific dye.

  • Data Analysis: Quantify the fluorescence intensity in the tumor region and in a non-tumor bearing region to calculate the signal-to-background ratio.

  • Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the mouse and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the labeled antibody.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical signaling pathway targeted in cancer imaging and the general workflow of an in vivo fluorescence imaging experiment.

Caption: EGFR/HER2 signaling pathway often targeted in cancer therapy and imaging.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis conjugation Dye-Antibody Conjugation purification Purification conjugation->purification characterization Characterization (DOL) purification->characterization injection IV Injection into Tumor-Bearing Mouse characterization->injection imaging Longitudinal Fluorescence Imaging injection->imaging quantification Image Quantification (Signal-to-Background) imaging->quantification exvivo Ex Vivo Organ Imaging imaging->exvivo biodistribution Biodistribution Analysis quantification->biodistribution exvivo->biodistribution

Caption: General experimental workflow for in vivo fluorescence imaging.

References

A Comparative Guide to Rhodamine 640 Perchlorate for Water Tracing Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective evaluation of Rhodamine 640 perchlorate (B79767) as a fluorescent water tracer, comparing its performance and properties with established alternatives. Fluorescent dyes are indispensable tools for tracking and quantifying fluid dynamics in environmental, industrial, and biological systems.[1][2] The selection of an appropriate tracer is critical for generating accurate and reliable data. This document outlines the characteristics of Rhodamine 640 perchlorate alongside commonly used tracers like Rhodamine WT and Sulforhodamine B, supported by key performance data and standardized experimental protocols.

Introduction to Fluorescent Water Tracers

Fluorescent dyes are frequently used for water tracing due to their high detectability, even at low concentrations, using instruments like fluorometers or spectrophotometers.[1][3] They offer significant advantages over older methods, providing precise quantitative data for applications such as leak detection, pollution studies, groundwater flow analysis, and verifying hydraulic connections.[2][4][5] The ideal tracer dye exhibits high fluorescence, solubility, and stability in the target environment, while demonstrating minimal toxicity and low sorption to sediments and surfaces.[6]

Profile of this compound

This compound is a synthetic dye belonging to the rhodamine family, known for its vibrant red color and strong fluorescence properties.[7] It is well-established in laser technology as a gain medium for dye lasers and is also employed in fluorescence microscopy and biological staining.[7][8] While it is used as a tracer in fluid dynamics, its application specifically as an environmental water tracer is less documented than other rhodamines.[7]

Key characteristics include:

  • Chemical Formula: C₃₂H₃₁N₂O₃·ClO₄[7][9]

  • Appearance: Odorless, dark green crystals with a bronze sheen.[9][10]

  • Stability: Generally stable under laboratory conditions but is sensitive to light and can degrade with prolonged exposure.[7] Studies have shown it to be highly photostable under laser irradiation.[11]

  • Solubility: Soluble in water and various organic solvents.[7]

Comparative Analysis with Alternative Dyes

The suitability of a tracer dye is highly dependent on the specific application and environmental conditions. Here, this compound is compared against two industry-standard fluorescent tracers.

  • Rhodamine WT (Water Tracer): Specifically designed for water tracing, Rhodamine WT is a highly water-soluble, fluorescent red dye.[1][12] It is widely accepted for environmental studies and has been characterized by the U.S. EPA.[12] However, its use in quantitative studies can be complicated by its tendency to sorb to sediments and the fact that the commercial dye is a mix of two isomers with different sorption behaviors.[13][14][15]

  • Sulforhodamine B (SRB): This highly water-soluble dye is used as a polar tracer in biological studies and for hydrological mapping.[4][16][17] While effective, SRB is known to adsorb strongly to porous media and sediments, which can limit its use as a conservative tracer in saline or groundwater environments.[6]

The following table summarizes the key quantitative properties of these dyes.

PropertyThis compoundRhodamine WTSulforhodamine B (SRB)
Molecular Formula C₃₂H₃₁N₂O₃·ClO₄[7][9]C₂₉H₂₉N₂O₅Na₂ClC₂₇H₃₀N₂O₇S₂[18]
Molecular Weight ~591.0 g/mol [9][10]~567 g/mol [12]~559.0 g/mol [16]
Excitation Max. ~567 nm (in Methanol)[9]~558 nm[12]~565 nm[16][18]
Emission Max. ~607-659 nm (in Methanol)[9]~583 nm[12]~586 nm[16][18]
Photostability High photostability reported in laser applications.[11] Sensitive to prolonged light exposure.[7]Half-life of 15-22 days in natural sunlight.[12]Generally stable, but specific photolytic half-life is less documented than for RWT.
Sorption Potential Data in environmental matrices is limited.Moderate to high; known to sorb to sediments, which can lead to tracer loss.[13][15]High; known to adsorb strongly to minerals and sediments.[6]
Key Considerations Perchlorate anion may be a regulatory concern. Primarily used as a laser dye.[8][10]Industry standard for water tracing. Isomeric composition complicates quantitative analysis.[12][14]Strong fluorescence, but high sorption potential limits use in certain environments.[6]

Experimental Protocols

To ensure a rigorous evaluation of any tracer dye, standardized experimental procedures are necessary. The following protocols outline methods for assessing two critical performance parameters: photodegradation and sorption.

Protocol 1: Evaluation of Photodegradation Rate

Objective: To quantify the rate at which the dye degrades when exposed to a controlled light source, simulating natural sunlight.

Methodology:

  • Solution Preparation: Prepare a stock solution of the tracer dye (e.g., 100 mg/L) in deionized water. Prepare several dilutions in the expected experimental concentration range (e.g., 10-100 µg/L) using water from the intended study site, filtered to 0.22 µm.

  • Initial Measurement: Measure the initial fluorescence of each sample using a calibrated fluorometer set to the dye's optimal excitation and emission wavelengths.

  • Exposure: Place the solutions in quartz cuvettes or borosilicate glass containers. Expose them to a controlled light source (e.g., a solar simulator) or natural sunlight. Place a parallel set of samples in the dark to serve as a control against non-photolytic degradation.

  • Time-Series Analysis: At regular intervals (e.g., every 2, 4, 8, 24 hours), withdraw an aliquot from each sample and measure its fluorescence.

  • Data Analysis: Plot the fluorescence intensity (or concentration) versus time. Calculate the first-order degradation rate constant (k) and the photolytic half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k. Compare the rates between different dyes.

Protocol 2: Batch Sorption Experiment

Objective: To determine the extent to which the tracer dye adsorbs to sediment, soil, or other materials from the study environment.

Methodology:

  • Material Preparation: Collect representative sediment or soil samples from the field site. Dry, sieve, and characterize the material (e.g., for organic carbon content, particle size).

  • Solution Preparation: Prepare a dye solution of a known initial concentration (C₀) in site-specific water.

  • Equilibration: In a series of centrifuge tubes, add a known mass of the sediment to a known volume of the dye solution. Include control tubes with no sediment.

  • Agitation: Agitate the tubes on a shaker at a constant temperature for a predetermined period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the tubes to separate the solid and liquid phases.

  • Final Measurement: Carefully extract the supernatant and measure its final dye concentration (Cₑ) using a fluorometer.

  • Calculation: Calculate the amount of dye sorbed to the solid phase. The distribution coefficient (Kd), a measure of sorption potential, can be calculated by relating the concentration of dye on the solid to the concentration remaining in the solution.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the selection and evaluation of water tracer dyes.

Tracer_Dye_Evaluation_Workflow start Start: Define Study Objectives select 1. Candidate Dye Selection (e.g., Rhodamine 640, RWT, SRB) start->select lab 2. Laboratory Evaluation select->lab photo Photodegradation Assay lab->photo sorp Sorption Batch Test lab->sorp tox Toxicity Screening lab->tox decision 3. Dye Performance Review Is dye suitable? photo->decision sorp->decision tox->decision decision->select No, Re-evaluate field 4. Field Deployment (Pilot Study) decision->field Yes inject Controlled Injection field->inject sample Downstream Sampling field->sample analysis 5. Data Analysis (Fluorometry) inject->analysis sample->analysis end End: Report Findings analysis->end

Caption: Experimental workflow for evaluating a candidate water tracer dye.

Tracer_Dye_Selection_Factors center Tracer Dye Selection prop Dye Properties center->prop env Environmental Factors center->env obj Study Objectives center->obj p1 Fluorescence (Quantum Yield) prop->p1 p2 Photostability prop->p2 p3 Sorption (Kd) prop->p3 p4 Toxicity prop->p4 p5 Cost prop->p5 e1 Sunlight Exposure env->e1 e2 Water Chemistry (pH) env->e2 e3 Turbidity / Sediment Load env->e3 e4 Background Fluorescence env->e4 e5 Temperature env->e5 o1 Qualitative vs. Quantitative obj->o1 o2 Study Duration obj->o2 o3 Regulatory Acceptance obj->o3 o4 Detection Limit Required obj->o4

Caption: Key factors influencing the selection of an appropriate water tracer dye.

Conclusion

This compound is a powerfully fluorescent dye with high photostability, making it an excellent candidate for applications requiring a bright, robust signal.[7][11] However, its primary validation has been in the field of laser physics rather than environmental water tracing.[8] For researchers considering its use, two main points of caution arise: the lack of comprehensive data on its sorption characteristics in natural systems and the presence of the perchlorate anion, which can be a regulated contaminant and may complicate permitting for environmental release.

Compared to established tracers like Rhodamine WT and Sulforhodamine B, this compound represents a trade-off. While it may offer superior photostability, its environmental behavior is less predictable. Rhodamine WT remains the industry standard due to its extensive history of use, though its known sorption issues must be accounted for in quantitative studies.[12][13] Sulforhodamine B is a viable alternative where sorption is less of a concern.[6]

Ultimately, the selection of this compound for water tracing would necessitate rigorous, site-specific validation using the experimental protocols outlined above to ensure it behaves as a conservative tracer in the target environment.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides essential, step-by-step procedures for the proper disposal of Rhodamine 640 perchlorate (B79767), ensuring the safety of laboratory personnel and compliance with regulations.

Rhodamine 640 perchlorate is a synthetic dye with strong fluorescence properties, commonly used in biological staining, fluorescence microscopy, and as a tracer in fluid dynamics.[1] However, it is also classified as a skin and eye irritant, may cause respiratory irritation, and is an oxidizer that can intensify fires.[2][3] Adherence to strict disposal protocols is therefore critical.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

PPE ItemSpecificationRationale
Eye Protection Safety glasses or goggles approved under NIOSH (US) or EN 166 (EU). A face shield may be necessary in situations with a higher risk of splashing.Protects against eye irritation from dust or splashes.
Hand Protection Impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.Prevents skin contact and irritation.[2]
Respiratory Protection A NIOSH-approved dust respirator should be used, especially when handling the powder form, to prevent respiratory tract irritation.[2]Avoids inhalation of dust particles.
Body Protection Protective clothing and, if necessary, protective boots.Minimizes the risk of skin contact with the chemical.

Handling and Storage:

  • Avoid the formation of dust and aerosols.[2]

  • Use in a well-ventilated area or with a local exhaust system.[2]

  • Keep away from heat and combustible materials.

  • Store in a tightly closed container in a cool, dark, and well-ventilated place.[2]

Step-by-Step Disposal Procedure

The recommended and safest method for the disposal of this compound is through a licensed and approved waste disposal company.[2] On-site chemical neutralization is not recommended due to the hazardous nature of the compound, particularly its oxidizing properties.

  • Segregation and Collection:

    • Carefully sweep up any solid this compound, avoiding dust creation.

    • Place the waste material into a suitable, clearly labeled, and closed container.

    • Do not mix with other waste, especially combustible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., oxidizer, irritant).

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from heat sources and incompatible materials.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for the disposal of hazardous waste.

  • Decontamination of Contaminated Materials:

    • Any lab equipment, clothing, or other materials that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

    • Contaminated clothing should be removed and washed separately before reuse.[2]

Emergency Procedures

In the event of accidental exposure or a spill, follow these first aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Respirator) start->ppe spill Spill or Exposure Occurs start->spill collect 2. Collect Waste (Avoid Dust Formation) ppe->collect container 3. Place in Labeled, Sealed Container collect->container collect->spill storage 4. Store in Designated Hazardous Waste Area container->storage contact 5. Contact Licensed Waste Disposal Company storage->contact documentation 6. Provide SDS and Complete Paperwork contact->documentation pickup 7. Arrange for Waste Pickup documentation->pickup end End: Proper Disposal Complete pickup->end emergency Follow Emergency Procedures (First Aid, Spill Control) spill->emergency emergency->ppe

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Rhodamine 640 Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to groundbreaking work. This guide provides essential, immediate safety and logistical information for the handling of Rhodamine 640 perchlorate (B79767), a fluorescent dye commonly used in various scientific applications. By adhering to these procedural steps, you can mitigate risks and ensure a safe laboratory environment.

Rhodamine 640 perchlorate is classified as a skin and eye irritant, and may cause respiratory irritation.[1] It is also an oxidizing solid, which means it can intensify fires.[2][3][4] Therefore, proper personal protective equipment (PPE) and handling procedures are critical.

Personal Protective Equipment (PPE) Requirements

A summary of the necessary personal protective equipment for handling this compound is provided in the table below. This information is compiled from safety data sheets (SDS) to ensure comprehensive protection.

PPE CategoryItemSpecifications and Standards
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). A face shield may be required in situations with a higher risk of splashing.[1][4]
Hand Protection Impermeable Chemical-Resistant GlovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Respiratory Protection Dust Mask or RespiratorFor nuisance levels of dust, use a type N95 (US) or type P1 (EN 143) dust mask. Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]
Body Protection Protective ClothingWear impervious clothing to prevent skin contact.[1] A lab coat is standard. For larger quantities or increased risk of spills, a chemical-resistant apron or suit may be necessary.

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for safely handling and disposing of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all flammable materials from the immediate work area, as this compound is an oxidizer and can intensify fires.[2][3][4]

2. Donning Personal Protective Equipment (PPE):

  • Before handling the chemical, put on all required PPE as specified in the table above. This includes safety glasses or goggles, impermeable gloves, and a lab coat. If there is a risk of dust generation, a dust mask or respirator is necessary.[1]

3. Handling and Use:

  • Avoid the formation of dust and aerosols.[1]

  • Carefully weigh and handle the solid material. If preparing a solution, add the solid to the solvent slowly.

  • Avoid contact with skin and eyes.[1]

  • Wash hands thoroughly after handling.[1]

4. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Keep away from clothing and other combustible materials.[3][4]

  • Store locked up.[1]

5. Spill and Emergency Procedures:

  • Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, sweep up the solid material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. Do not let the product enter drains.[1]

  • Skin Contact: If on skin, wash with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice.[1]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

6. Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1] Do not dispose of with regular trash.

  • Contaminated materials, including gloves and lab coats, should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Risks B Review SDS A->B C Prepare Work Area (Fume Hood) B->C D Assemble PPE C->D E Don PPE D->E F Handle Chemical (Avoid Dust) E->F G Conduct Experiment F->G L Spill F->L M Exposure F->M H Store Properly G->H I Clean Work Area H->I J Doff PPE I->J K Dispose of Waste (Hazardous) J->K N Follow First Aid L->N M->N O Seek Medical Attention N->O

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.